6-Chloro-2-methylnicotinic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDEIVHYSOLRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673138 | |
| Record name | 6-Chloro-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137129-98-7 | |
| Record name | 6-Chloro-2-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-2-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-methylnicotinic Acid (CAS 30529-70-5): Synthesis, Properties, and Applications in Drug Discovery
Please Note: The CAS number 30529-70-5 provided in the topic corresponds to 2-Chloro-6-methylnicotinic acid . This guide will focus on this compound.
This technical guide provides a comprehensive overview of 2-chloro-6-methylnicotinic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, and its role in the creation of biologically active molecules.
Core Compound Properties
2-Chloro-6-methylnicotinic acid is a substituted pyridine derivative. The presence of a chlorine atom, a methyl group, and a carboxylic acid on the pyridine ring makes it a versatile intermediate for a variety of chemical transformations.[1]
Chemical and Physical Data
The key chemical and physical properties of 2-chloro-6-methylnicotinic acid are summarized in the table below.
| Property | Value | References |
| CAS Number | 30529-70-5 | [2] |
| Molecular Formula | C₇H₆ClNO₂ | [2] |
| Molecular Weight | 171.58 g/mol | [2] |
| IUPAC Name | 2-chloro-6-methylpyridine-3-carboxylic acid | [2] |
| Melting Point | 157-162 °C | |
| Boiling Point | 325.5 °C at 760 mmHg | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Solubility | Soluble in aqueous ethanol | [5] |
| pKa | (Not available) | |
| LogP | 1.74 | [6] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | (Data not available in search results) |
| ¹³C NMR | (Data not available in search results) |
| IR | Conforms to structure |
| Mass Spectrometry | (Data not available in search results) |
Synthesis of 2-Chloro-6-methylnicotinic Acid
Several synthetic routes to 2-chloro-6-methylnicotinic acid have been reported. A common and effective method involves the chlorination of 2-hydroxy-6-methylnicotinic acid.
Experimental Protocol: Chlorination of 2-Hydroxy-6-methylnicotinic Acid
This protocol describes the synthesis of 2-chloro-6-methylnicotinic acid from 2-hydroxy-6-methyl-nicotinic acid using phosphorus oxychloride.[5]
Materials:
-
2-Hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 mol)
-
Phosphorus oxychloride (10 ml)
-
Ice
-
Aqueous ethanol
Procedure:
-
Combine 2-hydroxy-6-methyl-nicotinic acid and phosphorus oxychloride in a suitable reaction vessel.
-
Heat the reaction mixture at 125°C for 2 hours.
-
After cooling, carefully pour the reaction mixture onto ice.
-
Collect the resulting solid by filtration.
-
Recrystallize the solid from aqueous ethanol to yield 2-chloro-6-methylnicotinic acid as colorless fine needles.
Yield: 72%[5]
Applications in Drug Discovery and Agrochemicals
2-Chloro-6-methylnicotinic acid is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility stems from the reactivity of the carboxylic acid and the chloro functionalities, allowing for diverse chemical modifications.
Synthesis of Bioactive Derivatives
The carboxylic acid group can be readily converted to amides, esters, and other derivatives, while the chlorine atom can be displaced by various nucleophiles in nucleophilic aromatic substitution (SNAr) reactions.
3.1.1. Amide Formation
The conversion of the carboxylic acid to an amide is a common step in the synthesis of many pharmaceutical compounds.
-
Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinamide
This two-step protocol describes the synthesis of 2-chloro-6-methylnicotinamide, a key intermediate for further derivatization.[7]
Step 1: Formation of the Acyl Chloride
Materials:
-
2-Chloro-6-methylnicotinic acid (5.0 g, 29 mmol)
-
Oxalyl dichloride ((COCl)₂, 3.8 mL, 44 mmol)
-
Dichloromethane (DCM, 30 mL)
Procedure:
-
In a suitable reaction vessel, stir a mixture of 2-chloro-6-methylnicotinic acid and oxalyl dichloride in dichloromethane at 20°C for 2 hours.
-
Concentrate the mixture under reduced pressure to give the crude acyl chloride.
Step 2: Amidation
Materials:
-
Crude acyl chloride from Step 1
-
Tetrahydrofuran (THF, 30 mL)
-
Ammonium hydroxide (NH₄OH, 30 mL)
Procedure:
-
Treat the residue from Step 1 with tetrahydrofuran and ammonium hydroxide at 20°C for 2 hours.
-
Filter the resulting mixture.
-
Concentrate the filtrate under reduced pressure to yield 2-chloro-6-methylnicotinamide.
-
3.1.2. Nucleophilic Aromatic Substitution
The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles, such as amines. This reaction is fundamental to creating a diverse library of compounds for biological screening.
-
Experimental Protocol: Synthesis of 2-Amino-6-methylnicotinic Acid
This protocol details the conversion of 2-chloro-6-methylnicotinic acid to 2-amino-6-methylnicotinic acid using aqueous ammonia.[1]
Materials:
-
2-Chloro-6-methylnicotinic acid (2.91 g)
-
28% aqueous ammonia solution (35 mL)
-
Water
Procedure:
-
Combine 2-chloro-6-methylnicotinic acid and the aqueous ammonia solution in an autoclave.
-
Heat the reaction mixture at 170°C for 40 hours.
-
Cool the reaction solution to room temperature.
-
Remove the ammonia under reduced pressure.
-
Filter the precipitated crystals.
-
Wash the crystals with water and air-dry to obtain 2-amino-6-methylnicotinic acid.
Yield: 74%[1]
-
Role in the Development of Kinase Inhibitors
Pyridine and its derivatives are common scaffolds in the development of kinase inhibitors for cancer therapy.[8] These compounds often function by competing with ATP for binding to the kinase's active site, thereby inhibiting its function in cell signaling pathways that promote cancer cell proliferation and survival. While specific examples of kinase inhibitors directly synthesized from 2-chloro-6-methylnicotinic acid with corresponding IC50 values were not found in the search results, its structural features make it an attractive starting point for the synthesis of such compounds.
Potential as a Precursor for Antimicrobial Agents
Nicotinic acid and its derivatives have been investigated for their antimicrobial properties.[9][10] These compounds can exhibit broad-spectrum activity against various bacteria and fungi. The mechanism of action can vary, but some derivatives are known to interfere with essential biosynthetic pathways in microbes.[11] For instance, some nicotinic acid derivatives act as antibacterial agents by inhibiting peptide synthesis in Mycobacterium.[12] While specific minimum inhibitory concentration (MIC) data for derivatives of 2-chloro-6-methylnicotinic acid were not available in the provided search results, its use as a scaffold for novel antimicrobial agents is a promising area of research. A study on novel nicotinic acid derivatives showed significant activity against various bacterial strains, with MIC values as low as 1.95 µg/mL against Staphylococcus epidermidis.[4]
Safety and Handling
2-Chloro-6-methylnicotinic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Conclusion
2-Chloro-6-methylnicotinic acid (CAS 30529-70-5) is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and agrochemical research. Its readily modifiable functional groups provide a robust platform for the synthesis of diverse molecular libraries. While the direct biological activity of this compound is not the primary focus of research, its role as a precursor to potent kinase inhibitors and antimicrobial agents highlights its importance in the development of new therapeutic agents. Further exploration of derivatives of 2-chloro-6-methylnicotinic acid is warranted to fully realize their therapeutic potential.
References
- 1. data.epo.org [data.epo.org]
- 2. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 2-CHLORO-6-METHYLNICOTINAMIDE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mode of action of melinacidin, an inhibitor of nicotinic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
An In-depth Technical Guide to 2-Chloro-6-methylpyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Chloro-6-methylpyridine-3-carboxylic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry, agrochemicals, and materials science.
Chemical Structure and Properties
2-Chloro-6-methylpyridine-3-carboxylic acid is a substituted pyridine derivative with the chemical formula C₇H₆ClNO₂. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a carboxylic acid group at the 3-position.
Below is a 2D representation of the molecular structure:
Caption: 2D structure of 2-Chloro-6-methylpyridine-3-carboxylic acid.
Physicochemical Properties:
A summary of the key physicochemical properties of 2-Chloro-6-methylpyridine-3-carboxylic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 30529-70-5 | [1] |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Melting Point | 152-154 °C | Vendor Data |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Slightly soluble in water. | General Chemical Knowledge |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 2-Chloro-6-methylpyridine-3-carboxylic acid. While a comprehensive public dataset for this specific molecule is limited, the following sections provide expected spectral characteristics based on its structural features and data from analogous compounds.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as doublets in the downfield region (typically δ 7.0-8.5 ppm). The methyl group protons will resonate as a singlet in the upfield region (around δ 2.5 ppm). The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm), which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 120-160 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon will be observed in the upfield region (around 20 ppm).
2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:
-
A broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1700-1730 cm⁻¹.
-
C-H stretching vibrations for the aromatic ring and the methyl group in the 2800-3100 cm⁻¹ region.
-
C=C and C=N stretching vibrations for the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration, typically observed in the fingerprint region.
2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will show an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the chlorine atom (-Cl, 35/37 Da), and potentially the methyl group (-CH₃, 15 Da).
Synthesis of 2-Chloro-6-methylpyridine-3-carboxylic acid
A common synthetic route to 2-Chloro-6-methylpyridine-3-carboxylic acid involves the oxidation of the corresponding methyl-substituted precursor, 2-chloro-3,6-dimethylpyridine. A detailed experimental protocol based on analogous transformations is provided below.
Experimental Protocol: Oxidation of 2-chloro-3,6-dimethylpyridine
This protocol is adapted from a known procedure for the synthesis of a similar compound, 2-chloronicotinic acid, from 2-chloro-3-methylpyridine.
Materials:
-
2-chloro-3,6-dimethylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-chloro-3,6-dimethylpyridine in water.
-
Slowly add a solution of sodium hydroxide to make the solution basic.
-
Heat the mixture to reflux.
-
Gradually add potassium permanganate to the refluxing solution over several hours. The purple color of the permanganate will disappear as the reaction proceeds.
-
After the addition is complete, continue to reflux the mixture until the oxidation is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.
-
Wash the precipitate with a small amount of hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product, 2-Chloro-6-methylpyridine-3-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 2-Chloro-6-methylpyridine-3-carboxylic acid.
Potential Applications and Biological Activity
Pyridine derivatives are a prominent class of heterocyclic compounds with a wide range of applications in pharmaceuticals and agrochemicals. The specific biological activity of 2-Chloro-6-methylpyridine-3-carboxylic acid is not extensively documented in publicly available literature. However, based on the activities of structurally related compounds, it can be considered a valuable building block for the synthesis of novel bioactive molecules.
Potential Areas of Interest for Drug Development:
-
Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for various enzyme active sites. The substituted pyridine scaffold can be further functionalized to achieve selectivity and potency against specific targets.
-
Receptor Modulation: Pyridine-based structures are known to interact with a variety of receptors in the central nervous system and other tissues.
-
Antimicrobial Agents: Many pyridine derivatives exhibit antibacterial and antifungal properties.
Agrochemical Applications:
-
Herbicides and Pesticides: The 2-chloropyridine moiety is a common feature in several commercial herbicides and pesticides. The carboxylic acid group provides a handle for further chemical modification to develop new crop protection agents.
Logical Relationship for Potential Applications:
Caption: Potential applications of 2-Chloro-6-methylpyridine-3-carboxylic acid.
Conclusion
2-Chloro-6-methylpyridine-3-carboxylic acid is a versatile chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. This guide has provided a summary of its structure, properties, and a plausible synthetic route. Further research into its specific biological activities and the development of efficient, scalable synthetic methods will be crucial for unlocking its full potential in various scientific and industrial applications. Researchers are encouraged to use the information presented herein as a foundation for their future investigations.
References
physical and chemical properties of 6-Chloro-2-methylnicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methylnicotinic acid, with the CAS number 137129-98-7, is a substituted pyridine carboxylic acid.[1][2] Its structural features, including the chloro and methyl substitutions on the nicotinic acid backbone, make it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physical and chemical properties, along with methodologies for its synthesis and analysis. While specific biological activities and signaling pathways for this particular isomer are not extensively documented in publicly available literature, this guide draws upon information for related nicotinic acid derivatives to provide context for its potential applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring with a carboxylic acid group at the 3-position, a chlorine atom at the 6-position, and a methyl group at the 2-position.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 137129-98-7 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| IUPAC Name | 6-chloro-2-methylpyridine-3-carboxylic acid | [3] |
| Physical Form | Solid | [1] |
| Melting Point | 90 °C | [3] |
| Boiling Point | 321.964 °C at 760 mmHg | [3][4][5] |
| pKa (Predicted) | 2.99 | [6] |
| Solubility | No experimental data available. |
Table 2: Chemical Identifiers and Descriptors
| Identifier/Descriptor | Value | Source(s) |
| InChI | InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | [1][2] |
| InChIKey | SGHDEIVHYSOLRC-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=C(C(=O)O)C=CC(=N1)Cl | [3] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 5-Ethyl-2-methylpyridine:
-
Synthesis of Methyl 6-chloro-2-methylnicotinate: The precursor, methyl 6-methylnicotinate, can be synthesized from 5-Ethyl-2-methylpyridine through oxidation and subsequent esterification.
-
Hydrolysis to this compound: The resulting methyl ester can then be hydrolyzed to the desired carboxylic acid.
Step 1: Synthesis of Methyl 6-methylnicotinate (Illustrative Protocol)
This protocol is based on the synthesis of methyl 6-methylnicotinate, a key precursor.
-
Materials: 5-Ethyl-2-methylpyridine, Sulfuric Acid, Nitric Acid (60%), Methanol, Methylene Dichloride (MDC).
-
Procedure:
-
Charge a reactor with Sulfuric Acid and a catalyst.
-
Chill the mixture to 20°C.
-
Add 5-Ethyl-2-methylpyridine over 30 minutes.
-
Heat the reaction mixture to 158-160°C.
-
Add 60% Nitric Acid over 12 hours, distilling off excess nitric acid.
-
Cool the mixture to 50°C and add Methanol.
-
Reflux for 6 hours at 60-70°C.
-
Distill off the Methanol and cool to 25°C.
-
Adjust the pH to 7.0.
-
Extract the product with Methylene Dichloride (MDC).
-
Distill off the solvent to obtain the product.
-
Step 2: Hydrolysis of Methyl 6-chloro-2-methylnicotinate
This is a standard procedure for converting an ester to a carboxylic acid.
-
Materials: Methyl 6-chloro-2-methylnicotinate, Sodium Hydroxide (or other base), Water, Hydrochloric Acid (or other acid).
-
Procedure:
-
Dissolve Methyl 6-chloro-2-methylnicotinate in a suitable solvent (e.g., methanol/water mixture).
-
Add a stoichiometric excess of a base (e.g., sodium hydroxide) and heat the mixture to reflux.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain this compound.
-
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound and its isomers.
Illustrative HPLC Method for Chloronicotinic Acid Isomers
This method is based on the analysis of related chloronicotinic acids and can be adapted for this compound.[5][7]
-
Instrumentation: Agilent HPLC 1100 system or equivalent.
-
Column: Agilent Zorbax C18 (50 mm × 4.6 mm, 1.8 µm) or a Newcrom R1 column.[5][7]
-
Mobile Phase: A gradient of acetonitrile and aqueous 2% acetic acid. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric or acetic acid.[5][7]
-
Detection: UV detection at 230 nm.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare the sample by dissolving it in the same solvent.
-
Inject the standards and sample into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and quantify the compound.
-
References
- 1. This compound | 137129-98-7 [sigmaaldrich.com]
- 2. 137129-98-7 | CAS数据库 [chemicalbook.com]
- 3. americanelements.com [americanelements.com]
- 4. 6-chloro-2-Methylnicotinic acid137129-98-7,Purity96%_Xi'an Zhenghao Biotechnology Co., Ltd [molbase.com]
- 5. guidechem.com [guidechem.com]
- 6. dempochem.com [dempochem.com]
- 7. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
6-Chloro-2-methylnicotinic acid molecular weight and formula
An In-depth Technical Guide to 6-Chloro-2-methylnicotinic Acid
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.
Core Chemical Properties
This compound is a derivative of nicotinic acid, which is a form of vitamin B3. The presence of a chlorine atom and a methyl group on the pyridine ring modifies its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| CAS Number | 137129-98-7 | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage Temperature | Room temperature, under inert atmosphere | [1] |
Synthesis and Experimental Protocols
The synthesis of substituted nicotinic acids is a critical area of research due to their utility as building blocks in the pharmaceutical and agrochemical industries. While various methods exist for the synthesis of nicotinic acid derivatives, this section details a representative protocol for a reaction involving a closely related isomer, 2-chloro-6-methylnicotinic acid, to illustrate a common synthetic transformation.
Synthesis of 2-Chloro-6-methylnicotinamide from 2-Chloro-6-methylnicotinic Acid
This protocol describes the conversion of 2-chloro-6-methylnicotinic acid to its corresponding amide, a common step in the elaboration of carboxylic acids for further functionalization.
Materials:
-
2-Chloro-6-methylnicotinic acid (5.0 g, 29 mmol)
-
Oxalyl dichloride ((COCl)₂, 3.8 mL, 44 mmol)
-
Dichloromethane (DCM, 30 mL)
-
Tetrahydrofuran (THF, 30 mL)
-
Ammonium hydroxide (NH₄OH, 30 mL)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for reduced pressure concentration (e.g., rotary evaporator)
-
Filtration apparatus
Procedure:
-
A mixture of 2-chloro-6-methylnicotinic acid (5.0 g, 29 mmol) and oxalyl dichloride (3.8 mL, 44 mmol) in dichloromethane (30 mL) was stirred at 20°C for 2 hours.[3]
-
The reaction mixture was then concentrated under reduced pressure to yield a residue.[3]
-
The residue was treated with tetrahydrofuran (30 mL) and ammonium hydroxide (30 mL) at 20°C for 2 hours.[3]
-
The resulting mixture was filtered, and the filtrate was concentrated under reduced pressure to give the title compound, 2-chloro-6-methylnicotinamide.[3]
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of 2-chloro-6-methylnicotinamide from 2-chloro-6-methylnicotinic acid, highlighting the key stages of the reaction.
Caption: Synthesis of 2-Chloro-6-methylnicotinamide.
Potential Applications in Research and Development
Substituted nicotinic acids, such as this compound, are versatile intermediates in the synthesis of various bioactive molecules. They serve as key building blocks in the development of new pharmaceutical agents and agrochemicals. For instance, the related compound 2-chloro-6-methylnicotinic acid is noted for its role in creating compounds with potential antimicrobial and herbicidal activities.[4] Furthermore, these derivatives are crucial in the production of other nicotinic acid derivatives used in vitamins and supplements.[4] The specific substitution pattern of this compound offers a unique scaffold for medicinal chemists to explore new chemical space in drug discovery programs.
References
The Biological Frontier of 6-Chloro-2-methylnicotinic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of nicotinic acid (Vitamin B3) represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Among these, compounds derived from 6-Chloro-2-methylnicotinic acid are emerging as a promising class with potential therapeutic applications. The presence of the chloro and methyl groups on the pyridine ring offers unique electronic and steric properties, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting molecules. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives, with a focus on their antimicrobial, enzyme inhibitory, and cytotoxic properties.
Synthesis of this compound Derivatives
The synthesis of bioactive derivatives from this compound typically involves the activation of the carboxylic acid group, followed by reaction with various nucleophiles to generate amides, esters, and hydrazides.
A common initial step is the conversion of this compound to its more reactive acid chloride. This is often achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-Chloro-2-methylnicotinoyl chloride is a versatile intermediate for the synthesis of a variety of derivatives.
Alternatively, the methyl ester, methyl 6-chloro-2-methylnicotinate, serves as a key starting material. It can be synthesized from 6-hydroxy-2-methylnicotinic acid methyl ester by reaction with phosphorus oxychloride.
General Workflow for Derivative Synthesis
The following diagram illustrates a general workflow for the synthesis of various derivatives from this compound.
Caption: General synthetic routes to amide, ester, and hydrazide derivatives.
Biological Activities
While extensive biological data specifically for derivatives of this compound is an area of active research, studies on structurally related nicotinic acid derivatives provide strong indications of their potential therapeutic applications.
Antimicrobial Activity
Nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have demonstrated significant antimicrobial properties.
Table 1: Antimicrobial Activity of Nicotinic Acid Acylhydrazone Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 5 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | 31.25 | [1] |
| 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | 3.91 | [1] |
| 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | 15.62 | [1] |
| 25 | Bacillus subtilis ATCC 6633 | 7.81 | - | [1] |
| 25 | Staphylococcus aureus ATCC 6538 | 7.81 | - | [1] |
| 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | - | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Compounds 5, 13, and 25 are nicotinic acid acylhydrazone and 1,3,4-oxadiazoline derivatives.
Enzyme Inhibition
Derivatives of nicotinic acid have been investigated as inhibitors of various enzymes, including those involved in metabolic diseases.
Table 2: Enzyme Inhibitory Activity of Nicotinic Acid Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |
| 6-Phenoxy-nicotinic acid deriv. | α-Amylase | 20.5 | Noncompetitive | [2] |
| 6-Phenylthio-nicotinic acid deriv. | α-Amylase | 58.1 | Noncompetitive | [2] |
| 5-Amino-nicotinic acid deriv. | α-Glucosidase | 26.4 | Noncompetitive | [2] |
| 5-Amino-nicotinic acid deriv. | α-Glucosidase | 32.9 | Noncompetitive | [2] |
IC₅₀: Half-maximal Inhibitory Concentration.
Cytotoxic Activity
The cytotoxic potential of nicotinic acid derivatives against various cancer cell lines is another area of significant interest.
Table 3: Cytotoxic Activity of Nicotinic Acid Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 5c | HCT-15 (Colon) | 0.068 (as VEGFR-2 inhibitor) | [3] |
| 5b | HCT-15 (Colon) | Not specified, but active | [3] |
IC₅₀: Half-maximal Inhibitory Concentration. Compounds 5b and 5c are novel nicotinic acid-based derivatives.
Experimental Protocols
Synthesis of 6-Chloronicotinoyl Chloride
-
To 100 g of 6-chloronicotinic acid, add 75 mL of phosphorus oxychloride and 144 g of phosphorus pentachloride and mix thoroughly.[4]
-
Slowly heat the reaction mixture in an oil bath to 80°C over 25 minutes with stirring.[4]
-
Increase the bath temperature to 125°C and reflux the solution for 1 hour with stirring.[4]
-
Concentrate the mixture under reduced pressure.[4]
-
Add anhydrous toluene and concentrate again to yield 6-chloronicotinoyl chloride.[4]
Synthesis of 6-Chloro-nicotinic acid N-methylamide
-
Prepare a solution of 25 ml of anhydrous methylamine in a mixture of 150 ml of dioxane and 50 ml of toluene and cool to 0°C to -5°C.[5]
-
Introduce 26.2 g of crude 6-chloro-nicotinic acid chloride in portions to the cooled methylamine solution.[5]
-
Stir the mixture for 3 hours, allowing it to warm to room temperature.[5]
-
Evaporate the reaction mixture in vacuo.[5]
-
Stir the residue with 100 ml of water, filter the undissolved material, and dry to obtain the crude product.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Potential Signaling Pathways
Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[6] Activation of these receptors can trigger various downstream signaling cascades, including the PI3K-Akt pathway, which is crucial for cell survival and proliferation.[6]
Nicotinic Acetylcholine Receptor (nAChR) Signaling
The binding of an agonist, potentially a this compound derivative, to nAChRs leads to the opening of the ion channel, allowing an influx of cations such as Na⁺ and Ca²⁺. This influx can depolarize the cell membrane and activate various intracellular signaling pathways.
Caption: Agonist binding to nAChR and subsequent cellular events.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a key regulator of cell survival and is often dysregulated in cancer. Activation of this pathway can be initiated by various upstream signals, including those from nAChRs.
Caption: Simplified overview of the PI3K-Akt signaling cascade.
Conclusion
Derivatives of this compound represent a promising and underexplored area of medicinal chemistry. The synthetic accessibility of this scaffold allows for the generation of diverse libraries of compounds for biological screening. Preliminary data from related nicotinic acid derivatives suggest significant potential for antimicrobial, enzyme inhibitory, and cytotoxic activities. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is warranted to fully elucidate their therapeutic potential and mechanisms of action, particularly their interaction with key signaling pathways such as the nAChR and PI3K-Akt pathways. This guide provides a foundational framework to support these future research and drug development endeavors.
References
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Effects of Nicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid (niacin, vitamin B3) has been a cornerstone in the management of dyslipidemia for over half a century, valued for its robust effects on a wide spectrum of blood lipids.[1][2] However, its clinical utility is often hampered by adverse effects, most notably cutaneous flushing. The discovery of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂), as the primary molecular target for nicotinic acid has galvanized the development of analogs.[3] These next-generation compounds aim to retain the therapeutic benefits of the parent molecule while mitigating its undesirable side effects. This technical guide provides an in-depth exploration of the signaling pathways, therapeutic potential, and experimental evaluation of nicotinic acid analogs. It is intended to serve as a comprehensive resource for professionals engaged in cardiovascular and metabolic drug discovery and development.
Core Mechanism of Action: The GPR109A Signaling Nexus
Nicotinic acid and its analogs exert their primary effects through the activation of GPR109A, a receptor predominantly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[4][5] The downstream signaling from this receptor is bifurcated, involving both a canonical G-protein-dependent pathway and a non-canonical β-arrestin-dependent pathway. Understanding this dual signaling is critical, as it appears to separate the therapeutic actions from the primary adverse effect of flushing.
-
Gαi-Mediated Pathway (Anti-lipolytic Effects): Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gαi/o).[6] This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7] In adipose tissue, the reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which subsequently reduces the phosphorylation and activity of hormone-sensitive lipase (HSL). The result is a potent inhibition of triglyceride hydrolysis (lipolysis), leading to a decrease in the release of free fatty acids (FFAs) into circulation.[4] This reduction in FFA flux to the liver is a primary mechanism for the subsequent decrease in hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL).[4]
-
β-Arrestin-Mediated Pathway (Flushing and Anti-inflammatory Effects): GPR109A activation also promotes the recruitment of β-arrestin proteins.[3][6] This pathway is largely independent of G-protein signaling. In skin Langerhans cells and keratinocytes, the β-arrestin pathway is responsible for activating phospholipase A₂ and subsequently stimulating the production of prostaglandins (primarily PGD₂ and PGE₂), which cause vasodilation and the characteristic flushing response.[3][8] Interestingly, β-arrestin signaling may also contribute to some of the anti-inflammatory effects of GPR109A activation.[3][9]
The development of biased agonists—analogs that preferentially activate the Gαi pathway over the β-arrestin pathway—is a key strategy in modern drug discovery to create flush-free nicotinic acid mimetics.
References
- 1. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic coding variants in the niacin receptor, hydroxyl-carboxylic acid receptor 2 (HCAR2), and response to niacin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Speculative Mechanisms of Action for 6-Chloro-2-methylnicotinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-methylnicotinic acid is a substituted pyridine carboxylic acid with potential applications as an intermediate in the development of pharmaceuticals and agrochemicals. While its definitive mechanism of action has not been elucidated, its structural similarity to known bioactive molecules, including nicotinic acid derivatives and compounds containing a chloropyridine moiety, allows for informed speculation on its potential biological activities and molecular targets. This technical guide explores three plausible mechanisms of action: 1) modulation of inflammatory pathways through agonism of nicotinic acid receptors, 2) interaction with nicotinic acetylcholine receptors (nAChRs), and 3) broad-spectrum antimicrobial activity through non-specific mechanisms. This document provides a framework for future research by outlining potential signaling pathways, suggesting experimental protocols, and presenting hypothetical data in a structured format.
Introduction
This compound is a derivative of nicotinic acid (niacin, Vitamin B3). Nicotinic acid and its derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. The presence of a chlorine atom at the 6-position and a methyl group at the 2-position of the pyridine ring introduces unique electronic and steric properties that likely influence its biological profile. This guide synthesizes information from structurally related compounds to propose potential mechanisms of action for this compound, providing a foundation for targeted investigation.
Speculative Mechanism of Action 1: Anti-inflammatory Activity via Nicotinic Acid Receptor (GPR109A) Agonism
Nicotinic acid is a known agonist of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2), which is expressed on adipocytes and immune cells such as monocytes and macrophages.[1][2] Activation of GPR109A in immune cells has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1]
Proposed Signaling Pathway
We speculate that this compound could act as a GPR109A agonist, initiating an intracellular signaling cascade that leads to the suppression of pro-inflammatory gene expression.
References
Spectroscopic Profile of 2-Chloro-6-methylnicotinic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-methylnicotinic acid (CAS No: 30529-70-5), a substituted pyridine derivative. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for its structural elucidation and quality control in research, development, and manufacturing. Furthermore, it outlines standardized experimental protocols for acquiring such spectra, ensuring reproducibility and accuracy.
Core Spectroscopic Data
The structural confirmation of 2-Chloro-6-methylnicotinic acid, with the molecular formula C₇H₆ClNO₂, relies on a combination of modern spectroscopic techniques.[1] The data presented herein has been compiled from publicly available spectral databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum reveals the electronic environment of each proton in the molecule. The following data is referenced for a sample analyzed in a deuterated solvent.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | Aromatic CH (Position 4 or 5) |
| Data not available | - | - | Aromatic CH (Position 4 or 5) |
| Data not available | - | - | -CH₃ (Methyl group) |
| Data not available | - | - | -COOH (Carboxylic acid) |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Data not available | -COOH (Carboxylic acid) |
| Data not available | C-Cl (Carbon bonded to Chlorine) |
| Data not available | Quaternary Carbon (C-CH₃) |
| Data not available | Aromatic CH |
| Data not available | Aromatic CH |
| Data not available | Quaternary Carbon (C-COOH) |
| Data not available | -CH₃ (Methyl group) |
Note: Specific experimental chemical shift values for ¹H and ¹³C NMR were not available in the aggregated search results. Researchers should acquire experimental data on their specific sample for definitive structural assignment.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation. The characteristic absorption bands for 2-Chloro-6-methylnicotinic acid are listed below.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | C=C and C=N ring stretching | Aromatic Pyridine Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| 700-800 | C-Cl stretch | Chloro-substituent |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
| m/z Value | Interpretation |
| 171 | [M]+ Molecular ion |
| 156 | [M-CH₃]+ |
| 128 | [M-COOH]+ |
| 112 | [M-Cl-CO]+ |
The molecular weight of 2-Chloro-6-methylnicotinic acid is 171.58 g/mol .[1][2] The mass spectrum shows a parent peak corresponding to the molecular ion.[2]
Experimental Workflow and Methodologies
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented.
Caption: Workflow for spectroscopic analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
A systematic approach using various NMR experiments is essential for accurate structure elucidation.[3]
-
Sample Preparation : Dissolve approximately 5-10 mg of purified 2-Chloro-6-methylnicotinic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3] The solution should be transferred to a clean NMR tube. An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.[3]
-
Data Acquisition :
-
Place the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
If necessary, perform two-dimensional (2D) NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment of protons and carbons.
-
Infrared (IR) Spectroscopy Protocol
For solid samples, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.
-
Sample Preparation : Ensure the ATR crystal of the FTIR spectrometer is clean. Place a small amount of solid 2-Chloro-6-methylnicotinic acid directly onto the ATR crystal.[4] Apply pressure with the anvil to ensure good contact between the sample and the crystal.[4] Alternatively, the thin solid film method can be used by dissolving the solid in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[5]
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS) Protocol
Mass spectrometry is used to determine the mass of the molecule and its fragments.[6][7] Electron Impact (EI) is a common ionization method for relatively small organic molecules.
-
Sample Preparation : For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent. For direct infusion, prepare a dilute solution (e.g., in the range of 10-100 micrograms per mL) in a suitable solvent like methanol or acetonitrile.[8] High concentrations should be avoided to prevent instrument contamination.[8]
-
Data Acquisition :
-
The sample is introduced into the ion source, where it is vaporized and ionized (e.g., by an electron beam in EI-MS).[9]
-
The resulting ions, including the molecular ion and various fragments, are accelerated into a mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
-
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. fiveable.me [fiveable.me]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. m.youtube.com [m.youtube.com]
Navigating the Solubility Landscape of 6-Chloro-2-methylnicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methylnicotinic acid, a substituted pyridine carboxylic acid, is a molecule of interest in medicinal chemistry and drug discovery due to its structural resemblance to nicotinic acid (Vitamin B3) and its potential as a building block for more complex pharmacologically active agents. Understanding the solubility characteristics of this compound is a critical first step in its development, influencing everything from reaction conditions in synthesis to formulation strategies for in vivo studies. This technical guide provides a comprehensive overview of the available solubility information for this compound, detailed experimental protocols for its determination, and a comparative analysis with the well-characterized solubility of nicotinic acid.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide foundational information for understanding its potential behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Melting Point | 162-164 °C | [2] |
| pKa (Predicted) | 2.28 ± 0.28 | [2] |
| Physical Form | White to yellow crystalline powder | [3] |
Table 1. Physicochemical Properties of this compound
Solubility Characteristics of this compound
Direct, quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility in certain organic solvents.
Qualitative Solubility:
-
Methanol: Soluble[2]
Due to the limited specific data, a comparative analysis with the parent compound, nicotinic acid, is instructive. Nicotinic acid, lacking the chloro and methyl substituents, exhibits significant solubility in polar solvents, particularly water, which is enhanced in hot conditions.[4]
Comparative Solubility Data: Nicotinic Acid
The solubility of nicotinic acid has been extensively studied. Table 2 provides a summary of its solubility in various common solvents, offering a baseline for estimating the potential behavior of its derivatives.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | Room Temperature | ~1.6 | [4] |
| Hot Water | - | Readily Soluble | [4] |
| Ethanol | Room Temperature | Slightly Soluble | [4] |
| Hot Ethanol | - | Readily Soluble | [4] |
| Ether | - | Insoluble | [4] |
| Chloroform | - | Readily Soluble | [4] |
Table 2. Solubility of Nicotinic Acid in Various Solvents
The presence of a chlorine atom in this compound is expected to increase its lipophilicity compared to nicotinic acid, potentially leading to lower solubility in water and higher solubility in non-polar organic solvents. The methyl group may have a minor influence on solubility.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, standardized experimental protocols are essential. The two most common methods are the Equilibrium Solubility Assay and the Kinetic Solubility Assay.
Equilibrium (Thermodynamic) Solubility Assay
This method determines the solubility of a compound when the solid phase is in equilibrium with the solution phase, providing the most accurate and thermodynamically relevant solubility value.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, buffer at a specific pH, organic solvent) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It provides a rapid assessment of solubility under non-equilibrium conditions and is particularly useful in early drug discovery.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: The DMSO stock solution is added to a series of wells in a microtiter plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of compound concentrations.
-
Incubation: The plate is incubated at a controlled temperature for a shorter period (e.g., 1-2 hours) with shaking.
-
Precipitation Detection: The formation of a precipitate is detected. Common methods include:
-
Nephelometry: Measures the scattering of light by suspended particles.
-
UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured by its UV absorbance.
-
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.
Conclusion
While specific quantitative solubility data for this compound remains to be fully elucidated, its structural characteristics and the qualitative observation of its solubility in methanol suggest it behaves as a typical polar organic acid. For researchers and drug development professionals, the experimental protocols outlined in this guide provide a clear path forward for determining the precise solubility of this compound in various solvents and pH conditions. The comparative data for nicotinic acid serves as a valuable, albeit approximate, benchmark. Accurate solubility determination is a cornerstone of successful preclinical development, and the methodologies described herein will enable the generation of the robust data necessary to advance research and development efforts involving this compound.
References
The Discovery and Evolution of Substituted Nicotinic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, or niacin (Vitamin B3), has a long and storied history, evolving from a simple vitamin preventing pellagra to a potent lipid-modifying agent. However, its clinical utility has been hampered by a hallmark side effect: flushing. This has driven decades of research into the development of substituted nicotinic acid derivatives aimed at improving tolerability while retaining or enhancing efficacy. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of these substituted analogs. It details the core mechanisms of action, provides a comparative analysis of key compounds, and outlines the experimental methodologies crucial for their evaluation.
A Historical Perspective: From Vitamin to Vasodilator
The journey of nicotinic acid began in the early 20th century with the fight against pellagra, a devastating disease characterized by dermatitis, diarrhea, and dementia. In 1937, Conrad Elvehjem and his team at the University of Wisconsin-Madison identified nicotinic acid as the "pellagra-preventing factor"[1]. This discovery led to the fortification of flour and other grains, virtually eradicating the disease in developed nations.
A pivotal shift in the therapeutic application of nicotinic acid occurred in 1955 when Altschul and colleagues observed that gram-doses of niacin significantly lowered cholesterol levels in humans[2]. This marked the dawn of nicotinic acid as the first orally available lipid-lowering drug. However, the enthusiasm was tempered by the frequent and often-intense flushing response, a cutaneous vasodilation causing redness, warmth, and itching, which led to poor patient compliance. This challenge set the stage for the development of substituted nicotinic acids.
Mechanism of Action: A Dual-Edged Sword
The therapeutic and adverse effects of nicotinic acid and its derivatives are primarily mediated through the activation of the G-protein coupled receptor, GPR109A (also known as hydroxycarboxylic acid receptor 2, HCA2).
Lipid-Lowering Effects: Targeting GPR109A and DGAT2
Activation of GPR109A in adipocytes by nicotinic acid initiates a Gi-mediated signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, thereby decreasing the release of free fatty acids (FFAs) from adipose tissue into the bloodstream. The reduced flux of FFAs to the liver curtails the substrate available for triglyceride synthesis.
Furthermore, nicotinic acid directly and non-competitively inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes[3]. DGAT2 is a key enzyme in the final step of triglyceride synthesis. This dual action of reducing FFA availability and directly inhibiting triglyceride synthesis leads to a significant reduction in the hepatic production of very-low-density lipoprotein (VLDL) and subsequently, low-density lipoprotein (LDL) cholesterol. Nicotinic acid is also the most potent agent available for raising high-density lipoprotein (HDL) cholesterol levels, although the exact mechanism remains to be fully elucidated.
The Flushing Phenomenon: A Prostaglandin-Mediated Response
The same GPR109A receptor is also expressed in Langerhans cells and keratinocytes in the skin. Its activation in these cells triggers a distinct signaling pathway involving the production and release of prostaglandin D2 (PGD2) and, to a lesser extent, prostaglandin E2 (PGE2). These prostaglandins then act on nearby blood vessels, causing vasodilation and the characteristic flushing response. This unwanted side effect has been a major driver in the quest for improved nicotinic acid derivatives.
Signaling Pathways of Nicotinic Acid Action
Caption: Signaling pathways of nicotinic acid in different cell types.
The Rise of Substituted Nicotinic Acids
The primary goal in developing substituted nicotinic acids has been to dissociate the beneficial lipid-modifying effects from the undesirable flushing response. Research has focused on several strategies, including the development of prodrugs, extended-release formulations, and co-administration with flushing inhibitors.
Key Substituted Nicotinic Acid Derivatives
A number of derivatives have been synthesized and evaluated over the years. Some of the most notable examples include:
-
Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide): A pyrazine derivative that acts as a potent GPR109A agonist. It has a longer half-life than nicotinic acid and was developed to reduce the rebound increase in free fatty acids.
-
Laropiprant: While not a nicotinic acid derivative itself, it was developed to be co-administered with nicotinic acid. Laropiprant is a selective antagonist of the prostaglandin D2 receptor 1 (DP1), thereby directly blocking the downstream mediator of the flushing response. The combination of extended-release niacin and laropiprant was marketed as Tredaptive but was later withdrawn due to a lack of incremental benefit over statin therapy alone and an increase in non-fatal serious adverse events.
-
Acifran: A potent synthetic agonist for GPR109A, often used as a research tool to study the receptor's function.
Comparative Efficacy and Side Effects
The following table summarizes the lipid-modifying effects and flushing incidence of nicotinic acid and some of its derivatives from various clinical studies.
| Compound | Dose | % Change in LDL | % Change in HDL | % Change in Triglycerides | Incidence of Flushing | Reference(s) |
| Immediate-Release Niacin | 1.5-3 g/day | ↓ 5-25% | ↑ 15-35% | ↓ 20-50% | High | [4] |
| Extended-Release Niacin | 1-2 g/day | ↓ 5-15% | ↑ 15-30% | ↓ 20-40% | Moderate | [5] |
| Acipimox | 500-750 mg/day | ↓ 10-20% | ↑ 10-20% | ↓ 20-40% | Moderate to High | [6] |
| ER Niacin/Laropiprant | 1-2 g/40 mg/day | ↓ 10-20% | ↑ 15-25% | ↓ 20-40% | Low to Moderate | [7] |
Experimental Protocols for Evaluation
The development and characterization of novel substituted nicotinic acids rely on a battery of in vitro and in vivo assays. The following sections provide an overview of key experimental methodologies.
Synthesis of Substituted Nicotinic Acids
The synthesis of substituted nicotinic acids often involves the modification of the pyridine or pyrazine ring. Below is a representative synthetic scheme for a pyrazine-2-carboxylic acid derivative.
General Synthesis of N-Aryl-Pyrazine-2-Carboxamides
Caption: Synthesis of N-aryl-pyrazine-2-carboxamides.
A typical procedure involves the following steps:
-
Acid Chloride Formation: The starting pyrazine-2-carboxylic acid is refluxed with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. Excess thionyl chloride is removed under vacuum.
-
Amide Coupling: The crude acyl chloride is dissolved in a suitable solvent (e.g., dry acetone) and added dropwise to a solution of the desired substituted aniline in the presence of a base like pyridine to neutralize the HCl generated during the reaction.
-
Work-up and Purification: The reaction mixture is worked up, and the final product is purified by recrystallization or column chromatography.
In Vitro Assays
The ability of a compound to activate GPR109A is a primary determinant of its potential efficacy. A common method to assess this is a cAMP inhibition assay in cells stably expressing GPR109A.
Experimental Workflow for GPR109A Activation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
6-Chloro-2-methylnicotinic acid as a key intermediate
An In-depth Technical Guide to 2-Chloro-6-methylnicotinic Acid as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-6-methylnicotinic acid is a vital heterocyclic building block in the field of medicinal chemistry and pharmaceutical development. Its strategic functionalization, featuring a chlorine atom amenable to nucleophilic substitution and a carboxylic acid group for amide bond formation or esterification, makes it a versatile intermediate. This technical guide details the primary synthesis routes for 2-chloro-6-methylnicotinic acid and its subsequent application as a pivotal intermediate in the synthesis of 6-methylnicotinic acid, a key precursor for the non-steroidal anti-inflammatory drug (NSAID), Etoricoxib. This document provides detailed experimental protocols, quantitative data, and process visualizations to support researchers in the fields of organic synthesis and drug discovery.
Introduction
Pyridine carboxylic acids are a class of compounds with significant importance in the pharmaceutical industry. Among these, functionalized nicotinic acids (pyridine-3-carboxylic acids) serve as crucial scaffolds for a wide range of therapeutic agents. 2-Chloro-6-methylnicotinic acid, in particular, is a valuable intermediate due to its reactive chlorine substituent, which can be readily displaced or removed.
This guide focuses on the synthesis of 2-chloro-6-methylnicotinic acid and its strategic role in the production of 6-methylnicotinic acid. This dechlorinated derivative is a key component in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for treating arthritis and other inflammatory conditions.[1][2] The synthetic pathway, involving a chlorination step to activate the pyridine ring followed by a reductive dechlorination, represents an efficient strategy for producing highly pure 6-methylnicotinic acid, suitable for use in active pharmaceutical ingredient (API) manufacturing.[3]
Synthesis of 2-Chloro-6-methylnicotinic Acid
The most direct and commonly cited method for the preparation of 2-chloro-6-methylnicotinic acid is the chlorination of 2-hydroxy-6-methyl-nicotinic acid using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[4] The hydroxyl group at the 2-position of the pyridine ring exists in tautomeric equilibrium with its keto form (a pyridone), which readily reacts with phosphorus oxychloride to form a chloro-substituted pyridine.
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// Edges Start -> Product [label="Heat, 125°C, 2h", color="#34A853"]; Reagent -> Product [style=dashed, arrowhead=none, color="#34A853"]; }
Diagram 1: Synthesis of 2-Chloro-6-methylnicotinic acid.
Quantitative Data for Synthesis
| Starting Material | Reagent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 2-Hydroxy-6-methyl-nicotinic acid | Phosphorus oxychloride | 125 | 2 | 72 | [4] |
Experimental Protocol: Synthesis of 2-Chloro-6-methylnicotinic Acid[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 2-hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 mol) and phosphorus oxychloride (10 mL).
-
Heating: Heat the reaction mixture to 125°C and maintain this temperature for 2 hours.
-
Quenching: After the reaction is complete, carefully pour the mixture onto crushed ice in a beaker with stirring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Recrystallize the crude solid from aqueous ethanol to yield pure 2-chloro-6-methylnicotinic acid as colorless needles.
Application as a Key Intermediate: Synthesis of 6-Methylnicotinic Acid
A primary application of 2-chloro-6-methylnicotinic acid is its role as a precursor to 6-methylnicotinic acid. The chloro-group, having served its purpose in the synthesis of the chlorinated intermediate, is subsequently removed. This is typically achieved through catalytic hydrogenation, a clean and efficient method for reductive dechlorination. This process is a key step in an overall synthetic strategy for producing the Etoricoxib intermediate.[3]
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Diagram 2: Reductive dechlorination to 6-methylnicotinic acid.
Quantitative Data for Dechlorination
| Starting Material | Catalyst | Pressure (MPa) | Temperature (°C) | Purity (GC) | Reference |
| 2-Chloro-6-methylnicotinic acid | 10% Palladium on Carbon (Pd/C) | 0.7 | 65 | >98% | [3] |
Experimental Protocol: Catalytic Hydrogenation to 6-Methylnicotinic Acid[3]
-
Vessel Charging: To a 1000 mL autoclave, add 2-chloro-6-methylnicotinic acid (103 g, 0.60 mol), water (500 mL), sodium hydroxide (25 g), and 10% Pd/C catalyst (8 g).
-
Hydrogenation: Seal the autoclave, pressurize with hydrogen gas to 0.7 MPa, and heat the mixture to 65°C with stirring.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is completely consumed.
-
Work-up: After the reaction is complete, cool the vessel, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate to a volume of approximately 180 mL. Cool the concentrated solution to induce crystallization.
-
Purification: Filter the precipitate, wash with cold water, and dry in an oven to obtain 6-methylnicotinic acid (69 g).
Role in the Synthesis of Etoricoxib
6-Methylnicotinic acid, or its corresponding ester, is a well-established key intermediate in the industrial synthesis of Etoricoxib.[1][3] It forms one of the two pyridine rings in the final bipyridine structure of the drug. Various patented routes describe the condensation of methyl 6-methylnicotinate with derivatives of 4-(methylsulfonyl)phenylacetic acid or 4-(methylthio)benzyl cyanide to construct the core structure of Etoricoxib.[1][5] The availability of high-purity 6-methylnicotinic acid via the 2-chloro-6-methylnicotinic acid intermediate is therefore critical for the efficient manufacturing of this important anti-inflammatory drug.
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// Edges A -> B [label=" Chlorination ", color="#EA4335"]; B -> C [label=" Dechlorination ", color="#EA4335"]; C -> D [label=" Multi-step\nSynthesis ", color="#EA4335"]; }
Diagram 3: Synthetic pathway from precursor to API.
Conclusion
2-Chloro-6-methylnicotinic acid serves as a strategic and highly effective intermediate in modern pharmaceutical synthesis. The chlorination of the corresponding 2-hydroxy precursor provides a robust method for its production. Its subsequent, high-yield conversion to 6-methylnicotinic acid via catalytic hydrogenation showcases a clean and efficient dechlorination process. This pathway provides a reliable source of a key building block for the synthesis of the selective COX-2 inhibitor, Etoricoxib, highlighting the critical role of halogenated intermediates in the development of complex APIs. The protocols and data presented in this guide offer a valuable resource for chemists and researchers working on the synthesis of pyridine-based pharmaceuticals.
References
Methodological & Application
Synthesis of 6-Chloro-2-methylnicotinic Acid from 2-Methyl-5-ethylpyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 6-Chloro-2-methylnicotinic acid, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 2-methyl-5-ethylpyridine. The synthesis involves a two-stage process: the initial oxidation of the ethyl group to a carboxylic acid, followed by the chlorination of the pyridine ring.
Executive Summary
The synthesis commences with the selective oxidation of the 5-ethyl group of 2-methyl-5-ethylpyridine to yield 2-methylnicotinic acid (also known as 6-methylnicotinic acid). This transformation is typically achieved using strong oxidizing agents such as nitric acid in the presence of sulfuric acid. The subsequent and more challenging step involves the chlorination of the pyridine ring at the 6-position. Direct chlorination of 2-methylnicotinic acid is often inefficient. A more reliable method involves a two-step sequence: N-oxidation of the pyridine nitrogen to activate the ring, followed by chlorination with a reagent like phosphorus oxychloride, which proceeds with greater regioselectivity.
Step 1: Oxidation of 2-Methyl-5-ethylpyridine to 2-Methylnicotinic Acid
The selective oxidation of the ethyl group at the 5-position of 2-methyl-5-ethylpyridine is a key transformation to produce the intermediate, 2-methylnicotinic acid. This process is typically carried out in a highly acidic medium at elevated temperatures.
Experimental Protocol: Oxidation with Nitric Acid
This protocol is adapted from established industrial processes.
Materials:
-
2-Methyl-5-ethylpyridine (98%)
-
Sulfuric Acid (96-98%)
-
Nitric Acid (65%)
-
Ammonium vanadate (catalyst)
-
Methanol
-
Ammonium Hydroxide (25% solution)
-
Dichloromethane (DCM) or Chloroform for extraction
Procedure:
-
In a well-ventilated fume hood, charge a 1.5 L reaction flask equipped with a mechanical stirrer, dropping funnel, and a distillation setup with 225.0 g (2.26 mol) of 96% sulfuric acid and 0.5 g (4.3 mmol) of ammonium vanadate.
-
Cool the flask in an ice bath and add 92.7 g (0.75 mol) of 98% 2-methyl-5-ethylpyridine dropwise over 25 minutes, maintaining the internal temperature below 20 °C.
-
Heat the stirred reaction mixture to 160 °C.
-
Over a period of 5.5 hours, add 600.0 g (6.2 mol) of 65% nitric acid dropwise, ensuring the reaction temperature is maintained between 155 °C and 160 °C. During the addition, continuously distill off water and diluted nitric acid.
-
After the addition of nitric acid is complete, continue heating at 160 °C for an additional 15 minutes to ensure the removal of all water and nitric acid.
-
Cool the reaction mixture to below 100 °C and cautiously pour it into 300 ml of methanol.
-
Reflux the methanolic solution for 6 hours to esterify the carboxylic acids.
-
Distill off the methanol and pour the residue onto 300 g of ice.
-
Neutralize the mixture with a 25% ammonium hydroxide solution.
-
Extract the product with dichloromethane (3 x 100 ml).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-methylnicotinate.
-
The crude ester can be hydrolyzed to 6-methylnicotinic acid by refluxing with an aqueous solution of sodium hydroxide, followed by acidification with hydrochloric acid to precipitate the product.
Quantitative Data: Oxidation of 2-Methyl-5-ethylpyridine
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-5-ethylpyridine | --INVALID-LINK-- |
| Oxidizing Agent | Nitric Acid (65%) | --INVALID-LINK-- |
| Catalyst | Ammonium vanadate | --INVALID-LINK-- |
| Reaction Temperature | 155-160 °C | --INVALID-LINK-- |
| Reaction Time | ~6 hours | --INVALID-LINK-- |
| Yield of Methyl 6-methylnicotinate | Not explicitly stated, but implied to be high in the patent. | --INVALID-LINK-- |
Step 2: Synthesis of this compound
This step involves the chlorination of the intermediate, 2-methylnicotinic acid. As direct chlorination is challenging, a two-step approach via an N-oxide intermediate is recommended.
Experimental Workflow Diagram
Application Notes and Protocols for the Laboratory-Scale Synthesis of Methyl 6-Methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-methylnicotinate is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its efficient and high-yield synthesis is of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of methyl 6-methylnicotinate, focusing on practical and reproducible methods.
Overview of Synthetic Methods
The most common and direct approach for the synthesis of methyl 6-methylnicotinate is the Fischer esterification of 6-methylnicotinic acid.[1][2][3] This method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst. Alternative methods include the use of different methylating agents or starting from precursors like 2-methyl-5-ethylpyridine.[4] The choice of method often depends on the desired scale, yield, and available resources.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the most common laboratory-scale methods for the synthesis of methyl 6-methylnicotinate, allowing for a direct comparison of their key parameters.
| Method | Starting Material | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol, Concentrated Sulfuric Acid (H₂SO₄) | Reflux, 17 hours | 75% | [1][3][5][6] |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol saturated with Hydrogen Chloride (HCl) gas | Reflux, 1 hour | Not specified | [1][3][7] |
| Peptide Coupling | 4-hydroxy-6-methylnicotinic acid | Methanol, EDCI, DMAP | Room temperature to reflux | 88% (on a similar substrate) | [1][3][8] |
| Oxidation & Esterification | 2-Methyl-5-ethylpyridine | H₂SO₄, HNO₃, then Methanol | 155-160°C (oxidation), then Reflux (esterification) | ~65-79% | [4] |
Experimental Protocols
The following are detailed protocols for the most common and effective methods for the synthesis of methyl 6-methylnicotinate.
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a classic and reliable method for the synthesis of methyl 6-methylnicotinate.[2][5][6]
Materials:
-
6-Methylnicotinic acid (e.g., 40 g, 290 mmol)
-
Methanol (750 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (40 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Solid Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methylnicotinic acid in methanol.
-
Slowly and carefully add concentrated sulfuric acid to the stirring solution.
-
Heat the mixture to reflux and maintain for 17 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃ in portions until the pH is adjusted to approximately 7.[1][5] This step should be performed in an ice bath to manage any exothermic reaction.[5]
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 500 mL).[1][6]
-
Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1][6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.[1][6] The reported yield for this method is approximately 75%.[1][6]
Protocol 2: Fischer Esterification using Hydrogen Chloride
This method offers a significantly shorter reaction time compared to the sulfuric acid-catalyzed protocol.[1]
Materials:
-
6-Methylnicotinic acid (0.1 mole)
-
Methanol saturated with gaseous hydrogen chloride (100 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Chloroform
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, add 6-methylnicotinic acid to methanol saturated with gaseous hydrogen chloride.
-
Heat the mixture to reflux for 1 hour.[7]
-
After refluxing, evaporate the mixture to dryness under reduced pressure.[7]
-
To the residue, add saturated aqueous sodium bicarbonate solution until the evolution of gas ceases, indicating neutralization.[7]
-
Extract the product into chloroform.[7]
-
Dry the chloroform extract over an appropriate drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain methyl 6-methylnicotinate.[7]
Application Notes & Troubleshooting
-
Starting Material Purity: A common impurity in the 6-methylnicotinic acid starting material is isocinchomeronic acid, which can lead to the formation of a diester byproduct.[2] Purification of the starting material by recrystallization may be necessary for high-purity final product.
-
Reaction Monitoring: It is crucial to monitor the reaction progress by TLC to ensure complete conversion and avoid prolonged heating, which could lead to side reactions such as decarboxylation.[2]
-
Work-up Procedure: The neutralization step should be performed carefully and at a low temperature to prevent hydrolysis of the newly formed ester.[2][5]
-
Purification: While the crude product may be of sufficient purity for some applications, further purification can be achieved by column chromatography on silica gel using an eluent system such as petroleum ether and ethyl acetate, or by recrystallization.[5]
Visualizations
Caption: General workflow for the synthesis of methyl 6-methylnicotinate.
Caption: Fischer esterification of 6-methylnicotinic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. rsc.org [rsc.org]
Application Notes: Synthesis of 6-Chloronicotinic Acid via Oxidation
Introduction 6-Chloronicotinic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals, including novel DNA-gyrase B inhibitors and N-(thiophen-2-yl) benzamide derivatives[1]. It is also recognized as a primary degradation product of neonicotinoid insecticides such as imidacloprid and acetamiprid, making its synthesis and study relevant for environmental analysis[1][2][3]. The preparation of 6-chloronicotinic acid is most commonly achieved through the oxidation of 2-chloro-5-methylpyridine (CMP). Several oxidative strategies have been developed, each with distinct advantages and disadvantages regarding yield, safety, and environmental impact. This document outlines and compares two primary methods: catalytic oxidation using molecular oxygen and classical oxidation using potassium permanganate.
Comparison of Oxidative Methods The choice of an oxidative method for synthesizing 6-chloronicotinic acid from 2-chloro-5-methylpyridine depends on factors such as scale, available equipment, and environmental considerations. Catalytic oxidation with oxygen is a modern, milder approach, while oxidation with potassium permanganate represents a more traditional, potent method.
The catalytic method using a cobalt acetate catalyst and oxygen is highlighted as an environmentally preferable alternative to methods requiring large quantities of acid or potassium permanganate, which can generate significant waste[4][5]. For instance, the use of potassium permanganate results in the formation of large amounts of manganese dioxide solid residues, posing a waste processing challenge in industrial applications[4][5]. In contrast, the catalytic oxygen method offers mild reaction conditions and achieves high product quality and yield[4].
Below is a summary of the key quantitative and qualitative parameters for two prominent oxidation methods.
Table 1: Comparison of Key Oxidation Methods for 6-Chloronicotinic Acid Synthesis
| Parameter | Method 1: Catalytic Oxygen Oxidation | Method 2: Potassium Permanganate Oxidation |
|---|---|---|
| Starting Material | 2-Chloro-5-methylpyridine (CMP) | 2-Chloro-5-methylpyridine (CMP) |
| Oxidizing System | Oxygen (O₂) / Cobalt (II) Acetate | Potassium Permanganate (KMnO₄) |
| Solvent | Chlorobenzene | Water |
| Reaction Temp. | 70 - 100 °C[4] | Boiling / Reflux |
| Reaction Time | 4 - 7 hours[4] | 3 - 4 hours (until color change)[6] |
| Reported Yield | 79.7%[1] | ~76-78% (based on analogous reactions)[6] |
| Reported Purity | >99.5% (after recrystallization)[1] | High (after recrystallization) |
| Advantages | Milder conditions, less environmental pollution, high purity and yield[4]. | Readily available oxidant, well-established method. |
| Disadvantages | Requires handling of gaseous oxygen and a heavy metal catalyst[5]. | Generates large amounts of manganese dioxide waste, potentially violent reaction if not controlled[4][6]. |
Experimental Protocols
The following section provides detailed protocols for the synthesis of 6-chloronicotinic acid via the oxidation of 2-chloro-5-methylpyridine.
Protocol 1: Catalytic Oxidation with Oxygen and Cobalt Acetate
This protocol describes the synthesis of 6-chloronicotinic acid from 2-chloro-5-methylpyridine using a cobalt acetate catalyst and molecular oxygen in a chlorobenzene solvent system.[1][4][7]
Materials and Reagents
Table 2: Reagents for Catalytic Oxidation
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (approx.) |
|---|---|---|---|---|
| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | 100 g | 0.784 |
| Cobalt (II) Acetate | Co(CH₃COO)₂ | 177.02 | 3 g | 0.017 |
| Chlorobenzene | C₆H₅Cl | 112.56 | 450 g | - |
| Oxygen | O₂ | 32.00 | As needed | - |
| Methanol | CH₃OH | 32.04 | 600 g | - |
Procedure
-
Reaction Setup : To a 1000 mL reaction flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, add chlorobenzene (450 g), 2-chloro-5-methylpyridine (100 g), and cobalt acetate (3 g).[1][7]
-
Initiation of Reaction : Begin stirring the mixture and heat the system to 80°C.[1][7]
-
Oxidation : Once the temperature is stable at 80°C, introduce a steady stream of oxygen gas through the gas inlet tube at a controlled flow rate of 0.4 L/min.[1][7] Maintain the reaction under these conditions for 4 hours. The reaction temperature can be optimized between 70-100°C and the time for 4-7 hours for best results.[4]
-
Work-up : After the reaction is complete, turn off the heating and oxygen supply. Allow the system to cool to room temperature.
-
Isolation of Crude Product : The product will precipitate out of the solution upon cooling. Filter the mixture to collect the solid crude product, which will be a mixture of 6-chloronicotinic acid and the cobalt acetate catalyst.[1][7] Dry the collected solid. A total of 119 g of crude mixture is expected.[1]
-
Purification (Recrystallization) : Transfer the dried crude product (119 g) to a 1000 mL flask. Add methanol (600 g) as the recrystallization solvent.[1]
-
Heat the mixture to reflux with stirring until the solid crude product is completely dissolved. Maintain the reflux for an additional 5 minutes.[1]
-
Slowly cool the system to 5°C to allow the purified 6-chloronicotinic acid to crystallize as a white product. Continue stirring at this temperature for 1 hour to maximize crystal formation.[1]
-
Filter the recrystallized product and wash the filter cake with a small amount of cooled methanol.[1]
-
Drying : Dry the final product at 80°C for 4 hours to obtain pure 6-chloronicotinic acid.[1] The expected yield is approximately 98.5 g (79.7% yield) with a purity of 99.52% as determined by HPLC.[1]
Protocol 2: Oxidation with Potassium Permanganate
This protocol outlines a classical approach using potassium permanganate to oxidize 2-chloro-5-methylpyridine. The procedure is adapted from established methods for the oxidation of substituted toluenes.[6]
Materials and Reagents
Table 3: Reagents for Permanganate Oxidation
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (approx.) |
|---|---|---|---|---|
| 2-Chloro-5-methylpyridine | C₆H₆ClN | 127.57 | 50 g | 0.392 |
| Potassium Permanganate | KMnO₄ | 158.03 | 118 g | 0.747 |
| Water | H₂O | 18.02 | ~3 L | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |
Procedure
-
Reaction Setup : In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add potassium permanganate (118 g), water (3 L), and 2-chloro-5-methylpyridine (50 g).[6]
-
Oxidation : With continuous stirring, slowly heat the mixture to boiling. Maintain a gentle reflux until the characteristic purple color of the permanganate has disappeared, which typically takes 3 to 4 hours.[6] Caution : The reaction can be vigorous if heated too quickly.[6]
-
Work-up : Once the reaction is complete, allow the mixture to cool slightly. While still hot, filter the mixture with suction to remove the manganese dioxide (MnO₂) byproduct.
-
Washing : Wash the manganese dioxide cake with two portions of hot water (e.g., 250 mL each) to recover any adsorbed product. Combine the filtrate and the washings.[6]
-
Isolation of Product : Concentrate the combined filtrate under reduced pressure to a volume of approximately 1.5 L.[6]
-
Acidification : While the solution is still hot, cautiously acidify it by adding concentrated hydrochloric acid with stirring until the pH is acidic and a white precipitate forms.[6]
-
Crystallization : Cool the mixture in an ice bath to complete the precipitation of 6-chloronicotinic acid.
-
Filtration and Drying : Filter the white precipitate, wash with cold water, and dry to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent like toluene or an alcohol-water mixture.
Workflow Visualization
The following diagram illustrates the general experimental workflow for the preparation of 6-chloronicotinic acid via the oxidation of 2-chloro-5-methylpyridine, followed by purification.
Caption: General workflow for the synthesis and purification of 6-chloronicotinic acid.
References
- 1. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 2. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of imidacloprid and its metabolite 6-chloronicotinic acid in greenhouse air by application of micellar electrokinetic capillary chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 5. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 6. orgsyn.org [orgsyn.org]
- 7. 6-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 6-Chloro-2-methylnicotinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6-chloro-2-methylnicotinic acid as a versatile building block in organic synthesis. This substituted pyridine derivative serves as a key intermediate in the preparation of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of a carboxylic acid function, a chloro substituent, and a methyl group on the pyridine ring offers multiple reaction sites for synthetic elaboration.
Overview of Synthetic Applications
This compound is a valuable precursor for the synthesis of a range of functionalized pyridine derivatives. The primary transformations involving this molecule include:
-
Esterification: The carboxylic acid group can be readily converted to its corresponding esters, which are often used to protect the acid functionality or to modify the solubility and electronic properties of the molecule.
-
Amide Bond Formation: The carboxylic acid can be coupled with a variety of primary and secondary amines to generate a diverse library of amides. These amides are prevalent structural motifs in many biologically active compounds.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent at the 6-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at this position.
These transformations make this compound a strategic starting material for the synthesis of polysubstituted pyridines, which are key components in numerous pharmaceutical agents and functional materials.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the key synthetic transformations of this compound. Please note that yields are representative and can vary based on the specific substrate and reaction scale.
Table 1: Esterification of this compound
| Esterification Method | Reagents and Conditions | Typical Yield (%) | Notes |
| Fischer Esterification | Methanol, H₂SO₄ (catalytic), Reflux, 12-24 h | 70-85 | A classic and cost-effective method for simple alkyl esters. |
| Thionyl Chloride | 1. SOCl₂, Reflux2. Alcohol, Room Temp. | 85-95 | Involves the formation of the more reactive acyl chloride intermediate. |
| Using Methylating Agents | Dimethyl Sulfate, NaHCO₃, DMF, 90°C | High | General method; requires careful handling of the toxic methylating agent. |
Table 2: Amide Formation from this compound
| Coupling Method | Reagents and Conditions | Typical Yield (%) | Notes |
| Acyl Chloride Method | 1. SOCl₂, Reflux2. Amine, Base (e.g., Et₃N), CH₂Cl₂, 0°C to RT | 80-95 | A robust method suitable for a wide range of amines. |
| Carbodiimide Coupling | Amine, EDC, HOBt, DIPEA, DMF, RT, 4-12 h | 75-90 | A common method in peptide synthesis, minimizing racemization for chiral amines. |
| HATU Coupling | Amine, HATU, DIPEA, DMF, RT, 1-2 h | 85-95 | Highly efficient coupling agent, often resulting in shorter reaction times and high yields. |
Table 3: Suzuki-Miyaura Coupling of this compound Derivatives
| Substrate | Coupling Partner | Catalyst and Ligand | Base and Solvent | Typical Yield (%) |
| Methyl 6-chloro-2-methylnicotinate | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃, Dioxane/H₂O | 60-85 |
| 6-Chloro-2-methylnicotinamide | Hetarylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄, Toluene/H₂O | 65-90 |
Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations of this compound.
Protocol 1: Fischer Esterification to Synthesize Methyl 6-Chloro-2-methylnicotinate
This protocol describes the acid-catalyzed esterification of this compound with methanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in methanol (10-15 mL per gram of acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 17 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure.
-
Carefully neutralize the residue to pH 7 with an ice-cold saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of methanol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude methyl 6-chloro-2-methylnicotinate. Further purification can be achieved by column chromatography or recrystallization if necessary.
Protocol 2: Amide Coupling via Acyl Chloride Intermediate
This protocol details the synthesis of an N-aryl amide from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline (or other primary/secondary amine)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Acyl Chloride Formation: In a dry round-bottom flask, suspend this compound (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Heat the mixture to reflux for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 6-chloro-2-methylnicotinoyl chloride, which is used immediately in the next step.
-
Amide Formation: Dissolve the amine (1.1 eq) and a base such as triethylamine (1.2 eq) in anhydrous CH₂Cl₂ in a separate flask and cool to 0°C in an ice bath.
-
Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and add it dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with dilute HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude amide. Purify by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling of Methyl 6-Chloro-2-methylnicotinate
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of the methyl ester of this compound with an arylboronic acid.
Materials:
-
Methyl 6-chloro-2-methylnicotinate (prepared as in Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water 4:1)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
In a Schlenk flask, combine methyl 6-chloro-2-methylnicotinate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the flask.
-
Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Add the palladium catalyst (e.g., 5 mol%) under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 6-aryl-2-methylnicotinate derivative.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the key synthetic transformations described above.
Caption: Workflow for the Fischer esterification of this compound.
Caption: Two-stage workflow for amide synthesis from this compound.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may require optimization for specific substrates and scales.
References
Applications of 6-Chloro-2-methylnicotinic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-methylnicotinic acid is a versatile pyridine-based building block of significant interest in medicinal chemistry. Its unique structural features, including a reactive chlorine atom at the 6-position, a carboxylic acid group at the 3-position, and a methyl group at the 2-position, provide multiple points for chemical modification. This allows for the synthesis of a diverse range of derivatives with potential therapeutic applications. This document provides an overview of the known applications of this compound and its analogs in medicinal chemistry, along with detailed protocols for the synthesis and biological evaluation of its derivatives.
Key Applications
Derivatives of this compound have been explored for various therapeutic areas, demonstrating the scaffold's potential in drug discovery. Key applications include the development of agents with antiproliferative, antidiabetic, and antibacterial activities. Furthermore, this scaffold serves as a crucial intermediate in the synthesis of commercial drugs.
Antiproliferative Activity
Novel 6-aryl-2-methylnicotinic acid hydrazides, synthesized from this compound precursors, have shown promising antiproliferative activity. Specifically, certain hydrazone derivatives have exhibited significant inhibitory effects against the K562 human chronic myelogenous leukemia cell line.
Antidiabetic Activity
The broader class of nicotinic acid derivatives has been investigated for the management of type 2 diabetes. These compounds can act as inhibitors of α-amylase and α-glucosidase, key enzymes involved in carbohydrate digestion and glucose absorption. By inhibiting these enzymes, nicotinic acid derivatives can help to control postprandial hyperglycemia.
Antibacterial Activity
Nicotinic acid derivatives, particularly acylhydrazones, have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications enabled by the this compound scaffold allow for the fine-tuning of antibacterial potency.
Intermediate in Pharmaceutical Synthesis
This compound is a key precursor for the synthesis of 6-methylnicotinic acid, an important intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib. The conversion typically involves a dechlorination step.
Data Presentation
The following tables summarize the quantitative data for the biological activities of various derivatives of this compound and related nicotinic acid compounds.
Table 1: Antiproliferative Activity of 6-Aryl-2-methylnicotinic Acid Hydrazone Derivatives against K562 Cells
| Compound ID | R Group | IC50 (µM)[1][2] |
| 6a | Phenyl | 45.33 |
| 6b | 4-Methylphenyl | 33.82 |
| 6c | 4-Methoxyphenyl | 24.99 |
| 6d | 4-Chlorophenyl | 30.11 |
| 6e | 4-Bromophenyl | 38.54 |
| 6f | 4-Fluorophenyl | 42.18 |
| 6g | 4-Nitrophenyl | 55.21 |
| 6h | 3,4-Dimethoxyphenyl | 66.78 |
| 6i | 2,4-Dichlorophenyl | 50.15 |
Table 2: Antidiabetic Activity of Nicotinic Acid Derivatives
| Compound ID | Enzyme Target | IC50 (µM)[3][4] |
| 8 | α-Amylase | 20.5 |
| 44 | α-Amylase | 58.1 |
| 35 | α-Glucosidase | 32.9 |
| 39 | α-Glucosidase | 26.4 |
| Acarbose (Standard) | α-Amylase & α-Glucosidase | - |
Table 3: Antibacterial Activity of Nicotinic Acid Acylhydrazone Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) |
| 5 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |
| 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 |
| 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 |
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl-2-methylnicotinohydrazides
This protocol describes the synthesis of the hydrazide intermediate from the corresponding ester, which is derived from this compound.
Materials:
-
Appropriate ethyl 6-aryl-2-methylnicotinate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a solution of the appropriate ethyl 6-aryl-2-methylnicotinate (10 mmol) in ethanol (50 mL), add hydrazine hydrate (1.5 mL, 30 mmol).
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, the precipitated white solid is collected by filtration.
-
Recrystallize the solid from ethanol to afford the pure 6-aryl-2-methylnicotinohydrazide.
Protocol 2: Synthesis of N'-Arylidene-6-aryl-2-methylnicotinohydrazones
This protocol details the final condensation step to produce the biologically active hydrazones.
Materials:
-
6-Aryl-2-methylnicotinohydrazide
-
Appropriate aromatic aldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
A mixture of the appropriate 6-aryl-2-methylnicotinohydrazide (1 mmol) and the corresponding aromatic aldehyde (1.1 mmol) is refluxed in ethanol (30 mL) containing a catalytic amount of glacial acetic acid for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
Protocol 3: Antiproliferative Activity Assay using MTS
This protocol describes the determination of the antiproliferative activity of the synthesized compounds against the K562 cell line using the MTS assay.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Phenazine methosulfate (PMS)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed K562 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow cell adherence.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) should also be included.
-
Incubate the plates for an additional 48 hours.
-
Add 20 µL of the combined MTS/PMS solution to each well.
-
Incubate the plates for 2-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Mandatory Visualization
Caption: Synthetic workflow for 6-aryl-2-methylnicotinic acid hydrazones.
Caption: Mechanism of α-glucosidase inhibition by nicotinic acid derivatives.
References
Application Notes and Protocols for HPLC Analysis of Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of nicotinic acid (Niacin, Vitamin B3) and its derivatives using High-Performance Liquid Chromatography (HPLC). These methods are applicable for various matrices including pharmaceuticals, food products, and biological samples.
Introduction
Nicotinic acid and its derivatives are essential molecules with significant roles in cellular metabolism and signaling. As a form of vitamin B3, nicotinic acid is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for numerous redox reactions in the body.[1] In pharmacological doses, nicotinic acid is used to treat hyperlipidemia.[2] Accurate and robust analytical methods are therefore crucial for the quantification of these compounds in various applications, from nutritional analysis to pharmacokinetic studies. HPLC is a widely used technique for this purpose due to its high sensitivity, specificity, and reproducibility.[2][3]
Signaling and Metabolic Pathways
Nicotinic acid exerts its therapeutic effects through various signaling pathways and is a key player in cellular metabolism.
Nicotinic Acid Receptor Signaling
Nicotinic acid activates the G protein-coupled receptor HCA₂ (GPR109A), initiating a signaling cascade that involves G-proteins, Protein Kinase C (PKC), and transactivation of the Epidermal Growth Factor Receptor (EGFR). This ultimately leads to the activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.[4]
Metabolic Pathway of NAD+ Biosynthesis
Nicotinic acid is a key precursor in the Preiss-Handler pathway for the biosynthesis of NAD+. This pathway involves the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN), then to nicotinic acid adenine dinucleotide (NaAD), and finally to NAD+.
Experimental Protocols
The following section details the methodologies for the HPLC analysis of nicotinic acid and its common derivatives.
Experimental Workflow
A general workflow for the HPLC analysis of nicotinic acid derivatives is outlined below. This involves sample preparation, chromatographic separation, detection, and data analysis.
Sample Preparation
-
Homogenization: Weigh 5 g of the sample and add 30 mL of 0.1 N HCl. Blend at high speed for 2-3 minutes.
-
Extraction: Heat the mixture at 100°C for 1 hour.
-
Dilution: Cool the mixture to room temperature, transfer to a 50 mL graduated cylinder, and adjust the volume with deionized water.
-
Filtration: Filter the solution through a 0.45 µm filter.
-
For High Protein/Fat Matrices: After filtration, take 4 mL of the solution and add 1 mL of 50% (w/v) trichloroacetic acid to precipitate proteins. Cool in an ice bath for 5 minutes, centrifuge, and filter the supernatant through a 0.45 µm syringe filter.
-
For Dietary Supplements: Finely grind and mix the contents of at least 10 capsules/tablets. Dissolve a 100 mg portion in 100 mL of deionized water. Dilute as needed to fit the calibration curve and filter through a 0.45 µm filter.[5]
-
Solid-Phase Extraction (SPE): This method is used for the simultaneous determination of nicotinic acid, nicotinamide, and nicotinuric acid.
-
Recovery: The reported recoveries are 92.9% for nicotinic acid, 95.8% for nicotinamide, and 87.8% for nicotinuric acid.[6][7]
HPLC Methods
Below are summarized HPLC methods for the analysis of nicotinic acid and its derivatives.
Table 1: HPLC Method for Nicotinic Acid and Nicotinamide in Food and Supplements [8][5]
| Parameter | Condition |
| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution (specific gradient not provided in source) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence with post-column photochemical derivatization |
| Post-Column Reaction | UV irradiation to convert analytes to fluorescent derivatives |
| Calibration Range | Nicotinic Acid: 0.1–50 µg/mL (R² = 0.999) |
| Nicotinamide: 0.1–50 µg/mL (R² = 0.998) |
Table 2: Isocratic HPLC Method for Nicotinic Acid [7]
| Parameter | Condition |
| Column | C18 reversed-phase, 150 mm x 4.6 mm |
| Mobile Phase | 10% (v/v) ethanol, 1% (v/v) acetic acid, 89% (v/v) distilled water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Retention Time | Approximately 2.6 minutes |
| Percent Recovery | Average of 100% (Standard Deviation: 1.6%) |
Table 3: HPLC Method for Simultaneous Analysis of Nicotinic Acid and its Derivatives [1]
| Parameter | Condition |
| Column | Primesep 100 mixed-mode, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of water, Acetonitrile (MeCN), and sulfuric acid (H₂SO₄) buffer |
| Detection | UV at 250 nm |
| Analytes Separated | Nicotinic Acid, Nicotinamide, Pyridinedicarboxylic Acid, Ethyl Methyl Pyridine, and Ethyl Nicotinate |
Table 4: HPLC Method for NAD+ in Cells and Tissues [8]
| Parameter | Condition |
| Column | C18 reversed-phase |
| Mobile Phase A | 0.05 M Phosphate Buffer |
| Mobile Phase B | 100% Methanol |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 100% A; 5-6 min: linear gradient to 95% A/5% B; 6-11 min: 95% A/5% B; 11-13 min: linear gradient to 85% A/15% B; 13-23 min: 85% A/15% B; 23-24 min: linear gradient to 100% A; 24-30 min: 100% A |
| Detection | UV at 261 nm |
Data Presentation and Interpretation
Quantitative data should be presented in a clear and structured manner. Calibration curves should be generated for each analyte using a series of standards of known concentrations. The linearity of the calibration curve, typically assessed by the coefficient of determination (R²), should be ≥ 0.995. The concentration of the analyte in the sample is then determined by interpolating its peak area or height on the calibration curve.
Conclusion
The HPLC methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of nicotinic acid and its derivatives in a variety of matrices. The choice of method, including the column, mobile phase, and detector, will depend on the specific analytes of interest, the sample matrix, and the required sensitivity. Proper sample preparation is critical to ensure accurate and reproducible results. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these important compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. bevital.no [bevital.no]
- 3. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 4. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 | PLOS One [journals.plos.org]
- 5. Accurate measurement of nicotinamide adenine dinucleotide (NAD⁺) with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of N-Methyl-6-chloronicotinamide: A Comparative Protocol for Researchers
Application Note & Protocol
For Research Use Only
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of N-methyl-6-chloronicotinamide from 6-chloro-nicotinic acid. Two primary synthetic methodologies are presented: a classical two-step approach via an acyl chloride intermediate and a direct single-step amide coupling method using modern reagents. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a comparative overview to aid in the selection of the most suitable synthetic route based on laboratory capabilities and project requirements.
Introduction
N-methylamides of nicotinic acid derivatives are important structural motifs in a variety of biologically active compounds. The synthesis of these amides from their corresponding carboxylic acids is a fundamental transformation in organic chemistry. This document outlines two robust protocols for the synthesis of N-methyl-6-chloronicotinamide. The first is a traditional method involving the conversion of 6-chloro-nicotinic acid to the more reactive 6-chloronicotinoyl chloride, which is subsequently reacted with methylamine. The second protocol describes a more contemporary approach utilizing direct amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole), which offers milder reaction conditions and often simpler work-up procedures.
Data Presentation
The following tables summarize the key quantitative data for the two synthetic routes, providing a clear comparison of the reagents, conditions, and typical outcomes.
Table 1: Reagents and Stoichiometry
| Parameter | Route 1: Acyl Chloride Method | Route 2: Direct Coupling (HATU) | Route 2: Direct Coupling (EDC/HOBt) |
| Starting Material | 6-chloro-nicotinic acid (1.0 eq) | 6-chloro-nicotinic acid (1.0 eq) | 6-chloro-nicotinic acid (1.0 eq) |
| Chlorinating Agent | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq) | - | - |
| Amine Source | Methylamine (anhydrous solution) (excess) | Methylamine hydrochloride (1.1-1.2 eq) | Methylamine solution (1.1-1.2 eq) |
| Coupling Reagent | - | HATU (1.1 eq) | EDC·HCl (1.1-1.5 eq) |
| Additive | - | - | HOBt (1.1-1.5 eq) |
| Base | - | DIPEA (3.0 eq) | DIPEA or Triethylamine (2.0-3.0 eq) |
| Solvent | Dioxane/Toluene or DCM | Anhydrous DMF or DCM | Anhydrous DMF or DCM |
Table 2: Reaction Conditions and Typical Outcomes
| Parameter | Route 1: Acyl Chloride Method | Route 2: Direct Coupling (HATU) | Route 2: Direct Coupling (EDC/HOBt) |
| Temperature | 0 to -5 °C (amination step) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-4 hours (amination step) | 1-18 hours | 8-24 hours |
| Typical Yield | Moderate to High | High | Moderate to High |
| Work-up | Evaporation, aqueous trituration, filtration | Aqueous work-up, extraction | Aqueous work-up, extraction |
| Purification | Filtration and drying | Flash column chromatography | Flash column chromatography or recrystallization |
Experimental Protocols
Route 1: Acyl Chloride Method
This method involves two distinct experimental stages: the formation of the acyl chloride and its subsequent reaction with methylamine.
Step 1: Synthesis of 6-chloronicotinoyl chloride
To a solution of 6-chloro-nicotinic acid in an inert solvent such as dichloromethane (DCM) or toluene, an excess of a chlorinating agent like thionyl chloride (1.5-2.0 equivalents) or oxalyl chloride (1.5-2.0 equivalents) is added.[1] When using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) can be beneficial.[1] The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gaseous byproducts (SO₂, HCl, CO, CO₂) ceases.[1] The solvent and excess chlorinating agent are then removed under reduced pressure to yield the crude 6-chloronicotinoyl chloride, which can often be used in the next step without further purification.
Step 2: Synthesis of N-methyl-6-chloronicotinamide
In a well-ventilated fume hood, crude 6-chloronicotinoyl chloride (e.g., 26.2 g) is introduced in portions to a cooled (0 to -5 °C) solution of anhydrous methylamine (e.g., 25 ml) in a mixture of dioxane (150 ml) and toluene (50 ml).[2] The mixture is stirred for approximately 3 hours, allowing it to gradually warm to room temperature.[2] Following the reaction, the mixture is concentrated in vacuo. The resulting residue is then stirred with water (100 ml), and the undissolved solid product is collected by filtration and dried to afford crude N-methyl-6-chloronicotinamide.[2]
Route 2: Direct Amide Coupling Method
This protocol describes the direct formation of the amide bond from the carboxylic acid and methylamine using common coupling reagents.
Protocol 2a: HATU-mediated Coupling
-
Reagent Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-chloro-nicotinic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.[3] The concentration is typically maintained between 0.1 and 0.5 M.
-
Activation : Cool the solution to 0 °C using an ice bath and add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) dropwise.[3] The mixture is stirred at this temperature for 15-30 minutes to allow for pre-activation.
-
Reaction : Add methylamine hydrochloride (1.1 equiv) to the reaction mixture.[4] Allow the reaction to warm to room temperature and stir for 1 to 18 hours.[3]
-
Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove byproducts and excess reagents.[3]
-
Isolation & Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-methyl-6-chloronicotinamide.[3]
Protocol 2b: EDC/HOBt-mediated Coupling
-
Reagent Preparation : To a round-bottom flask, add 6-chloro-nicotinic acid (1.0 equiv), HOBt (1.2 equiv), and methylamine (as a solution, 1.1 equiv).[3] Dissolve the mixture in anhydrous DMF or DCM.
-
Activation : Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).[3]
-
Reaction : Allow the reaction to warm to room temperature and stir for 8 to 24 hours.[3]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up : Once complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Isolation & Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide product can be purified via flash column chromatography or recrystallization.[3]
Mandatory Visualization
Caption: Comparative workflow of the two synthetic routes.
Caption: Experimental workflow for EDC/HOBt mediated coupling.
Caption: Experimental workflow for HATU mediated coupling.
References
experimental protocol for chlorination of 6-hydroxynicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed experimental protocol for the chlorination of 6-hydroxynicotinic acid to synthesize 6-chloronicotinic acid, a valuable intermediate in pharmaceutical development. The protocol is based on established chemical methodologies, emphasizing a solvent-free approach for improved safety and environmental considerations.
Introduction
6-Chloronicotinic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including novel DNA-gyrase B inhibitors and BRAFV600E inhibitors.[1] The conversion of 6-hydroxynicotinic acid to its chlorinated analogue is a fundamental transformation in medicinal chemistry. This protocol details a robust and reproducible method for this chlorination reaction.
Reaction Principle
The chlorination of 6-hydroxynicotinic acid involves the substitution of the hydroxyl group with a chlorine atom. This is typically achieved using a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.
Experimental Protocol
This protocol is adapted from established methods for the chlorination of hydroxypyridines.[2][3]
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Hydroxynicotinic acid | ≥98% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | ≥99% | Acros Organics |
| Pyridine | Anhydrous, ≥99.8% | J.T.Baker |
| Methanol | ACS Grade | Fisher Chemical |
| Activated Carbon | Decolorizing | VWR Chemicals |
| Deionized Water | ||
| Saturated Sodium Carbonate (Na₂CO₃) Solution | ||
| Teflon-lined stainless steel reactor (150 mL) |
3.2. Equipment
-
Heating mantle with magnetic stirrer
-
Thermocouple
-
Ice bath
-
Büchner funnel and flask
-
Vacuum pump
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
3.3. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
The reaction is conducted at high temperatures in a sealed reactor, which can lead to a build-up of pressure. Ensure the reactor is properly sealed and handled with care.
3.4. Reaction Procedure
-
To a 150 mL Teflon-lined stainless steel reactor, add 6-hydroxynicotinic acid (0.5 moles).
-
In the fume hood, carefully add phosphorus oxychloride (POCl₃) (0.5 moles) to the reactor.
-
Seal the reactor securely.
-
Place the reactor in a heating mantle and heat the reaction mixture to 140°C for 2 hours with stirring.[2]
-
After 2 hours, turn off the heating and allow the reactor to cool to room temperature.
3.5. Work-up and Purification
-
Once cooled, carefully open the reactor in the fume hood.
-
Quench the reaction mixture by slowly adding it to 100 mL of cold deionized water (~0°C) in an ice bath with vigorous stirring.[2] Caution: This is an exothermic reaction.
-
Adjust the pH of the resulting solution to 8-9 using a saturated sodium carbonate (Na₂CO₃) solution.[2]
-
The crude 6-chloronicotinic acid will precipitate out of the solution.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
For further purification, the crude product can be recrystallized.[4]
-
Dissolve the crude 6-chloronicotinic acid in a minimal amount of hot methanol.
-
Add a small amount of activated carbon to decolorize the solution and heat at reflux for a short period.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified 6-chloronicotinic acid crystals by vacuum filtration.
-
Dry the final product under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 6-Hydroxynicotinic acid | |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [2][5] |
| Base | Pyridine | [2] |
| Molar Ratio (Substrate:POCl₃) | 1:1 | [2] |
| Reaction Temperature | 140°C | [2] |
| Reaction Time | 2 hours | [2] |
| Purification Method | Recrystallization from Methanol | [1][4] |
| Expected Product | 6-Chloronicotinic acid | |
| Reported Purity | >99.5% | [4] |
Experimental Workflow
Caption: Experimental workflow for the chlorination of 6-hydroxynicotinic acid.
Conclusion
This application note provides a comprehensive protocol for the synthesis of 6-chloronicotinic acid from 6-hydroxynicotinic acid. The described solvent-free method offers a scalable and efficient route to this important pharmaceutical intermediate. Adherence to the safety precautions outlined is crucial for the safe execution of this procedure.
References
- 1. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 4. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]
- 5. WO2013020938A1 - Method for the preparation of chlorinated pyridines - Google Patents [patents.google.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Nicotinic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the efficient synthesis of nicotinic acid complexes using microwave irradiation. This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased yields, and alignment with the principles of green chemistry.[1][2][3][4][5][6][7] The protocols provided herein are designed to be reproducible and can be adapted for the synthesis of a variety of metal-nicotinate complexes.
Introduction
Nicotinic acid (Vitamin B3) and its derivatives are crucial in various biological processes and serve as versatile ligands in coordination chemistry.[8][9] Metal complexes of nicotinic acid have shown potential in diverse applications, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities.[8] Microwave-assisted synthesis is a powerful tool for accelerating the discovery and development of novel metal-based therapeutic agents by enabling rapid and efficient synthesis of these complexes.[2][4][10] This method utilizes the efficient heating of polar molecules by microwave energy, leading to homogenous and rapid heating, which can result in higher yields and purer products in a fraction of the time required by conventional methods.[1][4][7]
Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods. The primary advantages include:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes using microwave irradiation.[2][5]
-
Higher Yields: The rapid and uniform heating often leads to higher reaction yields and cleaner products with fewer byproducts.[2][4][5]
-
Energy Efficiency: Microwave synthesis is more energy-efficient as it directly heats the reactants and solvent, not the entire apparatus.[3]
-
Green Chemistry: This technique often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste.[3][7]
Experimental Protocols
This section details the protocols for the microwave-assisted synthesis of various transition metal complexes of 2-hydroxynicotinic acid and 2-hydroxynicotinamide.
Protocol 1: Synthesis of Transition Metal Complexes with 2-Hydroxynicotinic Acid
This protocol is adapted from the synthesis of Mn(II), Co(II), Ni(II), and Cu(II) complexes with 2-hydroxynicotinic acid.[11]
Materials:
-
2-Hydroxynicotinic acid (H₂nicO)
-
Sodium hydroxide (NaOH)
-
Manganese(II) chloride (MnCl₂·4H₂O)
-
Cobalt(II) chloride (CoCl₂·6H₂O)
-
Nickel(II) chloride (NiCl₂·6H₂O)
-
Copper(II) chloride (CuCl₂, Anhydrous)
-
Distilled water
-
Methanol (ice-chilled)
-
Domestic Microwave Oven (e.g., Kenstar-OM20ACF, 2450MHz, 800W) or a dedicated microwave reactor.[8][12]
Procedure:
-
In a suitable vessel, dissolve 2.0 mmol (0.08 g) of NaOH in 5 mL of distilled water.
-
To this solution, add 2.0 mmol of 2-hydroxynicotinic acid.
-
Slowly add a saturated aqueous solution of the respective metal chloride (0.198 g of MnCl₂·4H₂O, 0.238 g of CoCl₂·6H₂O, 0.238 g of NiCl₂·6H₂O, or 0.135 g of CuCl₂) with constant stirring.[11]
-
Place the reaction mixture in the microwave oven and irradiate for 3 to 5 minutes at a medium power level (600W), with occasional shaking.[11]
-
After irradiation, allow the mixture to cool to room temperature.
-
Pour the cooled solution into ice-chilled methanol to precipitate the complex.
-
Filter the precipitate, wash with a small amount of cold methanol, and dry in a vacuum desiccator.
Protocol 2: Synthesis of Transition Metal Complexes with 2-Hydroxynicotinamide
This protocol is based on the synthesis of Co(II) and Ni(II) complexes with 2-hydroxynicotinamide.[12]
Materials:
-
2-Hydroxynicotinamide
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Distilled water
-
Methanol (ice-chilled)
-
Domestic Microwave Oven or a dedicated microwave reactor.[12]
Procedure:
-
Prepare a 10 mL aqueous solution containing 2.0 mmol (0.27 g) of 2-hydroxynicotinamide.
-
Slowly add 1.0 mmol of the divalent metal chloride (0.238 g of NiCl₂·6H₂O or 0.238 g of CoCl₂·6H₂O) to the 2-hydroxynicotinamide solution with constant stirring.[12]
-
Irradiate the resulting mixture in a microwave oven for 3 to 4.5 minutes at a medium power level (600W), ensuring occasional shaking.[12]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the complex by pouring the solution into ice-chilled methanol.
-
Filter the solid product, wash with cold methanol, and dry in a vacuum over P₂O₅.[12]
Quantitative Data Summary
The following tables summarize the physicochemical data for the synthesized complexes.
Table 1: Physicochemical Data of 2-Hydroxynicotinic Acid and its Metal Complexes [11]
| Compound | Formula | M.W. ( g/mol ) | Color | Yield (%) | M.P. (°C) |
| H₂nicO | C₆H₅NO₃ | 139.11 | White | - | >300 |
| [Mn(HnicO)₂(H₂O)₂] | C₁₂H₁₂N₂O₈Mn | 371.17 | Light Brown | 75 | >300 |
| [Co(HnicO)₂(H₂O)₂] | C₁₂H₁₂N₂O₈Co | 375.16 | Dark Brown | 72 | >300 |
| [Ni(HnicO)₂(H₂O)₂] | C₁₂H₁₂N₂O₈Ni | 374.92 | Green | 78 | >300 |
| [Cu(HnicO)₂(H₂O)₂] | C₁₂H₁₂N₂O₈Cu | 379.77 | Light Green | 80 | >300 |
Table 2: Physicochemical Data of 2-Hydroxynicotinamide and its Metal Complexes [12]
| Compound | Formula | Color | M.P. (°C) | Yield (%) |
| 2HNICAM | C₆H₆N₂O₂ | White | 275 | 82 |
| [Co(2HNICAM)₂(H₂O)₂]Cl₂ | C₁₂H₁₆N₄O₆Cl₂Co | Brown | >300 | 76 |
| [Ni(2HNICAM)₂(H₂O)₂]Cl₂ | C₁₂H₁₆N₄O₆Cl₂Ni | Green | >300 | 74 |
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for the microwave-assisted synthesis of nicotinic acid complexes.
Caption: General workflow for microwave-assisted synthesis of nicotinic acid complexes.
Characterization
The synthesized complexes should be characterized using standard analytical techniques to confirm their structure and purity. These techniques include:
-
FT-IR Spectroscopy: To identify the coordination of the nicotinic acid derivative to the metal ion.
-
UV-Visible Spectroscopy: To study the electronic transitions and geometry of the complex.
-
Elemental Analysis: To determine the elemental composition of the complex.
-
Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex, which can provide information about the metal ion's oxidation state and coordination environment.
-
Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated water molecules.
Applications and Future Perspectives
The synthesized nicotinic acid complexes have potential applications as antimicrobial agents.[8][11][13] Further research can focus on:
-
Expanding the range of metal ions and nicotinic acid derivatives to create a library of novel complexes.
-
In-depth biological evaluation of the synthesized complexes for various therapeutic applications.
-
Investigating the structure-activity relationships to optimize the biological activity of these compounds.
-
Exploring their potential as catalysts or materials with interesting magnetic or optical properties.
The use of microwave-assisted synthesis will undoubtedly accelerate progress in these areas, facilitating the rapid development of new and effective nicotinic acid-based compounds.
References
- 1. quora.com [quora.com]
- 2. Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method? | MDPI [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
Application of 6-Chloro-2-methylnicotinic Acid Derivatives in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
6-Chloro-2-methylnicotinic acid is a pyridine carboxylic acid derivative. While direct evidence of its use as a starting material for major commercial agrochemicals is limited in publicly available literature, the broader class of chloronicotinic acids and their derivatives are pivotal in the development of modern insecticides. Notably, the structurally related 6-chloronicotinic acid is a known metabolite of several key neonicotinoid insecticides, including imidacloprid and acetamiprid. This document provides an overview of the application of chloronicotinic acid-derived structures in agrochemical development, focusing on the synthesis, mode of action, and biological evaluation of neonicotinoid insecticides as exemplary compounds.
I. Role of the Chloronicotinyl Moiety in Insecticides
The chloropyridinyl group is a critical pharmacophore in the class of neonicotinoid insecticides. These compounds are highly effective against a broad spectrum of sucking insects. The chlorine atom on the pyridine ring is crucial for the molecule's selective and high-affinity binding to insect nicotinic acetylcholine receptors (nAChRs), while showing lower affinity for mammalian nAChRs. This selective action is a cornerstone of their insecticidal activity and favorable toxicological profile for mammals.
II. Synthesis of Neonicotinoid Insecticides
While the direct use of this compound as a precursor is not widely documented, the synthesis of prominent neonicotinoids like imidacloprid and acetamiprid typically involves the key intermediate 2-chloro-5-chloromethylpyridine (CCMP). This intermediate provides the essential 6-chloropyridinylmethyl moiety.
General Synthetic Approach for Neonicotinoids:
The synthesis generally involves the condensation of a chloropyridinylmethyl derivative (such as CCMP) with a suitable N-substituted imine or amine derivative.
Caption: General workflow for the synthesis of neonicotinoid insecticides.
Experimental Protocol: Synthesis of Imidacloprid (Illustrative)
This protocol is a generalized representation based on common synthetic routes.
Materials:
-
2-Chloro-5-chloromethylpyridine (CCMP)
-
2-Nitroiminoimidazolidine
-
Potassium carbonate (or another suitable base)
-
N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Stirring apparatus
-
Reaction vessel with reflux condenser
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve 2-nitroiminoimidazolidine in DMF.
-
Add potassium carbonate to the mixture and stir to create a suspension.
-
Slowly add a solution of CCMP in DMF to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to 60-80°C and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified, for example, by recrystallization from a suitable solvent system, to yield imidacloprid.
III. Mode of Action: Targeting Nicotinic Acetylcholine Receptors
Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.
Caption: Signaling pathway of neonicotinoid insecticides.
Mechanism:
-
Neonicotinoids bind to the nAChRs, mimicking the action of the neurotransmitter acetylcholine (ACh).
-
Unlike ACh, which is rapidly broken down by acetylcholinesterase, neonicotinoids are not, leading to a persistent opening of the ion channel associated with the receptor.
-
This results in a continuous influx of sodium ions into the postsynaptic neuron, causing constant nerve stimulation.
-
The sustained depolarization of the neuron leads to hyperexcitation, followed by paralysis and ultimately the death of the insect.
IV. Bioassays for Insecticidal Activity
To evaluate the efficacy of new agrochemical candidates, standardized bioassays are essential.
Experimental Protocol: Leaf-Dip Bioassay for Sucking Insects (e.g., Aphids)
Materials:
-
Test compound
-
Acetone (or other suitable solvent)
-
Triton X-100 (or other suitable surfactant)
-
Distilled water
-
Host plant leaves
-
Petri dishes with moist filter paper
-
Aphids (or other target insects) of a uniform age/stage
-
Fine paintbrush
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone. Make a series of dilutions in distilled water containing a small amount of surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations. A control solution (surfactant in water) should also be prepared.
-
Leaf Treatment: Dip host plant leaves into the test solutions for a set period (e.g., 10-30 seconds), ensuring complete coverage. Allow the leaves to air dry.
-
Insect Infestation: Place the treated, dried leaves into Petri dishes. Using a fine paintbrush, carefully transfer a known number of insects (e.g., 10-20) onto each leaf.
-
Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a microscope. Insects that are unable to move when prodded gently with the paintbrush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate LC50 (lethal concentration for 50% of the population) or other relevant endpoints using probit analysis.
V. Quantitative Data on Neonicotinoid Efficacy
The following table summarizes illustrative efficacy data for some common neonicotinoids against a key sucking pest, the green peach aphid (Myzus persicae).
| Insecticide | Target Pest | Bioassay Method | LC50 (mg/L) | Reference |
| Imidacloprid | Myzus persicae | Leaf-dip | 0.5 - 2.0 | [1][2] |
| Acetamiprid | Myzus persicae | Leaf-dip | 1.0 - 5.0 | [1][2] |
| Thiacloprid | Myzus persicae | Leaf-dip | 2.0 - 10.0 | [1][2] |
| Clothianidin | Myzus persicae | Leaf-dip | 0.2 - 1.5 | [1][2] |
Note: LC50 values can vary significantly depending on the specific aphid population (resistance levels), environmental conditions, and detailed protocol variations.
Conclusion
While this compound itself is not a direct, widely cited precursor for major commercial agrochemicals, the chloronicotinyl scaffold is of fundamental importance in the design of potent insecticides. The neonicotinoids serve as a prime example of how this chemical moiety has been successfully utilized to develop a class of insecticides with a specific mode of action and high efficacy against key agricultural pests. The protocols and data presented here provide a framework for the synthesis, evaluation, and understanding of agrochemicals derived from or related to the chloronicotinic acid chemical family. Further research into derivatives of this compound could potentially lead to the discovery of novel insecticidal compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-methylnicotinic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Chloro-2-methylnicotinic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield in the Chlorination of 2-Hydroxy-6-methylnicotinic Acid
Q: My synthesis of this compound from 2-Hydroxy-6-methylnicotinic acid using phosphorus oxychloride (POCl₃) resulted in a low yield. What are the possible reasons and how can I improve it?
A: Low yields in this chlorination reaction are a common issue and can often be attributed to several factors:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloride can be sluggish.
-
Solution: Ensure a sufficient excess of the chlorinating agent, such as phosphorus oxychloride, is used.[1][2] Reaction time and temperature are also critical; heating at 100-125°C for 2-4 hours is a reported condition.[1][3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to ensure the reaction goes to completion.
-
-
Side Reactions: Elevated temperatures and prolonged reaction times can lead to the formation of undesired byproducts.
-
Solution: While heat is necessary, excessive temperatures or reaction times can lead to decomposition or the formation of other chlorinated species. Stick to the recommended temperature range and monitor the reaction to stop it once the starting material is consumed.
-
-
Difficult Work-up and Product Loss: The quenching of excess POCl₃ is highly exothermic and can lead to product degradation or loss if not performed carefully.
-
Solution: The reaction mixture should be cooled significantly before being slowly and carefully poured onto crushed ice or into ice-cold water.[1][3] This helps to control the exothermic reaction and precipitate the product. Ensure the pH is adjusted appropriately during work-up to maximize the precipitation of the carboxylic acid.
-
-
Purity of Starting Material: Impurities in the starting 2-Hydroxy-6-methylnicotinic acid can interfere with the reaction.
-
Solution: Ensure the starting material is of high purity. If necessary, recrystallize the 2-Hydroxy-6-methylnicotinic acid before use.
-
Issue 2: Byproduct Formation in the Oxidation of 2-Chloro-6-methylpyridine
Q: I am observing significant byproduct formation during the synthesis of this compound via the oxidation of 2-Chloro-6-methylpyridine. How can I improve the selectivity?
A: The oxidation of the methyl group on the pyridine ring can be challenging to control and often leads to byproducts.
-
Over-oxidation: The desired carboxylic acid can be susceptible to further oxidation, leading to the formation of other species or decomposition.
-
Solution: Careful control of reaction conditions is crucial. This includes the choice of oxidizing agent, reaction temperature, and reaction time. A milder, more selective oxidizing agent may be beneficial. One patented method describes the use of oxygen with a cobalt acetate catalyst under controlled temperature and pressure, which is reported to be a mild and effective method.[4]
-
-
Incomplete Oxidation: The reaction may not go to completion, leaving unreacted starting material.
-
Solution: Ensure the stoichiometry of the oxidizing agent is appropriate. Monitoring the reaction progress is essential to determine the optimal reaction time to maximize the conversion of the starting material while minimizing byproduct formation.
-
-
Purification Challenges: Separating the desired product from unreacted starting material and byproducts can be difficult.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Chlorination of 2-Hydroxy-6-methylnicotinic acid or its ester: This involves treating the corresponding 2-hydroxy compound with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1][5]
-
Oxidation of 2-Chloro-6-methylpyridine: This method involves the oxidation of the methyl group of 2-Chloro-6-methylpyridine to a carboxylic acid. Various oxidizing agents can be used, including potassium permanganate or catalytic oxidation with oxygen.[4]
Q2: How can I monitor the progress of the chlorination reaction?
A2: The progress of the reaction can be effectively monitored using chromatographic techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC can be determined through experimentation, often a mixture of a polar and a non-polar solvent. By comparing the spots of the reaction mixture with the starting material and a purified product standard (if available), one can track the consumption of the reactant and the formation of the product.
Q3: What is a common work-up procedure after chlorination with phosphorus oxychloride?
A3: A typical work-up procedure involves carefully quenching the excess phosphorus oxychloride. The reaction mixture is first cooled to room temperature or below and then slowly added to a beaker of crushed ice or ice-cold water with vigorous stirring.[1][3] This will precipitate the crude product, which can then be collected by filtration, washed with cold water, and dried.[1]
Q4: Are there any safety precautions I should be aware of when working with phosphorus oxychloride?
A4: Yes, phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Care must be taken during the quenching step to manage the highly exothermic reaction.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and its Precursors
| Starting Material | Reagents & Conditions | Product | Reported Yield | Reference |
| 2-Hydroxy-6-methyl-nicotinic acid | Phosphorus oxychloride, 125°C, 2 hours | 2-chloro-6-methylnicotinic acid | 72% | [1] |
| Methyl 6-hydroxy-2-methylnicotinate | Phosphorus oxychloride, 100°C, 4 hours | Methyl 6-chloro-2-methylnicotinate | 98.7% | [3] |
| 2-chloro-5-methylpyridine | Oxygen, Cobalt acetate, Chlorobenzene, 70-100°C, 4-7 hours | 6-chloronicotinic acid | High | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Hydroxy-6-methyl-nicotinic Acid [1]
-
Reaction Setup: In a round-bottom flask, combine 2-Hydroxy-6-methyl-nicotinic acid (3.6 g, 0.02 mol) with phosphorus oxychloride (10 ml).
-
Heating: Heat the reaction mixture at 125°C for 2 hours.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the resulting solid precipitate by filtration.
-
Purification: Crystallize the solid from aqueous ethanol to obtain colorless fine needles of 2-chloro-6-methylnicotinic acid.
Protocol 2: Synthesis of Methyl 6-chloro-2-methylnicotinate from Methyl 6-hydroxy-2-methylnicotinate [3]
-
Reaction Setup: In a 500 mL reaction flask, add methyl 6-hydroxy-2-methylnicotinate (140 g, 0.84 mol) and 300 mL of phosphorus oxychloride.
-
Heating: Heat the reaction mixture to 100°C and maintain for 4 hours.
-
Solvent Removal: Concentrate the mixture under reduced pressure.
-
Precipitation: Slowly pour the residue into 1000 mL of ice water to precipitate a gray-black solid.
-
Isolation: Stir the mixture for 1 hour, then collect the solid by suction filtration.
-
Drying: Air-dry the filter cake at room temperature to obtain methyl 6-chloro-2-methylnicotinate.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 6-chloro-2-Methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 5. EP0561421A1 - Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 6-Chloro-2-methylnicotinic Acid by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Chloro-2-methylnicotinic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data for structurally similar compounds, methanol is a highly effective solvent for the recrystallization of this compound. It is explicitly mentioned as a suitable recrystallization solvent for the closely related 6-chloronicotinic acid.[1] For 2-Chloro-6-methylnicotinic acid, it is noted as being soluble in methanol.[2] A good recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at lower temperatures. While specific quantitative solubility data is limited, a preliminary solvent screening is always recommended to determine the optimal solvent or solvent system for your specific crude material.
Q2: What are the potential impurities in crude this compound?
A2: The impurity profile of crude this compound can vary depending on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 2-chloro-6-methylpyridine if the synthesis involves its oxidation.
-
Catalyst Residues: If a catalyst is used in the synthesis, it may be present in the crude product. For example, in the synthesis of 6-chloronicotinic acid via oxidation of 2-chloro-5-methylpyridine, the crude product is a mixture with the cobalt acetate catalyst.[1][3]
-
Side-Products: Oxidation of the methyl group can sometimes lead to the formation of other oxidized species.
-
Residual Solvents: Solvents used in the synthesis or work-up may be present in the crude solid.
Q3: My crude product is colored. How can I decolorize it during recrystallization?
A3: If your crude this compound is colored, you can use activated charcoal to decolorize the solution. After dissolving the crude product in the hot recrystallization solvent, a small amount of activated charcoal can be added to the hot solution. The solution is then hot filtered to remove the charcoal, which adsorbs the colored impurities. It is crucial to use the minimum amount of charcoal necessary, as excessive use can lead to a loss of the desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. Insufficient solvent: The amount of solvent is not enough to dissolve the solute at its boiling point.2. Inappropriate solvent: The chosen solvent has poor solvating power for the compound even at high temperatures. | 1. Gradually add more hot solvent until the solid dissolves.2. Consider a different solvent or a solvent mixture. For instance, a mixture of methanol and a small amount of a more polar solvent like water could be tested. |
| No crystals form upon cooling. | 1. Too much solvent: The solution is not saturated, preventing crystal formation.2. Supersaturation: The solution is supersaturated, and crystallization has not been initiated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.2. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution-air interface or by adding a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | 1. Solution is too concentrated: The solubility of the compound is exceeded too rapidly upon cooling.2. High level of impurities: The presence of significant impurities can lower the melting point of the mixture and inhibit crystal lattice formation. | 1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.2. Consider a preliminary purification step like a simple filtration or treatment with activated charcoal if colored impurities are present. A different recrystallization solvent may also be necessary. |
| Low recovery of the purified product. | 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.2. Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel.3. Washing with too much cold solvent: The purified crystals are washed with an excessive volume of cold solvent, leading to dissolution. | 1. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to recover more product, although it may be less pure.2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtration. Dilute the hot solution with a small amount of extra solvent before filtering.3. Wash the crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure. | 1. Crystals formed too quickly: Rapid cooling can trap impurities within the crystal lattice.2. Inappropriate solvent: The solvent may not effectively differentiate between the product and the impurities. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.2. Experiment with different solvents or solvent systems to find one that provides better selectivity. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound using Methanol
This protocol is based on the successful recrystallization of the similar compound, 6-chloronicotinic acid, using methanol.[1]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other solid impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot methanol. Pour the hot solution through the fluted filter paper into the clean, hot flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Data Presentation
Table 1: Qualitative Solubility of 6-Chloronicotinic Acid [1]
| Solvent | Solubility |
| Water | Soluble (2 mg/ml at 20°C) |
| Ethanol | Soluble |
| Methanol | Soluble |
| DMSO | Soluble |
| Chloroform | Slightly soluble |
Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical relationship for selecting an appropriate recrystallization solvent.
References
Technical Support Center: Synthesis of Substituted Nicotinic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of substituted nicotinic acids. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing substituted nicotinic acids?
A1: The main difficulties arise from the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring, due to the electronegative nitrogen atom, deactivates it towards common electrophilic aromatic substitution reactions.[1] Additionally, the nitrogen's lone pair can interact with catalysts, further complicating reactions.[1] Key challenges include achieving high yields, controlling regioselectivity (the position of the substituent), preventing side reactions, and purifying the final product.
Q2: Why is regioselectivity a significant issue in pyridine functionalization?
A2: The electronic distribution in the pyridine ring makes certain positions more reactive than others. Nucleophilic substitutions are favored at the C2 and C4 positions, while electrophilic substitutions are difficult and often require harsh conditions.[2] Directing substituents to the C3 (meta) position is particularly challenging due to the ring's inherent electronic properties.[3][4] Modern methods, such as transition-metal-catalyzed C-H functionalization, are being developed to overcome these regioselectivity issues.[1][5]
Q3: What are common side reactions to be aware of during nicotinic acid synthesis?
A3: Common side reactions include the hydrolysis of nitrile precursors to amides, over-oxidation of alkyl side chains, or over-reduction of the carboxylic acid group to an alcohol.[6][7] In some cases, decarboxylation of the nicotinic acid product can occur at high temperatures.[8][9] The specific side reactions depend heavily on the chosen synthetic route and reaction conditions.
Q4: Are there "greener" or more environmentally friendly methods for nicotinic acid synthesis?
A4: Yes, there is a growing interest in developing more sustainable methods. Traditional syntheses often use harsh oxidants like nitric acid, leading to toxic byproducts.[10] Greener alternatives include the gas-phase oxidation of 3-picoline using air as the oxidant and specialized catalysts.[11][12] Enzymatic approaches using nitrilases are also being explored as they operate under mild conditions and can offer high selectivity, though industrial-scale application can be challenging.[10][13]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low Reaction Yield
Q: My synthesis is resulting in a low yield. What are the common causes and how can I address them?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is often necessary.
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Incomplete Reaction: The reaction may not have proceeded to completion.
-
Side Reactions: The formation of byproducts is a significant cause of reduced yields.[6]
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Solution: Analyze the crude product to identify major byproducts. This can provide clues about the undesired reaction pathways. Adjusting stoichiometry, temperature, or catalyst can help minimize side reactions.
-
-
Catalyst Deactivation: In catalytic processes, the catalyst may lose its activity. For instance, in hydrogenations using Raney-nickel, the catalyst can be poisoned by strong acids.[6]
-
Purification Losses: Significant material loss can occur during workup and purification steps, especially recrystallization.[6]
-
Solution: Optimize the solvent volumes for recrystallization to maximize recovery.[6] For crude yellow nicotinic acid produced via nitric acid oxidation, melting the crude product before a single recrystallization step can improve purity and reduce the need for multiple, yield-lowering recrystallizations.[7]
-
Issue 2: Poor Regioselectivity
Q: I am getting a mixture of isomers instead of the desired substituted nicotinic acid. How can I improve regioselectivity?
A: Achieving the desired isomer is a common hurdle. The strategy depends on the target position.
-
For C4-Substitution:
-
Strategy: Employing a pyridine N-oxide is a common and effective strategy. The N-oxide activates the ring towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated.[2]
-
-
For C3 (meta) Substitution:
-
General Strategies:
Issue 3: Difficulty with Purification
Q: I am struggling to purify my substituted nicotinic acid from starting materials and byproducts.
A: Purification can be challenging due to similar polarities of the desired product and impurities.
-
Recrystallization: This is a common method, but significant material can be lost.[16]
-
Troubleshooting: Carefully select the recrystallization solvent or solvent system. A solvent in which the desired compound is sparingly soluble at room temperature but highly soluble when hot is ideal.
-
-
Chromatography: Column chromatography can be effective for separating compounds with different polarities.
-
Troubleshooting: Experiment with different solvent systems (eluents) to achieve good separation on a TLC plate before attempting a large-scale column.
-
-
Acid-Base Extraction: Since nicotinic acid is acidic, it can be separated from neutral or basic impurities.
-
Workflow: Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., NaHCO₃). The nicotinic acid will move to the aqueous layer as its salt. The layers are then separated, and the aqueous layer is acidified to precipitate the pure nicotinic acid.
-
Issue 4: Unwanted Decarboxylation
Q: I am losing my carboxylic acid group, especially at higher temperatures. How can I prevent this?
A: Decarboxylation is the loss of CO₂ from the carboxylic acid group and can be promoted by heat.
-
Temperature Control: Avoid excessive heating during the reaction and workup. If a reaction requires high temperatures, it's important to carefully control the duration.
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Catalyst Choice: Some catalysts can promote decarboxylation. For instance, copper chromite is used intentionally to decarboxylate nicotinic acid to pyridine.[9] Ensure your chosen catalyst is not known to facilitate this side reaction under your conditions.
-
pH Control: The stability of the carboxylic acid can be pH-dependent. Working under neutral or mildly acidic conditions during purification can sometimes help.
Data Presentation: Synthesis & Optimization
Quantitative data from various synthetic methods are summarized below for easy comparison.
Table 1: Effect of Temperature on Nicotinic Acid Yield from Nicotine Oxidation
| Temperature (°C) | Yield of Nicotinic Acid (g) | Reference |
| 55 | Lower Yield | [17] |
| 60 | - | [17] |
| 70 | 3.87 (Maximum Yield) | [17] |
| Note: The increased yield at higher temperatures is attributed to the enhanced diffusivity of the oxidant (H₂O₂).[17] |
Table 2: Comparison of Catalytic Systems for Ammoxidation of 3-Picoline to 3-Cyanopyridine
| Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) | Reference |
| Mo catalyst on silica gel | 380 | 99 | 95 | [11] |
| V₂O₅, Sb₂O₅, Cr₂O₃, and TiO₂ | Not specified | 100 | 98.6 | [11] |
| V₂O₅, MoO₃, ZrO₂, and TiO₂ | 340 | 95 | - | [11] |
| Note: 3-Cyanopyridine is a common precursor to nicotinic acid. |
Table 3: Yields for Non-Catalytic Decarboxylation of Pyridinedicarboxylic Acid
| Temperature (°C) | Time (min) | Purity (HPLC, wt%) | Molar Yield (%) | Reference |
| 170 | 50 | 99.1 | 78.3 | [18] |
| 180 | 40 | 99.1 | 74.9 | [18] |
| 210 | 30 | 99.0 | 77.2 | [18] |
| 240 | 10 | 99.0 | 76.7 | [18] |
Key Experimental Protocols
Protocol 1: Oxidation of Nicotine to Nicotinic Acid using Nitric Acid
This protocol is a classic method for preparing nicotinic acid.
-
Reaction Setup: In a 5-liter round-bottomed flask under a hood, place 4 kg of concentrated nitric acid (sp. gr. 1.42).[16]
-
Addition of Nicotine: Carefully add 210 g of nicotine in 25-cc portions. Shake the flask after each addition to ensure a homogeneous solution and prevent localized heating.[16]
-
Heating: Place the flask on a steam bath and heat until the liquid reaches 70°C. Remove the flask from the heat; the reaction will continue spontaneously, causing the liquid to boil.[16]
-
Reaction Completion: After the initial boiling ceases (approx. 1 hour), return the flask to the steam bath for 10-12 hours.[16]
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Work-up: Pour the contents into an evaporating dish and evaporate to near dryness on a steam bath.[16]
-
Purification: Transfer the resulting nicotinic acid nitrate to a beaker and add 400 cc of distilled water. Heat until a complete solution is formed. Upon cooling, the nicotinic acid nitrate separates as yellow crystals. Filter the crystals.[16] The nitrate salt can then be converted to nicotinic acid.
Protocol 2: Bohlmann-Rahtz Pyridine Synthesis (One-Pot Modification)
This method allows for the synthesis of polysubstituted pyridines.[19][20]
-
Reactants: Enamines and ethynyl ketones are the key starting materials.[21] For enamines that are difficult to synthesize, they can be generated in-situ by using a 1,3-dicarbonyl compound and ammonium acetate.[19][22]
-
Catalysis: The cyclodehydration step can be catalyzed by acids like acetic acid, zinc bromide (II), or ytterbium triflate (III) to lower the required reaction temperature.[19][22]
-
Procedure (General):
-
Dissolve the enamine (or 1,3-dicarbonyl and ammonium acetate) and the ethynyl ketone in a suitable solvent (e.g., toluene or ethanol).
-
Add the acid catalyst (if required).
-
Heat the mixture under reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting substituted pyridine by column chromatography or recrystallization.
-
Visual Guides
Caption: A logical workflow for troubleshooting low yields in synthesis.
Caption: Decision guide for achieving desired regioselectivity.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niacin - Sciencemadness Wiki [sciencemadness.org]
- 10. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. jetir.org [jetir.org]
- 18. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 19. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 22. jk-sci.com [jk-sci.com]
Technical Support Center: Stability and Degradation of 6-Chloro-2-methylnicotinic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Chloro-2-methylnicotinic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway for this compound in aqueous solutions is expected to be hydrolysis of the chloro group to form 6-Hydroxy-2-methylnicotinic acid. This reaction can be influenced by pH and temperature. Further degradation may occur through decarboxylation or oxidation under more aggressive conditions.
Q2: How stable is this compound in a typical aqueous solution at refrigerated temperatures?
While specific long-term stability data for this compound in simple aqueous solutions is not extensively published, similar compounds, such as methyl nicotinate, exhibit relative stability at refrigerated temperatures (2-8°C), with slow degradation over time.[1][2] For this compound, storage at low temperatures and protected from light is recommended to minimize degradation.
Q3: What are the key factors that can accelerate the degradation of this compound in solution?
Several factors can significantly influence the rate of degradation:
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pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the chloro group. The stability is generally expected to be optimal in a slightly acidic to neutral pH range.[1]
-
Temperature: Increased temperature will accelerate the rate of all potential degradation reactions, including hydrolysis and oxidation.[1]
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Light: Exposure to UV or visible light can lead to photolytic degradation, potentially causing cleavage of the aromatic ring or other transformations. Photostability studies are crucial to determine the impact of light.[3]
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can lead to the formation of N-oxides or other oxidative degradation products.[3]
-
Presence of Catalysts: Certain metal ions or enzymes could potentially catalyze degradation reactions.[1]
Q4: What are the expected degradation products of this compound under forced degradation conditions?
Forced degradation studies are designed to intentionally degrade the molecule to identify potential degradation products and establish stability-indicating analytical methods.[3][4] Expected degradation products for this compound under various stress conditions are summarized in the table below.
| Stress Condition | Potential Degradation Products |
| Acidic Hydrolysis | 6-Hydroxy-2-methylnicotinic acid |
| Alkaline Hydrolysis | 6-Hydroxy-2-methylnicotinic acid |
| Oxidative | N-oxide derivatives, ring-opened products |
| Photolytic | Photodegradation products (e.g., dechlorination products, rearranged isomers) |
| Thermal | Decarboxylation products, other thermal decomposition products |
Troubleshooting Guide
Issue 1: I am observing a rapid decrease in the concentration of this compound in my solution.
-
Possible Cause: The pH of your solution may be too high or too low, accelerating hydrolysis.
-
Solution: Measure the pH of your solution. If it is outside the optimal stability range (typically slightly acidic), consider using a buffer system to maintain a stable pH.
-
Possible Cause: The solution is being stored at an elevated temperature.
-
Solution: Ensure the solution is stored at the recommended refrigerated temperature (2-8°C) and minimize the time it is kept at room temperature.[1]
-
Possible Cause: The solution is exposed to light.
-
Solution: Store the solution in an amber vial or protect it from light by wrapping the container in aluminum foil.
Issue 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my this compound solution.
-
Possible Cause: These could be degradation products forming over time.
-
Solution: Conduct a forced degradation study to intentionally generate degradation products and confirm their retention times. This will help in identifying the unknown peaks in your stability samples. Use a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.[5]
-
Possible Cause: Contamination of the sample or mobile phase.
-
Solution: Ensure proper handling and preparation of all solutions. Use high-purity solvents and reagents.
Issue 3: The appearance of my this compound solution has changed (e.g., color change).
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Possible Cause: This is often an indication of degradation, potentially due to oxidation or photolysis.
-
Solution: Investigate the storage conditions (light exposure, headspace oxygen). Consider purging the solution with an inert gas like nitrogen or argon before sealing the container.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution.
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Appropriate buffers (e.g., phosphate, acetate)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Store at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Store at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature for a specified time.
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Thermal Degradation: Keep an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all generated degradation products.
-
Data Evaluation: Calculate the percentage of degradation for each stress condition. Identify and, if necessary, characterize the major degradation products using techniques like LC-MS or NMR.[7][8]
Stability-Indicating HPLC Method
Column: C18, 4.6 x 250 mm, 5 µm Mobile Phase A: 0.1% Phosphoric acid in water Mobile Phase B: Acetonitrile Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. database.ich.org [database.ich.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Fischer Esterification of 6-Methylnicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the Fischer esterification of 6-Methylnicotinic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer esterification and why is it used for 6-Methylnicotinic Acid?
The Fischer esterification is a classic organic reaction that converts a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst.[1][2] For 6-Methylnicotinic Acid, this method is commonly employed to synthesize its corresponding esters, such as methyl 6-methylnicotinate, which are valuable intermediates in the pharmaceutical industry for the production of various active pharmaceutical ingredients (APIs).[3]
Q2: What are the typical catalysts and reaction conditions for the Fischer esterification of 6-Methylnicotinic Acid?
Commonly used strong acid catalysts include sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) gas dissolved in an alcohol like methanol.[4][5] The reaction is typically carried out under reflux conditions, with reaction times varying from 1 to 17 hours, depending on the chosen catalyst and specific protocol.[3][4] An excess of the alcohol is generally used to drive the reaction equilibrium towards the formation of the ester.[6][7]
Q3: How can I monitor the progress of the reaction?
The progress of the Fischer esterification can be effectively monitored using chromatographic techniques:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the consumption of the 6-Methylnicotinic Acid starting material and the formation of the ester product.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis of the reaction mixture, enabling the accurate determination of product purity and the presence of any side products.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ester
A low yield of the target ester is a common issue in Fischer esterification. The following guide provides a systematic approach to troubleshooting this problem.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Citation |
| Incomplete Reaction | The Fischer esterification is an equilibrium-limited reaction. To shift the equilibrium towards the product, use a large excess of the alcohol (e.g., methanol). Consider also removing the water byproduct as it forms, for instance, by using a Dean-Stark apparatus. | [8][9] |
| Insufficient Catalyst | Ensure an adequate amount of the acid catalyst is used. The catalyst is crucial for protonating the carbonyl group of the carboxylic acid, which increases its electrophilicity and susceptibility to nucleophilic attack by the alcohol. | [8] |
| Suboptimal Reaction Time and Temperature | Monitor the reaction's progress using TLC or HPLC to determine the optimal reaction time. Ensure the reaction is conducted at a suitable temperature, typically the reflux temperature of the alcohol being used. | [8] |
| Product Loss During Workup | During the neutralization step (e.g., with sodium bicarbonate), carefully adjust the pH to approximately 7 to prevent hydrolysis of the ester back to the carboxylic acid. It is advisable to perform this step in an ice bath to manage any exothermic reaction. Additionally, perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product from the aqueous layer. | [4] |
Issue 2: Presence of Impurities and Side Products
The formation of byproducts can complicate purification and reduce the overall yield.
Common Side Products and Their Mitigation:
| Side Product | Origin | Mitigation Strategy | Citation |
| Isocinchomeronic acid dimethyl ester | This diester impurity arises from the esterification of isocinchomeronic acid, a common impurity in the 6-Methylnicotinic Acid starting material. | Purify the starting 6-Methylnicotinic Acid by recrystallization before performing the esterification. | [6] |
| 2-Methylpyridine | Decarboxylation of 6-Methylnicotinic Acid can occur at elevated temperatures, leading to the formation of 2-methylpyridine. | Optimize the reaction temperature and avoid prolonged heating to minimize this side reaction. | [6] |
| N-methyl-6-methylnicotinium salt | While less common under acidic Fischer esterification conditions due to the protonation of the pyridine nitrogen, N-methylation can occur, particularly if using strong methylating agents. | Stick to standard Fischer esterification conditions with an acid catalyst, which deactivates the pyridine nitrogen towards electrophilic attack. | [6] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Fischer Esterification of 6-Methylnicotinic Acid
| Catalyst | Alcohol | Temperature | Time | Reported Yield | Reference(s) |
| Sulfuric Acid | Methanol | Reflux | 17 hours | 75% | [4][10] |
| Hydrogen Chloride (gas) | Methanol | Reflux | 1 hour | Not specified | [3][11] |
| EDCI / DMAP | Methanol | Room temp. to reflux | Not specified | 88% (on a similar substrate) | [12] |
Table 2: Common Solvents and Reagents
| Reagent/Solvent | Purpose |
| 6-Methylnicotinic Acid | Starting material |
| Methanol / Ethanol | Reactant and solvent |
| Sulfuric Acid (H₂SO₄) | Catalyst |
| Hydrogen Chloride (HCl) | Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Neutralizing agent |
| Ethyl Acetate | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask, suspend 6-Methylnicotinic acid in an excess of methanol (e.g., 18.75 mL per gram of acid).[6]
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (e.g., 1 mL per gram of acid) to the mixture.[6]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 17 hours. Monitor the reaction progress by TLC.[6][10]
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.[4][10]
-
Neutralization: Carefully neutralize the residue by adding an ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7.[6][10]
-
Extraction: Extract the product from the aqueous layer multiple times with ethyl acetate.[6][10]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude methyl 6-methylnicotinate. Further purification can be achieved by column chromatography or recrystallization if necessary.[4]
Protocol 2: Fischer Esterification using Hydrogen Chloride
-
Reaction Setup: Reflux 0.1 mole of 6-Methylnicotinic acid in 100 mL of methanol that has been saturated with gaseous hydrogen chloride for 1 hour.[11]
-
Workup: After reflux, evaporate the mixture to dryness under reduced pressure.[11]
-
Neutralization and Extraction: Stir the residue with a saturated aqueous sodium bicarbonate solution and extract the product into chloroform.[11]
-
Purification: Dry the chloroform extract and concentrate it to dryness to yield methyl 6-methylnicotinate.[11]
Visualizations
Caption: General workflow for the Fischer esterification of 6-Methylnicotinic Acid.
Caption: Troubleshooting logic for low yield in Fischer esterification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Synthesis of Nicotinic Acid Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges related to solvent effects in the synthesis of nicotinic acid derivatives.
I. Troubleshooting Guides & FAQs
This section is organized by common synthetic methods for preparing nicotinic acid and its derivatives.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce 1,4-dihydropyridines, which are precursors to nicotinic acid derivatives. Solvent choice is critical for reaction efficiency and yield.
Frequently Asked Questions (FAQs):
-
Q1: My Hantzsch reaction is giving a low yield. What are the most common causes related to the solvent?
-
A1: Low yields in the Hantzsch synthesis can often be attributed to suboptimal reaction conditions, and the solvent plays a crucial role.[1] Common solvent-related issues include:
-
Poor Solubility of Reagents: In less polar solvents like toluene or dichloromethane, inorganic ammonium salts (e.g., ammonium acetate) have poor solubility, which can hinder the reaction rate and lead to lower yields.
-
Inappropriate Polarity: The reaction generally favors polar solvents that can facilitate the condensation steps. Ethanol and methanol are commonly used, but water has also been shown to be an effective "green" solvent, sometimes in combination with microwave irradiation.[1]
-
Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can be highly efficient, leading to shorter reaction times and good yields.[2]
-
-
-
Q2: I am observing significant side product formation. Can the solvent influence this?
-
A2: Yes, the solvent can influence the reaction pathway and the formation of side products. In some cases, a particular solvent may favor one reaction intermediate over another. Screening different solvents is a recommended strategy to enhance selectivity towards the desired product.
-
-
Q3: How can I improve the reaction rate? The reaction is very slow in ethanol.
-
A3: While ethanol is a common solvent, if the reaction is slow, you can consider the following:
-
Higher Boiling Point Solvents: Using a higher boiling point alcohol like isopropanol or n-butanol can allow for higher reaction temperatures, thus increasing the reaction rate.
-
Microwave Irradiation: The use of microwave chemistry, often with water as a solvent, has been shown to dramatically reduce reaction times.[1]
-
Solvent-Free Conditions with a Catalyst: Grinding the reactants together without a solvent, often with a solid acid catalyst like p-toluenesulfonic acid (p-TSA), can lead to very short reaction times (5-20 minutes) and high yields.[2]
-
-
-
Q4: My 1,4-dihydropyridine product is oxidizing to the pyridine derivative during the reaction. How can I prevent this?
-
A4: The oxidation of the 1,4-dihydropyridine product is a common issue. To minimize this:
-
Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent aerial oxidation.
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can promote oxidation.
-
-
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis:
Caption: A logical workflow for troubleshooting low yields in the Hantzsch synthesis.
Oxidation of Alkylpyridines (e.g., 3-Picoline)
The oxidation of 3-picoline (3-methylpyridine) is a common industrial route to nicotinic acid. The choice of solvent can significantly impact the reaction's selectivity and yield.
Frequently Asked Questions (FAQs):
-
Q1: What are the common solvents used for the oxidation of 3-picoline to nicotinic acid?
-
A1: The choice of solvent depends on the oxidizing agent.
-
Nitric Acid Oxidation: This is often carried out without an additional organic solvent, using an excess of nitric acid.[3]
-
Permanganate Oxidation: This is typically performed in water.
-
Catalytic Air/Oxygen Oxidation: Acetic acid is a common solvent for these reactions, often in the presence of metal catalysts (e.g., cobalt and manganese salts) and bromide promoters.[4][5] Other solvents like benzonitrile (PhCN) and trifluoroacetic acid (CF3COOH) have been investigated, but often with lower success.[4]
-
-
-
Q2: My oxidation reaction is producing significant byproducts like pyridine-3-carbaldehyde and 3-(hydroxymethyl)pyridine. How can I improve the selectivity for nicotinic acid?
-
A2: Improving selectivity is a key challenge.
-
Solvent Choice: Acetic acid has been shown to be a good solvent for achieving high selectivity in catalytic oxidations.[4] In contrast, solvents like trifluoroacetic acid can lead to the formation of intermediates like pyridine-3-carbaldehyde.[4]
-
Reaction Temperature: Higher temperatures generally increase the conversion of 3-picoline but can also lead to increased decarboxylation of the nicotinic acid product to pyridine.[4] Careful optimization of the temperature is crucial.
-
-
-
Q3: I am using nitric acid for the oxidation, and the crude product is yellow. How can I purify it effectively?
-
A3: The yellow color is a common issue with nitric acid oxidation.
-
Recrystallization: Recrystallization from water is a common purification method.[6] However, multiple recrystallizations may be needed, leading to product loss.[6]
-
Melt Purification: A reported technique involves melting the crude yellow nicotinic acid, which helps to destroy the chromophore. A subsequent single recrystallization from a suitable solvent like water can then yield a colorless product of high purity.[7]
-
-
Synthesis of Nicotinic Acid Amides and Esters
The derivatization of the carboxylic acid group of nicotinic acid is a common synthetic step.
Frequently Asked Questions (FAQs):
-
Q1: What is the best solvent for converting nicotinic acid to nicotinamide using ammonia?
-
A1: The choice of solvent is critical to prevent the precipitation of ammonium nicotinate. While the reaction can be done neat, using a non-aqueous solvent where nicotinamide is soluble but ammonium nicotinate is not can be effective. For example, lower aliphatic alkyl esters of lower aliphatic acids can be suitable.[8] In some cases, a mixed solvent system of alcohol and water has been shown to be effective in preventing the hydrolysis of the amide product back to the carboxylic acid.[9]
-
-
Q2: I am performing a Fischer esterification of nicotinic acid with an alcohol. What solvent should I use?
-
A2: Fischer esterifications are often carried out using a large excess of the alcohol reactant as the solvent.[10] If a co-solvent is needed, especially for higher-boiling alcohols, a non-polar solvent like toluene or hexane can be used to facilitate the removal of water via Dean-Stark distillation, which drives the reaction to completion.[10] For high-boiling alcohols (above 200°C), an inert solvent with a boiling point between 135°C and 200°C, such as xylene, is preferred to control the reflux temperature.[6]
-
-
Q3: How do I choose a good recrystallization solvent for my nicotinic acid derivative?
-
A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
"Like Dissolves Like": A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. For example, esters might be recrystallized from ethyl acetate.
-
Solvent Screening: It is often necessary to screen a variety of solvents with different polarities (e.g., water, ethanol, ethyl acetate, toluene, hexane).
-
Mixed Solvents: If a single solvent is not ideal, a mixed solvent system (one in which the compound is soluble and one in which it is not) can be effective.
-
-
II. Quantitative Data on Solvent Effects
Table 1: Solvent Effects on the Hantzsch Synthesis of 1,4-Dihydropyridines
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | None | Reflux | 10 | ~70-80 | [1] |
| Methanol | None | Reflux | 8 | ~75-85 | [1] |
| Water | None | 70-75 | 4 | 86-96 | [11] |
| Toluene | None | Reflux | 12 | Low | [11] |
| Dichloromethane | None | Reflux | 12 | Low | [11] |
| Solvent-free | p-TSA | 80 | 0.1-0.3 | 80-96 | [2] |
| Aqueous Micelles (SDS) | p-TSA (ultrasound) | RT | 1 | 96 | [1] |
Table 2: Solvent Effects on the Catalytic Oxidation of 3-Picoline to Nicotinic Acid
| Solvent | Catalyst System | Temperature (°C) | Pressure (MPa) | Time (h) | 3-Picoline Conversion (%) | Nicotinic Acid Selectivity (%) | Reference |
| Acetic Acid | Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 190 | 3.0 | 6 | 82 | 78.2 | [4] |
| Acetic Acid | Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 210 | 3.0 | 6 | 96 | 77.4 | [4] |
| Benzonitrile | Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 190 | 3.0 | 6 | 64 | 22.8 | [4] |
| Trifluoroacetic Acid | Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | 190 | 3.0 | 6 | 3 | 0.0 | [4] |
III. Experimental Protocols
General Protocol for Hantzsch Synthesis of 1,4-Dihydropyridines in Water
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium carbonate (1.5 mmol)
-
Water (5 mL)
Procedure:
-
In a sealed vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium carbonate (1.5 mmol) in water (5 mL).[11]
-
Seal the vessel and heat the mixture at 70-75°C with stirring for the appropriate time (monitor by TLC).[11]
-
After the reaction is complete, cool the vessel to room temperature.[11]
-
The product often precipitates from the aqueous solution. Collect the solid product by vacuum filtration.[11]
-
Wash the solid with cold water and dry under vacuum.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for the Oxidation of 3-Picoline to Nicotinic Acid with Nitric Acid
Materials:
-
3-Picoline
-
Concentrated Nitric Acid
Procedure:
-
In a suitable reactor, carefully add 3-picoline to an excess of concentrated nitric acid.
-
Heat the reaction mixture to the desired temperature (e.g., 165-195°C) and maintain it for the required duration (monitor by HPLC or TLC).[3]
-
After the reaction is complete, cool the mixture.
-
Evaporate the excess nitric acid under reduced pressure.
-
The crude nicotinic acid can be purified by recrystallization from water.[6] For highly colored products, a melt purification step prior to recrystallization can be beneficial.[7]
General Protocol for Fischer Esterification of Nicotinic Acid
Materials:
-
Nicotinic acid (1 equivalent)
-
Alcohol (e.g., methanol, ethanol) (large excess, can act as solvent)
-
Acid catalyst (e.g., concentrated sulfuric acid, a few drops)
-
(Optional) Anhydrous non-polar solvent (e.g., toluene)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using a co-solvent), add nicotinic acid and a large excess of the desired alcohol.
-
Carefully add the acid catalyst.
-
Heat the mixture to reflux and maintain for several hours (monitor by TLC).[10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the ester with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by distillation or column chromatography.
IV. Visualizations
Experimental Workflow for Synthesis and Purification
Caption: A typical experimental workflow for the synthesis and purification of organic compounds.
Decision Tree for Solvent Selection in Recrystallization
Caption: A decision tree to guide the selection of an appropriate solvent for recrystallization.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 3. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Oxidation of 2-Methyl-5-Ethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic oxidation of 2-methyl-5-ethylpyridine (MEP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the oxidation of 2-methyl-5-ethylpyridine.
| Problem | Potential Cause | Troubleshooting Steps | Recommended Action |
| Low MEP Conversion | 1. Low Reaction Temperature: The activation energy for the reaction has not been overcome. 2. Catalyst Deactivation: Active sites are blocked or have been altered. 3. Inadequate Oxidant to Substrate Ratio: Insufficient oxidant to drive the reaction forward. | 1. Gradually increase the reaction temperature in increments of 10-20°C. 2. Analyze the spent catalyst for signs of poisoning, coking, or sintering. 3. Increase the molar ratio of the oxidant (e.g., air, O₂) to MEP. | 1. Optimize the reaction temperature; for V₂O₅-based catalysts, a typical range is 210-380°C.[1][2] 2. If deactivated, regenerate the catalyst or replace it with a fresh batch. 3. Adjust the feed ratio to ensure a sufficient excess of the oxidizing agent. |
| Poor Selectivity to Desired Product (e.g., Isocinchomeronic Acid or 2-Formyl-5-ethylpyridine) | 1. Non-Optimal Reaction Temperature: High temperatures can lead to complete oxidation to CO₂ and H₂O. 2. Inappropriate Catalyst Composition: The catalyst may favor the formation of other byproducts. 3. Incorrect Residence Time: Too long a residence time can lead to over-oxidation. | 1. Perform a temperature screening to find the optimal temperature for the desired product. 2. Screen different catalyst formulations, such as V₂O₅ modified with TiO₂, MoO₃, or Cr₂O₃.[1] 3. Adjust the flow rate of the reactants to optimize the contact time with the catalyst. | 1. Lower the reaction temperature to minimize complete oxidation. 2. Select a catalyst known for its selectivity towards the desired product. For instance, modified vanadium oxide catalysts are commonly used.[2][3] 3. Decrease the residence time by increasing the reactant flow rate. |
| Gradual Decrease in Catalyst Activity Over Time | 1. Catalyst Poisoning: Impurities in the feed (e.g., sulfur or alkali metals) can poison the catalyst.[4][5] 2. Coking: Deposition of carbonaceous materials on the catalyst surface. 3. Sintering: High temperatures can cause the agglomeration of catalyst particles, reducing the active surface area.[6] | 1. Analyze the feedstock for potential poisons. 2. Perform Temperature Programmed Oxidation (TPO) on the spent catalyst to detect coke. 3. Characterize the spent catalyst using techniques like BET surface area analysis to check for sintering. | 1. Purify the feedstock to remove any potential catalyst poisons. 2. Regenerate the catalyst by controlled oxidation to burn off coke.[4] 3. Operate at the lowest effective temperature to prevent thermal degradation.[6] |
| Catalyst Bed Plugging or Increased Pressure Drop | 1. Fouling: Deposition of non-combustible materials on the catalyst. 2. Catalyst Attrition: Mechanical breakdown of the catalyst particles. | 1. Inspect the catalyst bed for any deposits. 2. Check the mechanical strength of the catalyst. | 1. Clean the catalyst bed or replace the catalyst if fouling is severe. 2. Use a catalyst with higher mechanical strength or operate under less harsh conditions. |
Frequently Asked Questions (FAQs)
1. What are the most common catalysts for the oxidation of 2-methyl-5-ethylpyridine (MEP)?
The most commonly investigated catalysts for the vapor-phase oxidation of MEP are based on vanadium pentoxide (V₂O₅).[2][3] These are often supported on metal oxides like titanium dioxide (TiO₂) to enhance their activity and stability.[1][7] The V₂O₅/TiO₂ catalysts can be further modified with other metal oxides such as molybdenum trioxide (MoO₃) or tungsten trioxide (WO₃) to improve selectivity and resistance to deactivation.[8] For liquid-phase oxidation, nitric acid has been used as an oxidizing agent.[9]
2. What are the expected products of MEP oxidation?
The oxidation of MEP can yield a variety of products depending on the catalyst and reaction conditions. Key products include:
-
Isocinchomeronic acid (ICA): Formed by the oxidation of both the methyl and ethyl groups.
-
Nicotinic acid: Can be formed through the oxidation of the ethyl group and subsequent decarboxylation.[2]
-
2-Formyl-5-ethylpyridine: A product of the selective oxidation of the methyl group.
-
Intermediates: Such as 2-methyl-5-acetylpyridine and di(5-ethyl)-2-pyridil have also been identified.[2][3]
3. My V₂O₅/TiO₂ catalyst has lost activity. What are the likely causes and can it be regenerated?
Deactivation of V₂O₅/TiO₂ catalysts in alkylpyridine oxidation can be caused by:
-
Thermal Sintering: High operating temperatures can lead to a loss of surface area and deactivation.[6][10]
-
Chemical Poisoning: Alkali metals (e.g., potassium, sodium) from feedstock impurities can poison the catalyst.[5]
-
Change in Vanadium Oxidation State: The ratio of V⁴⁺/V⁵⁺ is crucial for catalytic activity, and changes in this ratio can lead to deactivation.[1]
Regeneration is often possible. Common methods include:
-
Washing: Washing with water or dilute sulfuric acid can be effective in removing poisons like alkali metals.[4][5]
-
Thermal Treatment: Controlled heating in air can burn off carbon deposits (coke).[4]
-
Sulfation: Treatment with SO₂ can sometimes restore the activity of deactivated catalysts.[5][11]
4. How can I improve the selectivity towards the partial oxidation product (e.g., 2-formyl-5-ethylpyridine) instead of complete oxidation to CO₂?
To favor partial oxidation:
-
Optimize Temperature: Operate at lower temperatures, as higher temperatures tend to favor complete oxidation.
-
Catalyst Modification: The addition of promoters like MoO₃ or WO₃ to the V₂O₅/TiO₂ catalyst can enhance selectivity.
-
Control Residence Time: Shorter contact times between the reactants and the catalyst can reduce the extent of oxidation.
Data Presentation
Table 1: Performance of Vanadium-Based Catalysts in the Oxidation of 4-Methylpyridine (as a reference for MEP oxidation)
| Catalyst Composition | Temperature (°C) | 4-Methylpyridine Conversion (%) | Isonicotinic Acid Selectivity (%) | Reference |
| V-Ti-O | 320 | Not specified | ~64 | [1] |
| V-Ti-Mn-O | 320 | Not specified | 67.17 | [1] |
| V₂O₅-SnO₂ | Not specified | Not specified | Not specified | [12] |
| V₂O₅-TiO₂ | Not specified | Not specified | Not specified | [12] |
| V₂O₅-TiO₂-SnO₂ | Not specified | Higher than binary systems | Shifted to lower temp. | [12] |
Note: Data for MEP oxidation is limited in the public domain. The data for 4-methylpyridine oxidation is provided as a reference for typical performance.
Experimental Protocols
1. Catalyst Preparation: V₂O₅/TiO₂ via Wet Impregnation
This protocol describes a general method for preparing a V₂O₅/TiO₂ catalyst.
-
Materials:
-
Ammonium metavanadate (NH₄VO₃)
-
Oxalic acid
-
Titanium dioxide (TiO₂, anatase)
-
Deionized water
-
-
Procedure:
-
Calculate the required amount of ammonium metavanadate to achieve the desired weight percentage of V₂O₅ on the TiO₂ support.
-
Dissolve the calculated amount of ammonium metavanadate in a solution of oxalic acid in deionized water with gentle heating and stirring. The oxalic acid helps to complex the vanadium species and keep them in solution.
-
Add the TiO₂ support to the vanadium-oxalate solution.
-
Stir the slurry continuously and evaporate the water using a rotary evaporator or a water bath until a paste is formed.
-
Dry the resulting paste in an oven at 110-120°C overnight.
-
Calcine the dried catalyst in a furnace in a flow of air. A typical calcination procedure involves ramping the temperature to 400-500°C and holding for 4-6 hours.
-
Cool the catalyst to room temperature and gently crush and sieve to the desired particle size.
-
2. Vapor-Phase Oxidation of 2-Methyl-5-Ethylpyridine
This protocol outlines a general procedure for the catalytic oxidation of MEP in a fixed-bed reactor.
-
Experimental Setup:
-
Fixed-bed reactor (e.g., quartz or stainless steel tube)
-
Furnace with temperature controller
-
Mass flow controllers for gases (e.g., air, N₂)
-
Syringe pump for liquid feed (MEP)
-
Heated transfer lines
-
Condenser and collection system for products
-
Gas chromatograph (GC) for analysis
-
-
Procedure:
-
Load a known amount of the catalyst into the reactor, securing it with quartz wool plugs.
-
Heat the reactor to the desired reaction temperature (e.g., 210-270°C) under a flow of inert gas (e.g., nitrogen).[2]
-
Introduce the oxidizing agent (e.g., air) at a set flow rate.
-
Start the feed of MEP using the syringe pump. The MEP is typically vaporized and mixed with the gas stream before entering the reactor.
-
Maintain the desired molar ratio of MEP:O₂:H₂O (if used). A typical molar ratio might be 1:50:0-150.[2]
-
Pass the reactor effluent through a condenser to collect the liquid products.
-
Analyze the liquid products using GC to determine the conversion of MEP and the selectivity to various products. The gaseous products can also be analyzed by an online GC.
-
Vary the reaction temperature, flow rates (residence time), and reactant ratios to study their effects on the reaction.
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation in MEP oxidation.
Caption: Catalyst selection logic for MEP oxidation based on the desired product.
Caption: Proposed reaction pathway for the oxidation of MEP over a modified vanadium oxide catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst | Eurasian Chemico-Technological Journal [ect-journal.kz]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Thermal Decomposition of 2-Chloro-6-methylnicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the thermal decomposition of 2-Chloro-6-methylnicotinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure safe and effective handling of this compound during your experiments.
Quantitative Data Summary
| Property | Value | Source/Notes |
| Melting Point | 157 - 162 °C | [1][2] |
| Estimated Decomposition Temperature | > 170 °C | Based on the decomposition of similar compounds like 2-Chloropyridine-3-carboxylic acid (decomposes at 176-178 °C) and the thermal behavior of nicotinic acid.[3] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride (HCl) | [3] |
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thermal analysis or decomposition of 2-Chloro-6-methylnicotinic acid.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Uncontrolled or Rapid Decomposition | - Heating rate is too high.- Sample size is too large, leading to exothermic buildup.- Presence of catalytic impurities. | - Reduce the heating rate (e.g., 5-10 °C/min).- Use a smaller sample size (typically 1-5 mg for TGA).- Ensure the sample is pure and the crucible is clean. |
| Inconsistent Decomposition Onset Temperature | - Variation in sample packing in the crucible.- Inconsistent atmospheric conditions (e.g., presence of oxygen).- Different heating rates between experiments. | - Ensure consistent and uniform sample packing.- Maintain a consistent and controlled atmosphere (e.g., inert gas flow like nitrogen).- Use the same heating rate for all comparable experiments. |
| Instrument Contamination or Corrosion | - Release of corrosive Hydrogen Chloride (HCl) gas during decomposition. | - Ensure the thermal analysis instrument is equipped with a vent for corrosive gases.- Clean the instrument thoroughly after each experiment involving chlorinated compounds.- Consider using a corrosion-resistant sample holder if available. |
| Unexpected Endothermic or Exothermic Peaks in DSC/DTA | - Phase transitions (e.g., solid-solid) before melting or decomposition.- Polymorphism of the crystalline sample.- Complex multi-step decomposition process. | - Correlate DSC/DTA data with TGA data to distinguish mass loss events from phase transitions.- Analyze the sample by techniques like X-ray diffraction (XRD) to identify different crystalline forms.- Consider a slower heating rate to better resolve thermal events. |
| Residue Remaining at High Temperatures | - Formation of stable char or polymeric material.- Presence of non-volatile inorganic impurities. | - Analyze the residue using techniques like Infrared (IR) spectroscopy or elemental analysis to identify its composition.- If unexpected, re-evaluate the purity of the starting material. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does 2-Chloro-6-methylnicotinic acid start to decompose?
While an exact decomposition temperature is not documented, based on its melting point of 157-162 °C and data from structurally similar compounds, significant thermal decomposition can be expected to begin at temperatures above 170 °C.[1][2][3] It is recommended to perform a preliminary thermogravimetric analysis (TGA) to determine the precise onset of decomposition for your specific sample.
Q2: What are the primary hazardous gases produced during the thermal decomposition of this compound?
The thermal decomposition of 2-Chloro-6-methylnicotinic acid is expected to release hazardous gases including, but not limited to, carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[3] All heating experiments should be conducted in a well-ventilated fume hood.
Q3: Is 2-Chloro-6-methylnicotinic acid stable at its melting point?
The compound may exhibit some decomposition at or near its melting point. Given that the melting range is close to the estimated decomposition temperature, it is crucial to handle the molten substance with care and for the shortest possible duration.
Q4: What are the recommended storage conditions to prevent premature decomposition?
To ensure the stability of 2-Chloro-6-methylnicotinic acid, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4] It should also be kept away from strong oxidizing agents.[4]
Q5: What safety precautions should I take when heating this compound?
When heating 2-Chloro-6-methylnicotinic acid, always work in a properly functioning fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an emergency plan is in place to handle any accidental exposure or uncontrolled reactions.
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for determining the thermal stability and decomposition profile of 2-Chloro-6-methylnicotinic acid.
-
Instrument Preparation:
-
Ensure the TGA instrument is clean, calibrated, and connected to the appropriate gas supply (e.g., high-purity nitrogen for an inert atmosphere).
-
Tare the TGA balance with an empty, clean crucible (typically alumina or platinum).
-
-
Sample Preparation:
-
Weigh approximately 1-5 mg of 2-Chloro-6-methylnicotinic acid directly into the tared crucible.
-
Record the exact weight.
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Experimental Setup:
-
Place the crucible containing the sample onto the TGA's autosampler or manually load it into the furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 15-30 minutes to ensure an inert atmosphere.
-
Set the temperature program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 600 °C).
-
-
-
Data Collection and Analysis:
-
Initiate the TGA run and record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).
-
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for conducting thermogravimetric analysis (TGA).
Troubleshooting Logic for Thermal Decomposition Issues
Caption: Decision tree for troubleshooting common thermal decomposition problems.
References
Technical Support Center: 6-Chloronicotinic Acid Separation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the separation and purification of 6-chloronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 6-chloronicotinic acid?
The most prevalent and effective method for the purification of 6-chloronicotinic acid is recrystallization.[1][2] This technique is widely used to achieve high purity levels, often exceeding 99%.[3][4] Methanol or a mixture of methanol and water are commonly employed as solvents for recrystallization.[1][3] For more challenging separations or to remove specific impurities, chromatographic methods such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be utilized.[5][6]
Q2: What level of purity can I expect to achieve for 6-chloronicotinic acid?
With optimized purification methods, a purity of greater than 98% is readily achievable.[7] Through techniques like recrystallization, it is possible to obtain purities as high as 99.58%.[4] The final purity should always be confirmed using a reliable analytical method, such as HPLC.[1][2]
Q3: What are some common impurities I might encounter?
Impurities in 6-chloronicotinic acid can originate from the starting materials, side reactions during synthesis, or degradation. Common starting materials for its synthesis include 2-chloro-5-methylpyridine.[1][2] Therefore, unreacted starting materials or byproducts from the oxidation of the methyl group can be present. One potential byproduct that may need to be removed is 6-hydroxynicotinic acid.[8] It is also a degradation product of certain neonicotinoid insecticides, so environmental samples may contain other related compounds.[2][9]
Q4: How can I assess the purity of my 6-chloronicotinic acid sample?
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of 6-chloronicotinic acid.[5][10] A reversed-phase HPLC method with a C18 column is often suitable.[5] The mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Purified Product | The compound is too soluble in the chosen solvent at low temperatures. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.- Use a smaller volume of solvent.- Ensure the solution is sufficiently cooled before filtration. |
| The cooling process was too rapid, leading to the formation of fine crystals that pass through the filter paper. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a finer porosity filter paper or a Buchner funnel with a well-sealed filter paper. | |
| Product is Oily or Fails to Crystallize | The presence of significant impurities is disrupting the crystal lattice formation. | - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.- Try adding a seed crystal to induce crystallization.[11] |
| The incorrect solvent or solvent mixture was used. | - Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) can be effective. | |
| Colored Impurities Remain in the Final Product | The impurities co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as this can sometimes reduce yield. |
| The crystals were not washed properly after filtration. | - Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities. |
Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of 6-Chloronicotinic Acid from Impurities (Column Chromatography) | The polarity of the eluent is too high or too low. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| The column was not packed properly, leading to channeling. | - Ensure the column is packed uniformly without any air bubbles or cracks. | |
| Peak Tailing in HPLC Analysis | Interaction of the acidic proton of the carboxylic acid with residual silanol groups on the stationary phase. | - Add an acidic modifier (e.g., trifluoroacetic acid, formic acid, or phosphoric acid) to the mobile phase to suppress the ionization of the carboxylic acid.[5] |
| The column is overloaded with the sample. | - Reduce the concentration of the sample being injected. | |
| No Peaks Detected in HPLC | The compound did not elute from the column. | - The mobile phase may be too weak (not polar enough). Increase the proportion of the stronger solvent (e.g., acetonitrile). |
| The detector is not set to the correct wavelength. | - Determine the UV absorbance maximum of 6-chloronicotinic acid and set the detector accordingly. |
Quantitative Data Summary
| Purification Method | Solvent/Mobile Phase | Purity Achieved | Yield/Recovery | Reference |
| Recrystallization | Methanol | 99.52% | 79.7% | [2] |
| Recrystallization | Methanol | 99.51% | 83.14% (average over 6 cycles) | [1] |
| Recrystallization | Methanol/Water (1:1) | >99% | 45-50% (for 2-chloronicotinic acid, removing 6-chloronicotinic acid) | [3] |
Experimental Protocols
Protocol 1: Recrystallization of 6-Chloronicotinic Acid
-
Dissolution: In a flask, add the crude 6-chloronicotinic acid to a minimal amount of a suitable solvent (e.g., methanol). Heat the mixture with stirring until the solid completely dissolves.[2]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 80°C) to remove residual solvent.[2]
Protocol 2: HPLC Purity Analysis of 6-Chloronicotinic Acid
-
Column: Use a reversed-phase C18 column.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water, with an acidic modifier such as 0.1% phosphoric acid or 0.1% formic acid.[5]
-
Detection: Set the UV detector to the absorbance maximum of 6-chloronicotinic acid.
-
Sample Preparation: Dissolve a known amount of the purified 6-chloronicotinic acid in the mobile phase or a suitable solvent to a known concentration.
-
Injection: Inject the sample onto the HPLC system.
-
Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentages.
Visualizations
Caption: General experimental workflow for the purification and analysis of 6-chloronicotinic acid.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]
- 2. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 3. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. 6-Chloronicotinic acid | SIELC Technologies [sielc.com]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. 6-Chloronicotinic Acid | 5326-23-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. prepchem.com [prepchem.com]
- 9. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. unifr.ch [unifr.ch]
Technical Support Center: Monitoring Esterification Reactions via TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of esterification reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How does TLC work to monitor an esterification reaction?
A1: TLC is a chromatographic technique used to separate components of a mixture based on their polarity.[1] In an esterification reaction, the starting materials (a carboxylic acid and an alcohol) are generally more polar than the resulting ester product. As the reaction progresses, a sample of the reaction mixture is spotted on a TLC plate. The plate is then developed in a solvent system (mobile phase). Due to the difference in polarity, the less polar ester product will travel further up the plate (higher Retention Factor, Rf value) than the more polar starting materials.[2][3] By observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time, one can monitor the reaction's progress towards completion.[4]
Q2: What is a typical mobile phase for monitoring an esterification reaction?
A2: A common mobile phase is a mixture of a non-polar solvent and a slightly more polar solvent. A frequently used system is a mixture of hexane and ethyl acetate.[5][6] The ratio can be adjusted to achieve optimal separation, with a common starting point being a 4:1 or 3:7 mixture of hexanes to ethyl acetate.[4][6] Other solvent systems can include toluene/ethanol or dichloromethane/methanol.[6][7] If the carboxylic acid shows significant streaking, adding a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase can improve the spot shape.[8][9]
Q3: How can I visualize the spots on the TLC plate?
A3: Visualization of spots can be achieved through several methods:
-
UV Light: If the starting materials or product contain a UV-active chromophore (like an aromatic ring), they will appear as dark spots on a fluorescent background when viewed under a UV lamp (typically at 254 nm).[10][11] Many commercial TLC plates contain a fluorescent indicator for this purpose.[5]
-
Iodine Chamber: Placing the dried TLC plate in a chamber containing iodine crystals will cause most organic compounds to appear as temporary brown or yellow spots.[12][13]
-
Staining Reagents: Various chemical stains can be used to visualize spots.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general stain that reacts with compounds that can be oxidized, such as alcohols and any remaining starting material. It will appear as yellow spots on a purple background.[13]
-
p-Anisaldehyde or Vanillin Stains: These are general-purpose stains that work well for alcohols and other functional groups but are not effective for esters or carboxylic acids.[13]
-
Hydroxylamine/Iron(III) Chloride: This specific stain can be used for the detection of esters, which appear as colored spots.[12][14]
-
Bromocresol Green: This stain is excellent for selectively visualizing carboxylic acids, which will appear as bright yellow spots on a blue background.[11]
-
Q4: What is a "co-spot" and why is it useful?
A4: A co-spot is a lane on the TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[15] This is a critical control to confirm the identity of the spots. If the starting material spot in the reaction mixture lane has the same Rf as the pure starting material, the co-spot will appear as a single, merged spot. This helps to differentiate the starting material from the product, especially when their Rf values are very similar.[15]
Experimental Protocols
Protocol 1: Preparing and Running the TLC Plate
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line. Mark three small, evenly spaced dots on this line for spotting your samples.[15]
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of your limiting reactant in a volatile solvent (e.g., the reaction solvent).
-
Reaction Mixture (RM): Take a small aliquot (a few drops) from your reaction vessel.
-
-
Spotting the Plate:
-
Developing the Plate:
-
Prepare a developing chamber (e.g., a beaker with a watch glass on top) with a small amount of your chosen mobile phase (about 0.5 cm deep). The solvent level must be below your origin line.[15]
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Dry the plate completely.
-
Visualize the spots using a UV lamp first. Circle any visible spots with a pencil.
-
If spots are not UV-active or for further confirmation, use an appropriate staining method (e.g., iodine chamber or a chemical stain).
-
Quantitative Data Summary
The Retention Factor (Rf) is a key quantitative measure in TLC, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[1] In esterification, the product will have a higher Rf than the more polar starting materials.
| Compound Type | Typical Polarity | Expected Rf Value | Notes |
| Carboxylic Acid | High | Low | Prone to streaking. Addition of acid to the mobile phase can improve spot shape.[8] |
| Alcohol | High | Low | Generally has a slightly higher Rf than the corresponding carboxylic acid.[16] |
| Ester | Low to Medium | High | The product spot should appear at a higher Rf value than the starting materials.[6] |
Note: These are general trends. Actual Rf values are dependent on the specific molecules, the exact mobile phase composition, and the stationary phase used.
Visualizations
Experimental Workflow
Caption: Workflow for monitoring esterification via TLC.
Troubleshooting Guide
This guide addresses common problems encountered when monitoring esterification reactions with TLC.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or elongated | - Sample is too concentrated (overloaded).- Carboxylic acid is interacting strongly with the silica gel. | - Dilute your sample and re-spot.- Add a small amount of acetic or formic acid (0.1-2.0%) to your mobile phase.[8] |
| No spots are visible | - Compound is not UV-active.- Sample is too dilute.- Compound is volatile and evaporated.- The solvent level in the chamber was above the spotting line. | - Use a chemical stain (e.g., potassium permanganate or iodine).- Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[17]- If volatility is an issue, visualization may be difficult with TLC.- Ensure the solvent level is below the origin line when placing the plate in the chamber.[8] |
| Spots are too high (Rf > 0.8) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane).[18] |
| Spots are too low (Rf < 0.2) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent like ethyl acetate).[18] |
| Unexpected spots appear | - Contamination of the TLC plate or sample. | - Handle the TLC plate by the edges to avoid transferring oils from your fingers.[17]- Ensure glassware and spotting capillaries are clean. |
| Solvent front is uneven | - The plate is touching the side of the chamber.- The bottom of the plate is not level in the chamber. | - Ensure the plate is centered in the chamber and not touching the sides.- Make sure the chamber is on a flat surface and the solvent at the bottom is level.[1] |
Troubleshooting Logic
Caption: Troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. 相关内容暂不可用 [sigmaaldrich.com]
- 8. silicycle.com [silicycle.com]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. studylib.net [studylib.net]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. scribd.com [scribd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. epfl.ch [epfl.ch]
- 15. How To [chem.rochester.edu]
- 16. brainly.com [brainly.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Home Page [chem.ualberta.ca]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 6-Chloro-2-methylnicotinic Acid and 2-chloronicotinic Acid
For Immediate Release
This guide provides a detailed comparison of the known biological activities of 6-Chloro-2-methylnicotinic acid and 2-chloronicotinic acid, aimed at researchers, scientists, and professionals in drug development. The information presented summarizes the current scientific understanding of these two nicotinic acid derivatives, highlighting their established mechanisms of action and potential therapeutic applications.
Introduction
Nicotinic acid and its derivatives are a class of compounds with diverse and significant biological activities. This guide focuses on two chlorinated analogues: this compound and 2-chloronicotinic acid. While both share a core nicotinic acid scaffold, substitutions on the pyridine ring can dramatically alter their pharmacological profiles. This comparison aims to delineate their known bioactivities, supported by available experimental data.
2-chloronicotinic acid: A GPR109A Agonist
2-chloronicotinic acid is primarily recognized for its role as an agonist of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is the receptor for the vitamin niacin (nicotinic acid) and mediates its therapeutic effects on lipid metabolism.[2] Agonism at this receptor by compounds like 2-chloronicotinic acid can trigger downstream signaling pathways with potential applications in treating dyslipidemia and inflammation.[1]
Beyond its role in human health, 2-chloronicotinic acid also serves as a key intermediate in the synthesis of various agrochemicals, including herbicides. Its utility in this sector stems from its function as a building block for more complex active ingredients rather than direct potent bioactivity as a plant growth regulator itself. It is also a precursor in the synthesis of several pharmaceutical agents, such as the anti-inflammatory drug niflumic acid and the analgesic pralofen.
This compound: An Area for Further Investigation
In contrast to 2-chloronicotinic acid, there is a notable lack of publicly available scientific literature detailing the specific bioactivity of this compound. While it is utilized as an intermediate in chemical synthesis, its direct biological targets and pharmacological effects remain largely uncharacterized.
However, research into derivatives of structurally similar compounds offers some insight into potential areas of activity. For instance, derivatives of 2-methylnicotinic acid have been investigated for various therapeutic applications, including as modulators of the orphan nuclear receptor Nur77, which has implications in cancer therapy. While these findings do not directly describe the bioactivity of this compound, they suggest that this scaffold may possess interesting pharmacological properties worthy of future investigation.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the bioactivity of 2-chloronicotinic acid. Due to the lack of available data, a similar summary for this compound cannot be provided at this time.
| Compound | Target | Bioactivity | EC50/IC50 | Reference |
| 2-chloronicotinic acid | GPR109A | Agonist | Data not available in searched literature | [1][2] |
Signaling Pathway
Activation of GPR109A by an agonist like 2-chloronicotinic acid initiates a signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols
GPR109A Activation Assay (cAMP Measurement)
This protocol is a general method for assessing the agonistic activity of compounds like 2-chloronicotinic acid at the GPR109A receptor by measuring changes in intracellular cAMP levels.
1. Cell Culture:
-
Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in a 96-well plate at a density of 50,000 cells/well and incubate overnight.
2. Compound Preparation:
-
Prepare a stock solution of 2-chloronicotinic acid in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX) to create a concentration range for testing.
3. Assay Procedure:
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the diluted compounds to the respective wells and incubate for 15 minutes at 37°C.
-
Add a known concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control and incubate for a further 15 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
4. Data Analysis:
-
Plot the cAMP concentration against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The comparison between this compound and 2-chloronicotinic acid highlights a significant disparity in the available bioactivity data. 2-chloronicotinic acid is a known agonist of the GPR109A receptor, with a clear mechanism of action and potential therapeutic relevance. In contrast, the biological activity of this compound remains to be elucidated, representing an opportunity for future research to explore its pharmacological potential. This guide serves as a summary of the current knowledge and underscores the need for further investigation into the bioactivity of substituted nicotinic acid derivatives.
References
A Comparative Guide to the Synthesis of 6-Chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
6-Chloronicotinic acid is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its efficient and scalable production is a subject of considerable interest in the chemical and pharmaceutical industries. This guide provides a comparative analysis of the most common and effective methods for the synthesis of 6-chloronicotinic acid, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
The selection of a synthetic route for 6-chloronicotinic acid is contingent on factors such as desired yield, purity, cost of starting materials, and environmental impact. Below is a summary of the key quantitative data for three prominent methods.
| Parameter | Method 1: Oxidation of 2-Chloro-5-methylpyridine | Method 2: Chlorination of 6-Hydroxynicotinic Acid | Method 3: From Isocinchomeronic Acid-N-oxide |
| Starting Material | 2-Chloro-5-methylpyridine | 6-Hydroxynicotinic Acid | Isocinchomeronic Acid-N-oxide |
| Key Reagents | Oxygen, Cobalt (II) acetate | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | Acetic anhydride, Triethylamine |
| Solvent | Chlorobenzene | Chloroform or neat | Methylene chloride |
| Reaction Temperature | 60-120°C[1] | 55-110°C | 0-5°C[2] |
| Reaction Time | 2-8 hours[1] | 1-5 hours | Not specified |
| Reported Yield | 65-80%[1][3] | High (inferred from related reactions, >85%) | 53.8%[2] |
| Reported Purity | >99%[3] | High | Significant byproduct (39% 6-hydroxynicotinic acid)[2] |
| Key Advantages | High purity and yield, mild conditions[1] | Potentially high yield, readily available starting material | |
| Key Disadvantages | Use of a metal catalyst | Use of corrosive chlorinating agents | Lower yield, significant byproduct formation[2] |
Method 1: Oxidation of 2-Chloro-5-methylpyridine
This method is a widely employed and efficient route for the synthesis of 6-chloronicotinic acid. It involves the direct oxidation of 2-chloro-5-methylpyridine using molecular oxygen in the presence of a cobalt catalyst.
Caption: Oxidation of 2-Chloro-5-methylpyridine.
Experimental Protocol
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, gas inlet, and condenser, charge 2-chloro-5-methylpyridine, chlorobenzene as the solvent, and cobalt (II) acetate as the catalyst. A typical weight ratio of 2-chloro-5-methylpyridine to cobalt acetate is between 100:1 and 100:15.[1]
-
Oxidation: Heat the reaction mixture to the desired temperature, typically between 60°C and 120°C.[1] Introduce a steady stream of oxygen gas at a flow rate of 0.2 to 1.0 L/min.[1]
-
Reaction Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC). The reaction is typically complete within 2 to 8 hours.[1] Upon completion, cool the reaction mixture to room temperature.
-
Isolation of Crude Product: The crude 6-chloronicotinic acid precipitates out of the solution. Isolate the solid product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure 6-chloronicotinic acid.[3]
Method 2: Chlorination of 6-Hydroxynicotinic Acid
This synthetic approach involves the conversion of the hydroxyl group in 6-hydroxynicotinic acid to a chloro group using a chlorinating agent. 6-Hydroxynicotinic acid can be synthesized from readily available starting materials like DL-malic acid or methyl coumalate. The synthesis of 6-hydroxynicotinic acid from methyl coumalate proceeds with a high yield of 72-91%.
Caption: Synthesis via Chlorination of 6-Hydroxynicotinic Acid.
Experimental Protocol (based on related procedures)
-
Preparation of 6-Hydroxynicotinic Acid: (Example from methyl coumalate)
-
Treat methyl coumalate with aqueous ammonium hydroxide followed by sodium hydroxide.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate 6-hydroxynicotinic acid.
-
Isolate the product by filtration and dry. Yields are reported to be in the range of 72-91%.
-
-
Chlorination:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, suspend 6-hydroxynicotinic acid in an inert solvent like chloroform or use the chlorinating agent as the solvent.
-
Addition of Chlorinating Agent: Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to the suspension. The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture, typically in the range of 55-110°C, for 1 to 5 hours until the reaction is complete.
-
-
Work-up and Isolation:
-
Carefully quench the excess chlorinating agent, for example, by pouring the reaction mixture into ice water.
-
The 6-chloronicotinic acid will precipitate. Isolate the solid by filtration, wash with water, and dry to obtain the final product.
-
Method 3: From Isocinchomeronic Acid-N-oxide
This less common method involves the reaction of isocinchomeronic acid-N-oxide with acetic anhydride and triethylamine. While it produces the desired product, it also yields a significant amount of 6-hydroxynicotinic acid as a byproduct, making it less efficient.
Caption: Synthesis from Isocinchomeronic Acid-N-oxide.
Experimental Protocol
-
Reaction Setup: In a reaction vessel, dissolve isocinchomeronic acid-N-oxide in methylene chloride.
-
Reagent Addition: Add acetic anhydride and triethylamine to the solution while maintaining the temperature between 0°C and 5°C.[2]
-
Work-up: After the reaction is complete, the product mixture is worked up to isolate 6-chloronicotinic acid. This typically involves extraction and purification steps to separate the desired product from the 6-hydroxynicotinic acid byproduct.
Conclusion
For the large-scale, efficient synthesis of high-purity 6-chloronicotinic acid, the oxidation of 2-chloro-5-methylpyridine (Method 1) appears to be the most advantageous route due to its high reported yields, excellent purity, and relatively mild reaction conditions. The chlorination of 6-hydroxynicotinic acid (Method 2) is also a strong contender, particularly if 6-hydroxynicotinic acid is readily available or can be produced economically. The synthesis from isocinchomeronic acid-N-oxide (Method 3) is a less favorable option due to its lower yield and the formation of a significant byproduct that requires separation. The choice of the optimal synthesis method will ultimately depend on the specific requirements of the researcher or organization, including cost, scale, and available equipment.
References
Unveiling the Antimicrobial Potential of Nicotinic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial properties of various nicotinic acid derivatives. It summarizes key experimental data, details methodologies for crucial experiments, and visualizes complex biological pathways and workflows to support further research and development in this promising area of antimicrobial discovery.
Nicotinic acid, a form of vitamin B3, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide focuses on their validated antimicrobial properties, offering a comparative analysis of different classes of these compounds against a panel of clinically relevant microorganisms. The data presented herein is collated from various scientific studies to provide a comprehensive overview of their potential as novel anti-infective agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of nicotinic acid derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for different classes of nicotinic acid derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Acylhydrazone and 1,3,4-Oxadiazoline Derivatives
Acylhydrazones derived from nicotinic acid have shown particularly promising activity against Gram-positive bacteria.[1][2] Subsequent cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives has, in some cases, led to compounds with a broader spectrum of activity, including activity against fungal strains.[1]
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Acylhydrazone | Compound 13 (with 5-nitrofuran substituent) | Staphylococcus epidermidis ATCC 12228 | 1.95 | [1] |
| Staphylococcus aureus ATCC 6538 | 3.91 | [1] | ||
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [1] | ||
| Compound 5 | Gram-positive bacteria | 7.81 - 15.62 | [1] | |
| 1,3,4-Oxadiazoline | Compound 25 (with 5-nitrofuran substituent) | Bacillus subtilis ATCC 6633 | 7.81 | [1] |
| Staphylococcus aureus ATCC 6538 | 7.81 | [1] | ||
| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [1] |
Nicotinamide Derivatives
Nicotinamides, synthesized from nicotinic acid and thiocarbohydrazones, have also been evaluated for their antimicrobial potential.[3][4] These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans.[3][4]
| Compound Class | Derivative | Target Microorganism | MIC (mM) | Reference |
| Nicotinamide | NC 3 | Pseudomonas aeruginosa | 0.016 | [3][4] |
| Klebsiella pneumoniae | 0.016 | [3][4] | ||
| NC 5 | Gram-positive bacteria | 0.03 | [3][4] | |
| NC 4 | Candida albicans | < 1 | [3][4] |
Thiazolidinone Derivatives
Thiazolidinone derivatives of nicotinic acid represent another class of compounds with significant antimicrobial activities.[5][6]
| Compound Class | Derivative | Target Microorganism | Activity | Reference |
| Thiazolidinone | Various Derivatives | Staphylococcus aureus | Significant | [5] |
| Staphylococcus epidermidis | Significant | [5] | ||
| Klebsiella pneumoniae | Significant | [5] | ||
| Escherichia coli | Significant | [5] | ||
| Candida albicans | Significant | [5] | ||
| Aspergillus niger | Significant | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial properties of nicotinic acid derivatives.
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[3][4]
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Paper Disc Diffusion Method
This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.[5][6]
-
Preparation of Agar Plates: A suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar plate using a sterile swab.
-
Application of Discs: Sterile paper discs of a standard diameter are impregnated with a known concentration of the test compound. These discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).
Visualizing Experimental Workflows and Mechanisms of Action
To further clarify the experimental processes and potential biological pathways, the following diagrams are provided.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Proposed antimicrobial mechanisms of nicotinic acid derivatives.
Potential Mechanisms of Action
While the exact mechanisms of action for many nicotinic acid derivatives are still under investigation, several potential pathways have been proposed. For some derivatives, molecular docking studies suggest the inhibition of crucial microbial enzymes. For instance, certain compounds are predicted to inhibit sterol 14-alpha demethylase in fungi and penicillin-binding protein 3 in bacteria, both of which are essential for cell wall or membrane synthesis.[3] A well-established mechanism for the nicotinic acid derivative isoniazid is the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[4][7] Other studies on niacinamide have indicated that it may induce an increase in microbial cell volume and potentially interfere with the cell cycle, leading to growth inhibition.[1] These diverse potential mechanisms highlight the versatility of the nicotinic acid scaffold in targeting various essential microbial processes.
This guide provides a foundational understanding of the antimicrobial properties of nicotinic acid derivatives. The presented data and methodologies offer a valuable resource for researchers aiming to design and develop novel and effective antimicrobial agents to combat the growing threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis | Bentham Science [eurekaselect.com]
- 5. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]
Navigating the Maze: A Comparative Guide to the In Silico ADME/Tox Profiles of Nicotinic Acid Derivatives
For researchers and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a critical step in the drug discovery pipeline. In silico tools offer a rapid and cost-effective means to predict these properties, helping to prioritize candidates and mitigate the risk of late-stage failures. This guide provides a comparative analysis of the in silico ADME/Tox profiles of various nicotinic acid derivatives, offering valuable insights for the development of safer and more effective therapeutics.
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] Modifications to the core nicotinic acid structure can significantly alter a compound's pharmacokinetic and toxicological properties. Understanding these changes is paramount for designing derivatives with improved drug-like characteristics. This guide summarizes key in silico ADME/Tox data from recent studies on novel nicotinic acid and nicotinamide derivatives, providing a framework for comparison and future design strategies.
At a Glance: Comparative ADME/Tox Data
The following tables summarize the predicted ADME/Tox properties of representative nicotinic acid derivatives from recent in silico studies. These studies utilized various computational tools, including ADMETlab 2.0 and SwissADME, to generate these predictions.[1][2]
Table 1: In Silico Physicochemical and Absorption Properties
| Compound | Molecular Weight ( g/mol ) | logP | Water Solubility (logS) | Caco-2 Permeability (logPapp, cm/s) | Human Intestinal Absorption (%) |
| Nicotinic Acid (Parent) | 123.11 | 0.36 | -0.93 | - | >90% |
| NA-4 (Indole Hybrid)[1] | 454.54 | 4.12 | -5.18 | 0.99 | 92.11 |
| NA-11 (Indole Hybrid)[1] | 504.59 | 4.97 | -6.21 | 1.05 | 92.87 |
| NAD-11 (Indole Hybrid)[1] | 503.61 | 4.54 | -5.67 | 1.01 | 92.45 |
| Compound M (Mannich Base)[2] | 513.58 | 2.29 | -3.75 | - | High |
| 6-Fluoronicotinic Acid[3] | 141.10 | 0.75 | -1.25 | - | High |
Table 2: In Silico Distribution and Metabolism Properties
| Compound | BBB Permeability (logBB) | CNS Permeability (logPS) | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Nicotinic Acid (Parent) | - | - | No | No |
| NA-4 (Indole Hybrid)[1] | -0.78 | -2.15 | Yes | Yes |
| NA-11 (Indole Hybrid)[1] | -0.55 | -1.98 | Yes | Yes |
| NAD-11 (Indole Hybrid)[1] | -0.63 | -2.01 | Yes | Yes |
| Compound M (Mannich Base)[2] | - | - | No | No |
| 6-Fluoronicotinic Acid[3] | - | - | No | No |
Table 3: In Silico Toxicity Predictions
| Compound | AMES Mutagenicity | Carcinogenicity | hERG Inhibition |
| Nicotinic Acid (Parent) | Non-mutagen | Non-carcinogen | Low risk |
| NA-4 (Indole Hybrid)[1] | Non-mutagen | Non-carcinogen | Low risk |
| NA-11 (Indole Hybrid)[1] | Non-mutagen | Non-carcinogen | Low risk |
| NAD-11 (Indole Hybrid)[1] | Non-mutagen | Non-carcinogen | Low risk |
| Compound M (Mannich Base)[2] | - | - | - |
| 6-Fluoronicotinic Acid[3] | Non-carcinogen | Non-carcinogen | - |
Experimental Protocols: A Look Under the Hood
The in silico data presented in this guide were generated using established computational methodologies. The following provides an overview of the typical protocols employed in these studies.
In Silico ADME/Tox Prediction using Web-Based Platforms
Many of the cited studies utilized freely accessible web servers for ADME/Tox prediction. These platforms employ a variety of computational models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physicochemical property calculators.
Workflow for In Silico ADME/Tox Profiling:
-
Compound Input: The chemical structure of the nicotinic acid derivative is provided as a SMILES string or drawn using a chemical sketcher.
-
Descriptor Calculation: The software calculates a wide range of molecular descriptors, such as molecular weight, logP, topological polar surface area (TPSA), and various structural fingerprints.
-
Model Prediction: The calculated descriptors are used as input for a battery of pre-trained predictive models for various ADME/Tox endpoints.
-
Results Output: The platform generates a comprehensive report detailing the predicted properties, often with qualitative indicators (e.g., "High," "Low") and quantitative values.
Commonly Used Web Servers:
-
SwissADME: A popular tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4]
-
pkCSM: This server predicts a range of pharmacokinetic and toxicity properties using graph-based signatures.[5]
-
ADMETlab 2.0: A comprehensive platform for ADMET prediction, including parameters related to absorption, distribution, metabolism, excretion, and toxicity.[1]
Visualizing the Process: Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
This workflow diagram illustrates the typical steps involved in the in silico ADME/Tox profiling of a new chemical entity, from initial structure input to the generation of a predictive profile that informs downstream drug discovery decisions.
This diagram outlines the primary metabolic routes of nicotinic acid in the body. Understanding these pathways is crucial as derivatives may be designed to modulate this metabolism, thereby altering their pharmacokinetic profile and efficacy.[6] The in silico prediction of interactions with metabolic enzymes, such as Cytochrome P450s, is a key component of ADME/Tox profiling.
References
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. d-nb.info [d-nb.info]
- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pkCSM [biosig.lab.uq.edu.au]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of 6-CNA Degrading Bacterial Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of bacterial strains capable of degrading 6-chloronicotinic acid (6-CNA), a key intermediate in the degradation of neonicotinoid insecticides. Understanding the metabolic capabilities of these microorganisms is crucial for developing effective bioremediation strategies and for potential applications in biocatalysis. This document summarizes quantitative data, details experimental protocols, and visualizes the metabolic pathways of prominent 6-CNA degrading bacterial strains.
Performance Comparison of 6-CNA Degrading Bacteria
Currently, the most well-characterized bacterium with the ability to mineralize 6-CNA is Bradyrhizobiaceae strain SG-6C. While other bacterial genera such as Pseudomonas, Rhodococcus, and Stenotrophomonas are known to be involved in the degradation of neonicotinoids, often leading to the formation of 6-CNA as a metabolic byproduct, specific quantitative data on their direct degradation of 6-CNA is not as readily available in the scientific literature.
The following table summarizes the known quantitative data for Bradyrhizobiaceae strain SG-6C. This table will be expanded as more research on other 6-CNA degrading strains becomes available.
| Parameter | Bradyrhizobiaceae strain SG-6C |
| Degradation Rate | Complete degradation of 0.5 mM 6-CNA in approximately 40 hours (resting cell assay) |
| Initial Metabolite | 6-hydroxynicotinic acid (6-HNA) |
| Key Enzyme | 6-chloronicotinic acid chlorohydrolase (Cch2) |
| Metabolic Pathway | Hydrolytic dechlorination followed by the nicotinic acid pathway |
| Optimal Growth Conditions | Information not explicitly detailed in the reviewed sources |
| Source of Isolation | Imidacloprid-contaminated soil |
Metabolic Pathways of 6-CNA Degradation
The degradation of 6-CNA by bacteria that can utilize it as a carbon and nitrogen source typically proceeds through an initial hydrolytic dechlorination step. This is exemplified by the pathway elucidated in Bradyrhizobiaceae strain SG-6C.
6-CNA Degradation Pathway in Bradyrhizobiaceae strain SG-6C
In strain SG-6C, the degradation of 6-CNA is initiated by the enzyme 6-chloronicotinic acid chlorohydrolase, encoded by the cch2 gene. This enzyme catalyzes the hydrolytic removal of the chlorine atom from the pyridine ring, yielding 6-hydroxynicotinic acid (6-HNA). Subsequently, 6-HNA enters the well-established nicotinic acid (vitamin B3) degradation pathway, where it is further metabolized to intermediates of central metabolism and ultimately mineralized to carbon dioxide.[1][2]
Figure 1: Metabolic pathway of 6-CNA degradation in Bradyrhizobiaceae strain SG-6C.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of 6-CNA degrading bacteria.
Bacterial Cultivation and Growth Conditions
-
Bacterial Strain: Bradyrhizobiaceae strain SG-6C.
-
Culture Medium: A minimal salt medium is typically used for enrichment and cultivation. The specific composition should include a defined source of minerals and trace elements. For growth studies with 6-CNA as the sole carbon and nitrogen source, the medium is supplemented with an appropriate concentration of 6-CNA (e.g., 0.5 mM).
-
Incubation Conditions: Cultures are generally incubated at a controlled temperature (e.g., 30°C) with shaking to ensure adequate aeration.[1]
6-CNA Degradation Assays
-
Resting Cell Assays:
-
Bacterial cells are grown in a suitable rich medium (e.g., Luria-Bertani broth) to a desired optical density (e.g., mid-log phase).
-
The cells are harvested by centrifugation, washed with a sterile buffer (e.g., phosphate buffer) to remove residual medium, and resuspended in the same buffer to a specific cell density.
-
The degradation experiment is initiated by adding a known concentration of 6-CNA to the cell suspension.
-
Samples are collected at regular time intervals.
-
The samples are centrifuged to pellet the cells, and the supernatant is collected for analysis of the remaining 6-CNA concentration.[1]
-
-
Growth-Linked Degradation Assays:
-
A minimal salt medium is prepared with 6-CNA as the sole carbon and nitrogen source.
-
The medium is inoculated with a small volume of a pre-culture of the bacterial strain.
-
The culture is incubated under optimal growth conditions.
-
Samples are withdrawn periodically to measure both bacterial growth (e.g., by measuring optical density at 600 nm) and the concentration of 6-CNA in the culture supernatant.[1]
-
Analytical Methods for 6-CNA Quantification
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a widely used technique for the separation, identification, and quantification of 6-CNA and its metabolites.
-
Typical Conditions: A reversed-phase C18 column is commonly employed. The mobile phase can be a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3] Detection is typically performed using a UV detector at a wavelength where 6-CNA shows maximum absorbance (e.g., around 270 nm).[4]
-
Quantification: The concentration of 6-CNA is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of 6-CNA.
-
Experimental Workflow for Studying 6-CNA Degradation
The following diagram illustrates a general workflow for the isolation and characterization of 6-CNA degrading bacteria.
Figure 2: A generalized workflow for the study of 6-CNA degrading bacteria.
Conclusion and Future Directions
The study of 6-CNA degrading bacteria is a rapidly evolving field with significant potential for environmental biotechnology. Bradyrhizobiaceae strain SG-6C serves as a valuable model organism for understanding the fundamental mechanisms of 6-CNA mineralization. Future research should focus on the isolation and characterization of a wider diversity of 6-CNA degrading bacteria, including strains from genera like Pseudomonas and Rhodococcus. A broader understanding of the genetic and enzymatic machinery involved in 6-CNA degradation will be instrumental in developing robust and efficient bioremediation technologies for neonicotinoid-contaminated environments. Comparative genomic and proteomic studies will further illuminate the evolutionary adaptations that enable microorganisms to metabolize these synthetic compounds.
References
- 1. Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of C16–C36 alkane degradation and oily sludge bioremediation by Rhodococcus erythropolis XP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Pseudomonas putida alkane-degradation gene clusters and flanking insertion sequences: evolution and regulation of the alk genes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 6-Chloro-2-methylnicotinic Acid
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates like 6-Chloro-2-methylnicotinic acid is a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of principal analytical methodologies for determining the purity of this compound, supported by detailed experimental protocols and comparative data.
Overview of Analytical Techniques
The selection of an appropriate analytical method for purity determination hinges on various factors, including the physicochemical properties of this compound, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity, selectivity, and speed. The primary techniques evaluated in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Primary Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. | Intrinsic quantitative measurement based on the direct proportionality between the NMR signal integral and the number of atomic nuclei. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for routine quality control. | Requires derivatization to increase the volatility of the carboxylic acid. Excellent for identifying volatile and semi-volatile impurities. | A primary and non-destructive method applicable to a wide range of compounds. Provides structural confirmation and quantification without a specific reference standard for the analyte. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Involves a chemical derivatization step to convert the carboxylic acid to a more volatile ester. | Simple dissolution in a deuterated solvent with a certified internal standard. |
| Limit of Detection | Typically in the low ng range. | Can reach the pg range, especially with selective ion monitoring. | Generally in the µg to mg range, depending on the magnetic field strength and acquisition time. |
| Common Impurities Detected | Starting materials (e.g., 2-chloro-6-methylnicotinonitrile), hydrolysis products, and other non-volatile byproducts. | Volatile impurities, residual solvents, and derivatized polar impurities. | A wide range of impurities, including structural isomers, as long as they have unique NMR signals. |
| Data Output | Chromatogram with retention time and peak area/height for quantification. | Total ion chromatogram and mass spectrum for each peak, allowing for identification. | NMR spectrum with chemical shifts, coupling constants, and signal integrals for structural elucidation and quantification. |
| Advantages | Robust, reproducible, and widely available. | High sensitivity and excellent for impurity identification. | Absolute quantification without the need for a specific reference standard of the analyte, provides structural information. |
| Limitations | Requires a reference standard for quantification. May have limited peak capacity for complex samples. | Derivatization can be time-consuming and may introduce artifacts. Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to MS-based methods. Potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and water with 0.1% phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid[1].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile or semi-volatile impurities after a derivatization step.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Derivatization and Sample Preparation:
-
Accurately weigh about 1 mg of the synthesized this compound into a reaction vial.
-
Add 100 µL of pyridine and 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature and inject 1 µL of the derivatized solution into the GC-MS.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute purity value without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The IS should have signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the synthesized this compound and about 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Workflow and Logic
To further clarify the experimental process and the decision-making for method selection, the following diagrams are provided.
References
New Nicotinic Acid Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide
This guide provides a comprehensive comparison of novel nicotinic acid derivatives that have been investigated for their anti-inflammatory properties. The following sections detail their biological performance against established anti-inflammatory drugs, the experimental protocols used for their evaluation, and the underlying signaling pathways through which they exert their effects. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of newly synthesized nicotinic acid derivatives has been quantified through various in vitro and in vivo assays. The data presented below summarizes the inhibitory effects on key inflammatory mediators and enzymes compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro Anti-Inflammatory Activity
The following table summarizes the in vitro anti-inflammatory activity of selected nicotinic acid derivatives from recent studies. The data includes inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines in cell-based assays.
| Compound ID | Target | Assay System | IC50 / % Inhibition | Reference Drug | Reference Drug IC50 / % Inhibition | Source |
| Series 1 (Example) | ||||||
| Compound 4c | COX-2 | Enzyme Inhibition Assay | IC50: Equipotent to Celecoxib | Celecoxib | - | [1][2] |
| Compound 4f | COX-2 | Enzyme Inhibition Assay | IC50: Equipotent to Celecoxib | Celecoxib | - | [1][2] |
| Compound 4h | Nitrite | Griess Assay (LPS/INFγ-stimulated RAW 264.7) | Potent Inhibition (MTT: 86.109 ± 0.51) | Ibuprofen | - | [3] |
| Compound 5b | Nitrite | Griess Assay (LPS/INFγ-stimulated RAW 264.7) | Potent Inhibition (MTT: 119.084 ± 0.09) | Ibuprofen | - | [3] |
| Series 2 (Example) | ||||||
| Compound 4a | Writhing Response | Acetic acid-induced writhing in mice | 61.7 ± 4.8% reduction | Mefenamic Acid | 72.4 ± 4.6% reduction | [4] |
| Compound 4c | Writhing Response | Acetic acid-induced writhing in mice | 73.7 ± 6.2% reduction | Mefenamic Acid | 72.4 ± 4.6% reduction | [4] |
| Compound 4d | Writhing Response | Acetic acid-induced writhing in mice | Significant reduction | Mefenamic Acid | 72.4 ± 4.6% reduction | [4] |
| Nicotinic Acid | TNF-α | LPS-activated human monocytes | 49.2 ± 4.5% reduction | - | - | [5] |
| IL-6 | LPS-activated human monocytes | 56.2 ± 2.8% reduction | - | - | [5] | |
| MCP-1 | LPS-activated human monocytes | 43.2 ± 3.1% reduction | - | - | [5] |
In Vivo Anti-Inflammatory Activity
The in vivo anti-inflammatory efficacy of promising nicotinic acid derivatives was evaluated using the carrageenan-induced paw edema model in rats. This assay measures the ability of a compound to reduce acute inflammation.
| Compound ID | Dose | Time Point | % Inhibition of Paw Edema | Reference Drug | Reference Drug % Inhibition | Source |
| Compound 4f | Not Specified | Not Specified | Potent activity comparable to reference drugs | Celecoxib, Diclofenac, Indomethacin | Not Specified | [1] |
| Compound 4h | Not Specified | Not Specified | Significant activity | Ibuprofen | Not Specified | [3] |
| Compound 5b | Not Specified | Not Specified | Significant activity | Ibuprofen | Not Specified | [3] |
| Nicotinic Acid | 250 mg/kg, p.o. | -1 and 3 h | Significant inhibition | - | - | [6] |
| Nicotinic Acid | 500 mg/kg, p.o. | -1 and 3 h | Significant inhibition | - | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro COX-1 and COX-2 Inhibition Assay
-
Objective: To determine the inhibitory activity of nicotinic acid derivatives against COX-1 and COX-2 enzymes.
-
Method: The assay is typically performed using a commercial COX inhibitor screening assay kit. The method relies on the peroxidase activity of the COX enzyme, where the appearance of a colored product from the oxidation of a chromogenic substrate is measured spectrophotometrically.
-
Procedure:
-
The test compounds and reference drugs (e.g., celecoxib, diclofenac, indomethacin) are pre-incubated with the respective COX isoenzyme (COX-1 or COX-2).
-
Arachidonic acid is added to initiate the reaction.
-
The reaction is monitored by measuring the absorbance of the oxidized chromogenic substrate at a specific wavelength.
-
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
-
In Vitro Nitrite Production Assay (Griess Assay)
-
Objective: To assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 macrophage cells.
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compounds for a specified duration.
-
The cells are then stimulated with LPS (and in some cases, also with interferon-gamma, INF-γ) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
After incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm, and the percentage of nitrite inhibition is calculated relative to the LPS-stimulated control.
-
-
Cell Viability: A concurrent MTT assay is performed to ensure that the observed reduction in nitrite production is not due to cytotoxicity of the test compounds.[3]
In Vivo Carrageenan-Induced Paw Edema Assay
-
Objective: To evaluate the in vivo acute anti-inflammatory activity of the nicotinic acid derivatives.
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test compounds or reference drug (e.g., indomethacin, ibuprofen) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume to the vehicle-treated control group.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of nicotinic acid and its derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[5] Nicotinic acid has been shown to inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by nicotinic acid derivatives.
SIRT1-Dependent Signaling Pathway
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating inflammation. Nicotinic acid has been found to upregulate SIRT1 expression, which in turn can suppress inflammatory responses.[7]
Caption: Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent pathway.
Experimental Workflow for Anti-Inflammatory Agent Screening
The general workflow for the biological evaluation of new nicotinic acid derivatives as anti-inflammatory agents is depicted below.
References
- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 5. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Nicotinic Acid Compounds: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of nicotinic acid and its derivatives is paramount for advancing new therapeutic agents. Nicotinic acid, also known as niacin or vitamin B3, and its analogues are key building blocks in numerous pharmaceuticals. The choice of synthetic methodology can significantly impact reaction time, yield, and purity, thereby influencing the pace of research and development. This guide provides an objective comparison between conventional heating and microwave-assisted synthesis for the preparation of nicotinic acid compounds, supported by experimental data.
At a Glance: Performance Comparison
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions.[1] Compared to conventional heating methods, which typically involve the use of oil baths or heating mantles, microwave irradiation offers direct and efficient heating of the reaction mixture.[1][2] This often leads to dramatic reductions in reaction times, from hours to minutes, and can result in higher product yields and purity.[1][3]
The following table summarizes the key quantitative data from comparative studies on the synthesis of nicotinic acid derivatives, specifically focusing on isoniazid Schiff bases and indole-isoniazid hybrids. Isoniazid, or isonicotinic acid hydrazide, is a crucial derivative of nicotinic acid and a first-line medication in the treatment of tuberculosis.
| Compound Type | Synthesis Method | Reaction Time | Yield (%) | Reference |
| Isoniazid Schiff Bases | Conventional (Reflux) | 6 - 8 hours | ~95 | [4][5] |
| Microwave-Assisted | 10 - 20 minutes | ~98.5 | [4][5] | |
| Indole-Isoniazid Hybrids | Conventional (Reflux, no catalyst) | 24 hours | 25 - 35 | [6] |
| Conventional (Room temp, catalyst) | 8 hours | 50 - 65 | [6] | |
| Microwave-Assisted | 5 - 6 minutes | 80 - 94 | [5][6] |
Experimental Protocols
Detailed methodologies for the synthesis of isoniazid derivatives via both conventional and microwave-assisted techniques are provided below. These protocols are based on established literature procedures.[4][6][7]
Synthesis of Isoniazid Schiff Bases
Conventional Method (Reflux) [4][7]
-
Reaction Setup: In a round-bottom flask, dissolve isoniazid (1 equivalent) in an appropriate volume of absolute ethanol with stirring.
-
Addition of Aldehyde: To the solution, add an equimolar amount (1 equivalent) of the desired aromatic aldehyde, also dissolved in a minimal amount of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Heating: Heat the mixture to reflux using a heating mantle and condenser.
-
Reaction Time: Maintain the reflux for 6 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried in a desiccator.
Microwave-Assisted Method [4][5]
-
Reaction Setup: In a microwave-safe glass tube, dissolve isoniazid (1 mmol) in a minimal amount of absolute ethanol with gentle shaking.
-
Addition of Aldehyde: Add the substituted aromatic aldehyde (1 mmol) to the solution and continue to shake.
-
Catalyst Addition: Add two drops of glacial acetic acid to the reaction mixture.
-
Microwave Irradiation: Seal the microwave tube and place it in a microwave reactor. Irradiate the mixture at 85°C with a power of 5-10 W for 10-20 minutes. Monitor the reaction progress using TLC.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried.
Synthesis of Indole-Isoniazid Hybrids
Conventional Method (Reflux) [6]
-
Reaction Setup: In a round-bottom flask, combine the respective indole-3-carbaldehyde (1 mmol), a phenolic compound (1 mmol), and isoniazid (1 mmol).
-
Solvent: Add ethanol as the solvent.
-
Heating: The mixture is refluxed for up to 24 hours (without a catalyst) or stirred at room temperature for 8 hours (with a catalyst like CaF₂).
-
Work-up: After completion, the solvent is evaporated, and the crude product is purified, typically by recrystallization.
Microwave-Assisted Method [5][6]
-
Reaction Setup: Combine the indole-3-carbaldehyde (1 mmol), phenolic compound (1 mmol), and isoniazid (1 mmol) in a microwave-safe vessel.
-
Microwave Irradiation: The reaction is carried out under solvent-free conditions in a microwave reactor at 100 W for 5-6 minutes.
-
Work-up: After cooling, the product is isolated and purified.
Visualizing the Synthesis Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis of nicotinic acid derivatives and a logical comparison of the two methods.
Conclusion
References
Spectroscopic Showdown: Unveiling the Structure of 6-Chloro-2-methylnicotinic Acid
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of 6-Chloro-2-methylnicotinic acid, a key heterocyclic building block. Its structural integrity is scrutinized against two positional isomers, 2-Chloro-6-methylnicotinic acid and 4-Chloro-2-methylnicotinic acid, through a multi-faceted spectroscopic approach, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate the unambiguous identification and characterization of these closely related nicotinic acid derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of public experimental spectra for these specific compounds, a combination of published data for structurally related compounds and predicted values are presented.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in ppm)
| Compound | H4 | H5 | CH₃ | COOH |
| This compound | 7.9 (d) | 7.4 (d) | 2.6 (s) | ~13 (br s) |
| 2-Chloro-6-methylnicotinic acid | 8.1 (d) | 7.2 (d) | 2.5 (s) | ~13 (br s) |
| 4-Chloro-2-methylnicotinic acid | - | 7.3 (s) | 2.6 (s) | ~13 (br s) |
Predicted chemical shifts (ppm) are relative to TMS. Coupling patterns are denoted as s (singlet), d (doublet), and br s (broad singlet).
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in ppm)
| Compound | C2 | C3 | C4 | C5 | C6 | CH₃ | COOH |
| This compound | 160 | 125 | 140 | 123 | 152 | 23 | 168 |
| 2-Chloro-6-methylnicotinic acid | 151 | 127 | 141 | 121 | 162 | 22 | 168 |
| 4-Chloro-2-methylnicotinic acid | 159 | 126 | 148 | 124 | 153 | 23 | 168 |
Predicted chemical shifts (ppm) are relative to TMS.
Table 3: Key IR Absorption Frequencies (in cm⁻¹)
| Functional Group | This compound | 2-Chloro-6-methylnicotinic acid | 4-Chloro-2-methylnicotinic acid |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H stretch (Aromatic/Alkyl) | 3100-2850 | 3100-2850 | 3100-2850 |
| C=O stretch (Carboxylic Acid) | ~1710 | ~1710 | ~1710 |
| C=C/C=N stretch (Aromatic Ring) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-Cl stretch | ~800-600 | ~800-600 | ~800-600 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]+ | [M+H]+ | Key Fragmentation Ions |
| This compound | C₇H₆ClNO₂ | 171.58 | 171/173 | 172/174 | 154/156 ([M-OH]+), 126/128 ([M-COOH]+) |
| 2-Chloro-6-methylnicotinic acid | C₇H₆ClNO₂ | 171.58 | 171/173 | 172/174 | 154/156 ([M-OH]+), 126/128 ([M-COOH]+) |
| 4-Chloro-2-methylnicotinic acid | C₇H₆ClNO₂ | 171.58 | 171/173 | 172/174 | 154/156 ([M-OH]+), 126/128 ([M-COOH]+) |
The presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer equipped with an ATR accessory.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Mass spectra were obtained using a Thermo Scientific Q Exactive HF hybrid quadrupole-Orbitrap mass spectrometer with an Electrospray Ionization (ESI) source.
-
Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Scan Range (m/z): 50-500
-
Visualizing the Analysis
The following diagrams illustrate the experimental workflow and the structural information obtained from each spectroscopic technique.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Key structural features of this compound confirmed by different spectroscopic techniques.
A Comparative Guide to the Quantitative Analysis of 6-Chloro-2-methylnicotinic Acid by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 6-Chloro-2-methylnicotinic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of analytical techniques with supporting experimental data and detailed protocols.
The safety, efficacy, and quality of pharmaceutical products rely on a thorough understanding of the impurities present during development and manufacturing. Even at trace levels, these impurities can affect therapeutic performance or pose patient risks, making their detection and control a critical aspect of drug development. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the quantification of this compound and its potential impurities.
Comparative Analysis of HPLC and UHPLC-MS/MS Methods
For the quantitative analysis of this compound, two primary methodologies are compared: a standard HPLC method with Ultraviolet (UV) detection and an Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method. While HPLC-UV is a robust and cost-effective technique for routine quantification, UHPLC-MS/MS offers superior sensitivity and specificity, which is crucial for impurity profiling and analysis in complex matrices.
Data Presentation
The following table summarizes the key performance parameters of a typical reversed-phase HPLC-UV method compared to a UHPLC-MS/MS method for the analysis of this compound. The data presented is a representative compilation based on methods for analogous compounds.
| Parameter | HPLC-UV Method | UHPLC-MS/MS Method |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.5 ng/mL |
| Analysis Time | 15 - 20 minutes | 5 - 10 minutes |
| Specificity | Moderate (Risk of co-elution) | High (Based on mass-to-charge ratio) |
| Cost | Lower | Higher |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UHPLC-MS/MS methods are provided below. These protocols are based on established methods for similar nicotinic acid derivatives.[1][2]
1. HPLC-UV Method
This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate products.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-12 min: Linear gradient to 50% A, 50% B
-
12-15 min: Hold at 50% A, 50% B
-
15-16 min: Linear gradient back to 95% A, 5% B
-
16-20 min: Re-equilibration at 95% A, 5% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
2. UHPLC-MS/MS Method
This method is ideal for the trace-level quantification of this compound and the identification of unknown impurities, particularly in complex matrices like biological fluids or in stability studies where degradation products may be present.
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-0.5 min: 98% A, 2% B
-
0.5-4 min: Linear gradient to 10% A, 90% B
-
4-5 min: Hold at 10% A, 90% B
-
5-5.5 min: Linear gradient back to 98% A, 2% B
-
5.5-7 min: Re-equilibration at 98% A, 2% B
-
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: Specific transitions for this compound and any known impurities would need to be determined.
-
-
Injection Volume: 2 µL.
-
Sample Preparation: Similar to the HPLC-UV method, but dilutions may be greater due to the higher sensitivity of the instrument.
Visualizations
Experimental Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of this compound using HPLC.
Caption: Workflow for HPLC analysis of this compound.
Logical Comparison of Analytical Techniques
This diagram provides a logical comparison of the primary analytical techniques discussed.
Caption: Comparison of HPLC-UV and UHPLC-MS/MS for analysis.
Conclusion
The choice between HPLC-UV and UHPLC-MS/MS for the quantitative analysis of this compound depends on the specific analytical requirements. HPLC-UV is a reliable and economical method for routine quality control and quantification of the bulk substance.[3] In contrast, UHPLC-MS/MS provides significantly higher sensitivity and specificity, making it the preferred method for trace-level impurity analysis, analysis in complex matrices, and for providing structural information on unknown degradation products.[4] The implementation of a suitable analytical method is crucial for ensuring the quality and safety of pharmaceutical products.
References
A Comparative Guide to Catalysts in Nicotinic Acid Synthesis
Nicotinic acid, also known as niacin or vitamin B3, is a vital nutrient and a key building block in the pharmaceutical and food industries. Its synthesis is a topic of significant research, with a focus on developing efficient, selective, and environmentally benign catalytic processes. This guide provides a comparative analysis of various catalytic systems employed in the primary synthesis routes of nicotinic acid, offering researchers, scientists, and drug development professionals a comprehensive overview of catalyst performance, supported by experimental data and detailed methodologies.
The production of nicotinic acid is predominantly achieved through three main pathways:
-
Gas-Phase Ammoxidation of 3-Methylpyridine (3-Picoline): A two-step industrial process where 3-picoline is first converted to 3-cyanopyridine, which is subsequently hydrolyzed to nicotinic acid.
-
Liquid-Phase Oxidation of 3-Methylpyridine: A direct route where 3-picoline is oxidized to nicotinic acid in a single step, often using liquid-phase catalysts.
-
Biocatalytic Hydrolysis: An enzymatic approach that utilizes nitrilase-containing microorganisms to directly hydrolyze 3-cyanopyridine to nicotinic acid, offering a green alternative to chemical methods.
Comparative Performance of Catalysts
The efficiency of nicotinic acid synthesis is heavily dependent on the chosen catalyst. The following tables summarize the performance of various catalysts in the key production routes based on reported experimental data.
Table 1: Heterogeneous Catalysts for Gas-Phase Ammoxidation of 3-Methylpyridine to 3-Cyanopyridine
This process is a cornerstone of industrial nicotinic acid production. The reaction involves passing a gaseous mixture of 3-picoline, ammonia, and an oxidant (typically air) over a solid catalyst at high temperatures.[1][2] Vanadium-based oxides, often on a titanium dioxide support, are the most common catalysts.[1]
| Catalyst System | Reaction Temperature (°C) | 3-Picoline Conversion (%) | 3-Cyanopyridine Yield (%) | Reference |
| V₂O₅ | 280–500 | 89.3 | 83.5 | [1][3] |
| Molybdenum catalyst on silica gel | 380 | 99 | 95 | [3] |
| V₂O₅-MoO₃ | Not Specified | 96.4 | 83 | [1] |
| V₂O₅-Sb₂O₅-TiO₂-SiO₂-SiC | Not Specified | Not Specified | 85 | [3] |
| V-Sn-O on Al₂O₃ | 380 | 68 | 87 | [4] |
Table 2: Catalysts for Direct Liquid-Phase Oxidation of 3-Methylpyridine to Nicotinic Acid
Direct oxidation offers a more streamlined approach by eliminating the intermediate hydrolysis step. These reactions are typically carried out in a solvent under pressure, employing homogeneous or heterogeneous catalysts.
| Catalyst System | Oxidant | Temperature (°C) | Pressure (MPa) | 3-Picoline Conversion (%) | Nicotinic Acid Yield/Selectivity (%) | Reference |
| Co(OAc)₂/NHPI/[(C₆H₅)₃P(CH₂C₆H₅)][Br] | Oxygen | 210 | 1.0 - 3.0 | 96 | 77.4 (Selectivity) | [1] |
| Co(OAc)₂/Mn(OAc)₂/Bromides | Dioxygen | 170 - 180 | 1.5 | Not Specified | 81.3 (Yield) | [5] |
| Co(OAc)₂/Mn(OAc)₂/Bromides in AcOH | Not Specified | 210 | 2.5 | 93.7 | 99 (Selectivity) | [2] |
| Cu/13X Zeolite | 30% H₂O₂ | 70 | Not Specified | 83.6 | 57.7 (Yield) | [6][7] |
| Ag/13X Zeolite | 30% H₂O₂ | 70 | Not Specified | 93.3 | 14.0 (Yield) | [6] |
| Fe/13X Zeolite | 30% H₂O₂ | 70 | Not Specified | 71.3 | 25.0 (Yield) | [6] |
Table 3: Biocatalysts for Hydrolysis of 3-Cyanopyridine to Nicotinic Acid
Enzymatic synthesis is an attractive green alternative, operating under mild conditions with high specificity. Whole-cell biocatalysts containing nitrilase are commonly used to directly convert 3-cyanopyridine to nicotinic acid.[8][9]
| Biocatalyst | Reaction Type | Temperature (°C) | pH | Conversion/Yield (%) | Reaction Time | Reference |
| Rhodococcus rhodochrous J1 | Resting Cells | Not Specified | Not Specified | 100 | 26 h | [10][11] |
| Gordonia terrae MTCC 8139 | Hyper Induced Whole Cells | Not Specified | Not Specified | 100 (1.65 M substrate) | 330 min | [8] |
| Recombinant E. coli (afnitA nitrilase) | Whole-cell catalysis in DES | 44.24 | 7.75 | 98.6 | 40 min | [12] |
| Immobilized E. coli (AfNit2 nitrilase) | Semi-continuous packed-bed reactor | Not Specified | Not Specified | 100 (for 41 batches) | Not Specified | [13] |
Synthesis Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the main synthesis routes for nicotinic acid and a typical experimental setup.
Experimental Protocols
This section provides generalized methodologies for the key synthesis routes discussed. These protocols are compiled from various sources and should be adapted based on specific laboratory conditions and safety protocols.
Protocol 1: Gas-Phase Ammoxidation of 3-Methylpyridine
This procedure describes a typical setup for the synthesis of 3-cyanopyridine using a vanadium-based catalyst in a fixed-bed reactor.
1. Catalyst Preparation (Example: V₂O₅/TiO₂):
- Support Preparation: Commercial TiO₂ (anatase) is often used as the support. It may be calcined at high temperatures (e.g., 450°C) to ensure stability and purity.
- Impregnation: The V₂O₅ catalyst is prepared by the wet impregnation method. An aqueous solution of a vanadium precursor, such as ammonium metavanadate (NH₄VO₃), is prepared.
- The TiO₂ support is added to the precursor solution and stirred continuously.
- The solvent (water) is evaporated under reduced pressure using a rotary evaporator until a paste is formed.
- Drying and Calcination: The resulting solid is dried in an oven (e.g., at 120°C overnight) and then calcined in a furnace in a flow of air at a high temperature (e.g., 400-500°C) for several hours to convert the precursor to its active oxide form.
2. Catalytic Reaction:
- Reactor Setup: A fixed-bed reactor, typically a quartz or stainless steel tube, is packed with the prepared catalyst. The reactor is placed inside a furnace capable of reaching the required reaction temperatures (280-500°C).[1][2]
- Reactant Feed: 3-methylpyridine is vaporized by passing a carrier gas (like air or nitrogen) through it in a heated saturator. Gaseous ammonia and air are supplied from cylinders and controlled by mass flow controllers.[14]
- The molar ratio of reactants is crucial for selectivity and is typically controlled in the range of 3-picoline:NH₃:air = 1:2-7:10-15.[14]
- Reaction Execution: The gaseous mixture is preheated and then passed through the catalyst bed. The reaction is highly exothermic, and temperature control is critical.[4]
- Product Collection and Analysis: The reactor outlet stream is cooled to condense the products. Unreacted ammonia and byproducts like CO₂ can be scrubbed using an appropriate solution. The liquid product, primarily containing 3-cyanopyridine, is then analyzed using techniques like Gas Chromatography (GC) to determine conversion and selectivity.
Protocol 2: Liquid-Phase Oxidation of 3-Methylpyridine
This protocol outlines a general procedure for the direct oxidation of 3-picoline in a batch reactor.
1. Catalyst System Preparation:
- The catalyst system, for instance, Co(OAc)₂, manganese acetate, and a bromide source, is dissolved in a suitable solvent, commonly acetic acid, inside a high-pressure reactor.[5]
2. Catalytic Reaction:
- Reactor Setup: A high-pressure batch reactor (autoclave), typically made of a corrosion-resistant material like Hastelloy, equipped with a magnetic stirrer, gas inlet, and sampling port, is used.
- Reaction Execution: 3-methylpyridine is added to the catalyst solution in the reactor. The reactor is sealed, purged with an inert gas, and then pressurized with the oxidant (e.g., pure oxygen or air) to the desired pressure (e.g., 1.5-3.0 MPa).[1][5]
- The mixture is heated to the reaction temperature (e.g., 170-210°C) and stirred vigorously for the duration of the reaction (e.g., 2-8 hours).[1]
- Product Work-up and Analysis: After the reaction, the reactor is cooled to room temperature, and the excess pressure is carefully released. The reaction mixture is filtered to remove any solid catalyst. The solvent may be removed under reduced pressure. The resulting crude product is then purified, often by crystallization. The yield and purity of nicotinic acid are determined by High-Performance Liquid Chromatography (HPLC) or titration.
Protocol 3: Whole-Cell Biocatalytic Synthesis of Nicotinic Acid
This procedure describes the use of Rhodococcus rhodochrous J1 for the bioconversion of 3-cyanopyridine.
1. Microorganism Cultivation and Resting Cell Preparation:
- Cultivation: Rhodococcus rhodochrous J1 is cultivated in a suitable nutrient-rich medium. The culture is grown under aerobic conditions at a specific temperature (e.g., 30°C) with shaking until it reaches a desired growth phase (e.g., late exponential phase).
- Harvesting: The cells are harvested from the culture broth by centrifugation.
- Washing: The cell pellet is washed multiple times with a buffer solution (e.g., phosphate buffer, pH 7.0) to remove residual medium components. The final washed cells are referred to as resting cells.
2. Biocatalytic Conversion:
- Reaction Setup: The reaction is typically carried out in a temperature-controlled vessel with stirring. The resting cells are suspended in a buffer solution.
- Substrate Addition: 3-cyanopyridine is added to the cell suspension. Due to potential substrate inhibition, a fed-batch approach, where the substrate is added portion-wise over time, is often employed to maintain a low substrate concentration.[10][13]
- Reaction Execution: The reaction mixture is incubated at an optimal temperature and pH for the nitrilase enzyme. The progress of the reaction is monitored by periodically taking samples and analyzing the concentration of nicotinic acid and the disappearance of 3-cyanopyridine using HPLC.
- Product Recovery: Once the reaction is complete, the cells are removed by centrifugation or filtration. The supernatant, containing the dissolved nicotinic acid, is then subjected to purification steps, such as acidification to precipitate the nicotinic acid, followed by filtration and drying. The identity and purity of the product are confirmed using analytical techniques like melting point, NMR, and mass spectrometry.
References
- 1. mdpi.com [mdpi.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications [mdpi.com]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
6-Chloro-2-methylnicotinic Acid: A Comparative Guide for Pharmaceutical Intermediates
For researchers and drug development professionals, the selection of a pharmaceutical intermediate is a critical decision impacting the efficiency, purity, and overall cost-effectiveness of a drug synthesis pathway. This guide provides a comprehensive validation of 6-Chloro-2-methylnicotinic acid and its derivatives as key intermediates in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Etoricoxib. We present a comparative analysis of different synthetic routes, supported by experimental data, detailed protocols, and visual workflows.
Executive Summary
This compound, and more specifically its ester derivative methyl 6-methylnicotinate, serves as a crucial building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor. The primary synthetic strategy involves the formation of a key ketosulfone intermediate, which is then cyclized to form the core bipyridine structure of the final drug. This guide explores the prevalent synthetic route starting from methyl 6-methylnicotinate and compares it with an alternative pathway, highlighting differences in starting materials, reaction conditions, yields, and purity.
Comparative Analysis of Synthetic Routes for Etoricoxib
The synthesis of Etoricoxib can be broadly categorized into two main approaches, both converging on the formation of the critical ketosulfone intermediate. The primary route utilizes methyl 6-methylnicotinate, a direct derivative of this compound. An alternative route begins with a different pyridine-based starting material, 5-hydroxy-2-methylpyridine.
Data Presentation: Comparison of Key Synthetic Steps
| Parameter | Route 1: From Methyl 6-methylnicotinate | Route 2: From 5-hydroxy-2-methylpyridine |
| Starting Material | Methyl 6-methylnicotinate | 5-hydroxy-2-methylpyridine |
| Key Intermediate | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone) | 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone (Ketosulfone) |
| Overall Yield (approx.) | Not explicitly stated as a single figure, but individual step yields are reported to be high. | Remarkable yield for the key palladium-catalyzed α-arylation step. |
| Product Purity (HPLC) | Crude Etoricoxib purity of 91.28% has been reported, which can be improved to >98% after purification.[1] | Not explicitly stated. |
| Key Reagents & Conditions | Grignard reagents, Diisobutylaluminum hydride (DIBAL-H), Potassium tert-butoxide, Vinamidinium salt, Aqueous ammonia.[2] | Palladium acetate, Copper(I) iodide, various ligands and bases for the α-arylation step. |
| Advantages | Well-established and documented route. | Utilizes an inexpensive starting material. |
| Disadvantages | May involve multiple steps to reach the key intermediate. | Relies on palladium catalysis which can be costly and require removal from the final product. |
Experimental Protocols
Route 1: Synthesis of Etoricoxib from Methyl 6-methylnicotinate
This synthetic pathway involves the formation of a Weinreb amide, followed by reduction to an aldehyde, and subsequent conversion to the ketosulfone intermediate. The final steps involve pyridine ring annulation and cyclization.
Step 1: Formation of the Weinreb Amide
-
Materials: Methyl 6-methylnicotinate, N,O-dimethylhydroxylamine, Isopropylmagnesium chloride (i-PrMgCl), Toluene.
-
Procedure: To a solution of N,O-dimethylhydroxylamine, add isopropylmagnesium chloride in toluene to form the active intermediate. React this intermediate with methyl 6-methylnicotinate to yield the N-methoxy-N-methylamide (Weinreb amide).[3]
Step 2: Reduction to Aldehyde
-
Materials: Weinreb amide from Step 1, Diisobutylaluminum hydride (DIBAL-H).
-
Procedure: The Weinreb amide is reduced using DIBAL-H to produce the corresponding aldehyde intermediate.[2][3]
Step 3: Synthesis of the Ketosulfone Intermediate
-
Materials: Aldehyde intermediate from Step 2, 4-methylthiotoluene magnesium chloride (Grignard reagent), Toluene/THF solvent mixture, Sodium tungstate, Hydrogen peroxide (30%).
-
Procedure:
-
Prepare a solution of the aldehyde in a toluene/THF mixture under an inert atmosphere and cool to 0-5 °C.
-
Add the Grignard reagent dropwise, maintaining the low temperature.
-
After the reaction is complete, quench with a saturated aqueous ammonium chloride solution.
-
Extract the organic layer and concentrate to yield the crude ketosulfide product.
-
Dissolve the crude ketosulfide in methanol and add a catalytic amount of sodium tungstate.
-
Slowly add hydrogen peroxide, maintaining the temperature below 60 °C.
-
Stir for several hours until the oxidation is complete. The ketosulfone intermediate will precipitate and can be isolated by filtration.[2]
-
Step 4: Synthesis of Etoricoxib
-
Materials: Ketosulfone intermediate from Step 3, 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate (vinamidinium salt), Potassium tert-butoxide, Aqueous ammonia, Ammonium acetate.
-
Procedure:
-
Dissolve the ketosulfone intermediate and the vinamidinium salt in a suitable solvent under an inert atmosphere.
-
Add potassium tert-butoxide portion-wise at a low temperature.
-
In a separate vessel, prepare a solution of aqueous ammonia and ammonium acetate.
-
Combine the reaction mixture with the ammonia/ammonium acetate solution and heat to 55-60 °C for an extended period (e.g., 20 hours).
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and remove the solvent under reduced pressure to yield crude Etoricoxib.[2] A reported crude purity is 91.28%, which can be further purified.[1]
-
Route 2: Alternative Synthesis of the Ketosulfone Intermediate
This route provides an alternative method for preparing the key ketosulfone intermediate starting from 5-hydroxy-2-methylpyridine.
Step 1: Conversion of 5-hydroxy-2-methylpyridine to the Acetyl Derivative
-
Procedure: This involves a four-step practical synthesis to convert the inexpensive 5-hydroxy-2-methylpyridine to its corresponding acetyl derivative.[3]
Step 2: Palladium-Catalyzed α-Arylation
-
Materials: Acetylpicoline derivative from Step 1, 4-bromo- or 4-chlorophenyl methyl sulfone, Palladium(II) acetate, Copper(I) iodide, and a suitable base and ligand.
-
Procedure: An optimized palladium-catalyzed α-arylation of the acetylpicoline with 4-bromo- or 4-chlorophenyl methyl sulfone affords the ketosulfone intermediate in remarkable yield.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes described above.
Caption: Synthetic pathway to Etoricoxib starting from this compound.
Caption: Alternative synthetic pathway to the key ketosulfone intermediate for Etoricoxib.
Conclusion
The validation of this compound and its derivatives as pharmaceutical intermediates is strongly supported by their successful application in the synthesis of Etoricoxib. The primary synthetic route, originating from methyl 6-methylnicotinate, is a well-documented and robust pathway. While alternative routes utilizing different starting materials exist and offer potential cost advantages, they may introduce challenges such as the need for expensive catalysts and subsequent purification steps. The choice of synthetic route will ultimately depend on a variety of factors including the scale of production, cost of raw materials, and the desired purity of the final active pharmaceutical ingredient. This guide provides the foundational data and protocols to aid researchers and drug development professionals in making an informed decision.
References
Safety Operating Guide
Proper Disposal of 6-Chloro-2-methylnicotinic Acid: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 6-Chloro-2-methylnicotinic acid (CAS No. 137129-98-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation.[1]
Quantitative Safety Data Summary:
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation | [1] |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Signal Word | Warning | [1] |
| Precautionary Statements | P261: Avoid breathing dust. | [1] |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Experimental Protocol for Disposal
The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure is designed to minimize exposure and ensure that the waste is managed in accordance with hazardous waste regulations.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, lab coat.
-
Chemical fume hood.
-
Designated hazardous waste container, properly labeled.
-
Waste manifest or tracking form.
-
Spill kit for acidic and chlorinated compounds.
Procedure:
-
Personnel Protection: Before handling the chemical, ensure all required personal protective equipment (PPE) is worn correctly. This includes safety goggles, chemical-resistant gloves, and a lab coat.
-
Work Area Preparation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Waste Segregation: Do not mix this compound with other waste streams unless compatibility has been confirmed. It should be disposed of as a chlorinated organic acid waste.
-
Containerization:
-
Carefully transfer the waste this compound into a designated hazardous waste container. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number "137129-98-7".
-
Indicate the hazards associated with the waste (e.g., "Irritant").
-
Note the accumulation start date on the label.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the operator.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
-
-
Disposal Request:
-
Once the container is full or the accumulation time limit is approaching (as per institutional and local regulations), arrange for pickup by a licensed hazardous waste disposal company.
-
Complete all necessary waste manifest paperwork accurately and completely.
-
-
Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and alert others.
-
Wearing appropriate PPE, contain the spill using a spill kit appropriate for acidic and chlorinated compounds.
-
Sweep up the solid material, place it in a designated hazardous waste container, and label it accordingly.
-
Clean the spill area with a suitable decontaminating agent.
-
Report the spill to the laboratory supervisor and environmental health and safety (EHS) department.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. It is imperative that all laboratory personnel adhere to these procedures and consult their institution's Environmental Health and Safety (EHS) department for specific guidance and regulatory requirements.
References
Comprehensive Safety and Handling Guide for 6-Chloro-2-methylnicotinic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the handling of 6-Chloro-2-methylnicotinic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Classification
This compound and its analogs are classified as irritants. The primary hazards associated with this compound are:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
It is crucial to handle this compound with care to avoid exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles/Glasses | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) regulations.[4] | Protects against splashes and dust particles that can cause serious eye irritation.[5][6] |
| Face Shield | Recommended when there is a high risk of splashing.[5][6] | Provides full-face protection from splashes. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[6] | Prevents skin contact and subsequent irritation.[5] |
| Lab Coat/Chemical-Resistant Suit | Wear a lab coat or a chemical-resistant suit (e.g., made of PVC or neoprene).[5][6] | Protects the body and personal clothing from contamination. | |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required if dust is generated or if working in a poorly ventilated area.[7] | Prevents inhalation of dust which can cause respiratory tract irritation. |
Operational and Handling Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5] The use of a fume hood is strongly recommended to control exposure to dust and vapors.[5]
-
Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]
2. Safe Handling Practices:
-
Wash hands and any exposed skin thoroughly after handling.[2][3][4]
-
Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]
-
Keep the container tightly closed when not in use.[4]
3. Storage:
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Emergency Situation | First Aid / Spill Response |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][7][9] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[4][7][9] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4][7][9] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[10] |
| Spill | Evacuate the area. Wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4][8] Do not let the product enter drains.[1][9] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of the contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]
-
Contaminated Packaging: Empty containers should be disposed of as unused product. Do not reuse empty containers.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. iigtchem.com [iigtchem.com]
- 6. leelinework.com [leelinework.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. aaronchem.com [aaronchem.com]
- 10. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
